3-Bromo-N,N-di-p-tolylaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-N,N-bis(4-methylphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN/c1-15-6-10-18(11-7-15)22(19-12-8-16(2)9-13-19)20-5-3-4-17(21)14-20/h3-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLFZUNRAGUAFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679967 | |
| Record name | 3-Bromo-N,N-bis(4-methylphenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845526-91-2 | |
| Record name | 3-Bromo-N,N-bis(4-methylphenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4',4''-dimethyltriphenylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Bromo-N,N-di-p-tolylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-N,N-di-p-tolylaniline is a triarylamine derivative with significant potential in the fields of materials science and pharmaceutical development. Its structure, featuring a bromine atom on one of the phenyl rings, makes it a valuable intermediate for further functionalization through various cross-coupling reactions. Triarylamines, as a class of compounds, are well-known for their hole-transporting properties, making them essential components in organic light-emitting diodes (OLEDs) and other organic electronic devices. The strategic placement of the bromine atom in this compound allows for the introduction of additional functionalities, enabling the fine-tuning of its electronic and photophysical properties for specific applications. In the context of drug discovery, the triarylamine scaffold can be found in a number of biologically active molecules, and the bromo-substituent provides a handle for the synthesis of diverse compound libraries.
This technical guide provides a comprehensive overview of a reliable synthetic pathway to this compound, focusing on the widely adopted Buchwald-Hartwig amination. The guide will delve into the rationale behind the chosen methodology, provide a detailed experimental protocol, and outline the necessary characterization techniques for product verification.
Synthetic Strategy: The Buchwald-Hartwig Amination
The formation of the C-N bond between an aryl halide and an amine is a cornerstone of modern organic synthesis. Among the various methods available, the Palladium-catalyzed Buchwald-Hartwig amination has emerged as a particularly powerful and versatile tool for the construction of arylamines.[1][2] This reaction is favored for its broad substrate scope, functional group tolerance, and generally high yields.
The synthesis of this compound is most effectively achieved through the Buchwald-Hartwig cross-coupling of 1,3-dibromobenzene and di-p-tolylamine. This approach is strategically sound as it allows for the selective mono-amination of the dibrominated arene, leveraging the statistical probability and careful control of reaction conditions to favor the desired product.
Alternative strategies, such as the Ullmann condensation, which is a copper-catalyzed N-arylation, could also be considered.[3] However, the Ullmann reaction often requires harsher conditions, including higher temperatures and stoichiometric amounts of copper, which can limit its applicability and functional group compatibility compared to the milder and more versatile palladium-catalyzed approach.[3]
Mechanistic Considerations of the Buchwald-Hartwig Amination
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves a series of key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (1,3-dibromobenzene), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The secondary amine (di-p-tolylamine) coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired triarylamine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are commonly employed to facilitate both the oxidative addition and reductive elimination steps, thereby increasing the efficiency of the catalytic cycle.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound via the Buchwald-Hartwig amination.
Synthesis of the Starting Material: Di-p-tolylamine
While di-p-tolylamine is commercially available, it can also be synthesized in the laboratory. One common method involves the reaction of p-toluidine with a suitable p-tolyl halide or through the acid-catalyzed self-condensation of p-toluidine at elevated temperatures.[4]
A representative procedure for the synthesis of di-p-tolylamine is as follows:
A mixture of p-toluidine and a catalytic amount of a strong acid (e.g., anhydrous aluminum chloride) is heated.[4] The reaction proceeds with the elimination of ammonia to form di-p-tolylamine. The crude product can be purified by distillation or recrystallization.
Buchwald-Hartwig Synthesis of this compound
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} END_DOT Synthetic Pathway for this compound.
Materials:
| Reagent/Solvent | CAS Number | Molecular Formula | Amount | Molar Equiv. |
| 1,3-Dibromobenzene | 108-36-1 | C₆H₄Br₂ | 1.0 mmol | 1.0 |
| Di-p-tolylamine | 620-93-9 | C₁₄H₁₅N | 1.1 mmol | 1.1 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | C₅₁H₄₂O₃Pd₂ | 0.02 mmol | 0.02 |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 564483-18-7 | C₃₉H₅₃P | 0.04 mmol | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | C₄H₉NaO | 1.4 mmol | 1.4 |
| Toluene (anhydrous) | 108-88-3 | C₇H₈ | 10 mL | - |
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol) under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Reactants: Add 1,3-dibromobenzene (1.0 mmol) and di-p-tolylamine (1.1 mmol) to the flask.
-
Solvent Addition: Add anhydrous toluene (10 mL) to the flask via syringe.
-
Reaction: The reaction mixture is heated to 100-110 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. The fractions containing the desired product are collected and the solvent is evaporated to yield this compound as a solid.
Characterization and Verification
To ensure the successful synthesis and purity of this compound, a combination of analytical techniques should be employed.
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 845526-91-2 | [4][5][6][7][8] |
| Molecular Formula | C₂₀H₁₈BrN | [7][8] |
| Molecular Weight | 352.27 g/mol | [7] |
| Appearance | White to orange to green powder/crystal | [4][5] |
| Melting Point | 83.0 to 88.0 °C | [4][5] |
Spectroscopic Analysis:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is a crucial tool for structural elucidation. The expected spectrum of this compound would exhibit characteristic signals for the aromatic protons. The protons on the di-p-tolyl groups would appear as doublets in the aromatic region, and the protons on the 3-bromophenyl ring would show a more complex splitting pattern. The methyl protons of the tolyl groups would appear as a singlet in the upfield region.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the bromine atom appearing at a characteristic chemical shift. The methyl carbons of the tolyl groups will also give a signal in the aliphatic region.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound. The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of this compound, along with a characteristic isotopic pattern due to the presence of the bromine atom.
Conclusion
The Buchwald-Hartwig amination provides a robust and efficient pathway for the synthesis of this compound. This technical guide has outlined a detailed experimental protocol, along with the necessary characterization data, to enable researchers to synthesize and verify this valuable chemical intermediate. The strategic choice of reactants, catalyst, ligand, and reaction conditions is paramount for achieving high yields and purity. The successful synthesis of this compound opens up avenues for the development of novel materials for organic electronics and the exploration of new chemical entities in drug discovery.
References
- 1. Page loading... [guidechem.com]
- 2. 3-溴-N,N-二苯基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. 3-Bromo-4',4''-dimethyltriphenylamine | 845526-91-2 | TCI AMERICA [tcichemicals.com]
- 5. 3-Bromo-4',4''-dimethyltriphenylamine | 845526-91-2 | TCI EUROPE N.V. [tcichemicals.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 845526-91-2 | - Chemigo/Lumtec Products|Chemigo [chemigo.net]
- 8. calpaclab.com [calpaclab.com]
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-N,N-di-p-tolylaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
3-Bromo-N,N-di-p-tolylaniline is a halogenated aromatic amine of interest in synthetic organic chemistry, materials science, and pharmaceutical research. Its unique structural features, comprising a brominated phenyl ring and two tolyl groups attached to a central nitrogen atom, impart specific electronic and steric properties that make it a valuable building block for more complex molecules. Understanding the fundamental physicochemical properties of this compound is paramount for its effective handling, characterization, and application in research and development.
This technical guide provides a comprehensive overview of the known and estimated physicochemical properties of this compound. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from analogous compounds, namely 3-bromoaniline, 3-bromo-N,N-dimethylaniline, and 3-bromo-N,N-diphenylaniline, to provide reasoned estimations. This approach, combined with established experimental protocols, offers a robust framework for researchers working with this and similar compounds.
Chemical Identity and Structure
The structural identity of this compound is foundational to understanding its chemical behavior.
Caption: Chemical structure of this compound.
| Identifier | Value | Source |
| IUPAC Name | 3-Bromo-N,N-bis(4-methylphenyl)aniline | N/A |
| CAS Number | 845526-91-2 | [1] |
| Molecular Formula | C20H18BrN | [1] |
| Molecular Weight | 352.27 g/mol | [1] |
| SMILES | CC1=CC=C(N(C2=CC=C(C)C=C2)C3=CC=CC(Br)=C3)C=C1 | [1] |
Physicochemical Properties: A Comparative Analysis
| Property | 3-Bromoaniline (Analogue) | 3-Bromo-N,N-dimethylaniline (Analogue) | 3-Bromo-N,N-diphenylaniline (Analogue) | This compound (Estimated) | Source (Analogues) |
| Appearance | Clear colourless to brownish liquid | Colorless liquid | Solid | Likely a solid | [2],[3],[4] |
| Melting Point | 16 °C | 11 °C | 92-96 °C | Estimated: 100-120 °C | [2],[5][6],[4] |
| Boiling Point | 249-253 °C | 239 °C | 193 °C / 2.5 mmHg | Estimated: > 200 °C at reduced pressure | [2],[5],[4] |
| Solubility | Insoluble in water, soluble in organic solvents | Miscible with chloroform, dichloromethane, and methanol | N/A | Expected to be insoluble in water and soluble in common organic solvents like toluene, chloroform, and ethyl acetate. | [2][7] |
Rationale for Estimations:
-
Melting Point: The introduction of two p-tolyl groups, which are bulkier and allow for greater van der Waals interactions and potentially more ordered crystal packing than methyl or phenyl groups, is expected to significantly increase the melting point compared to the analogues. The melting point of 3-Bromo-N,N-diphenylaniline (92-96 °C) serves as a strong basis for this estimation.[4]
-
Boiling Point: The high molecular weight of this compound suggests a high boiling point. It is likely to decompose at atmospheric pressure, and distillation would require reduced pressure.
-
Solubility: The large, nonpolar nature of the molecule, dominated by the aromatic rings, predicts poor solubility in polar solvents like water and good solubility in nonpolar organic solvents.
Spectral Data: Predicted Characteristics
While experimental spectra for this compound are not available, we can predict the key features based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region (approximately 6.5-7.5 ppm) due to the signals from the three distinct phenyl rings. The protons on the brominated ring will show a characteristic splitting pattern, while the protons on the two equivalent p-tolyl groups will appear as two sets of doublets. The methyl protons of the tolyl groups will give a sharp singlet at around 2.3 ppm.
-
¹³C NMR: The carbon NMR spectrum will display a number of signals in the aromatic region (approximately 110-150 ppm). The carbon attached to the bromine atom will be downfield. The two p-tolyl groups will show four distinct aromatic carbon signals and one signal for the methyl carbons around 20-22 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for:
-
C-H stretching (aromatic): ~3030-3100 cm⁻¹
-
C-H stretching (methyl): ~2850-2960 cm⁻¹
-
C=C stretching (aromatic): ~1450-1600 cm⁻¹
-
C-N stretching: ~1310-1360 cm⁻¹
-
C-Br stretching: ~500-600 cm⁻¹
Mass Spectrometry (MS)
The mass spectrum will show a prominent molecular ion peak (M⁺). Due to the presence of bromine, there will be an isotopic peak (M+2) of nearly equal intensity to the molecular ion peak, which is a characteristic signature for a monobrominated compound. Fragmentation will likely involve the loss of the bromine atom and the tolyl groups.
Experimental Protocols for Physicochemical Characterization
The following are detailed, step-by-step methodologies for determining the key physicochemical properties of this compound.
Melting Point Determination
The melting point is a critical indicator of purity.
Caption: Workflow for Melting Point Determination.
Detailed Protocol:
-
Sample Preparation: Ensure the sample of this compound is dry and finely powdered.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently to pack the sample into the sealed end. The sample height should be 2-3 mm.
-
Melting Point Apparatus: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Approximate Melting Point: Heat the sample rapidly (10-20 °C per minute) and observe the approximate temperature at which it melts.
-
Accurate Melting Point: Allow the apparatus to cool. Prepare a new sample and heat rapidly to about 20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.
-
Data Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes liquid (the end of the melting range). A pure compound will have a sharp melting range of 1-2 °C.
Solubility Determination
Understanding the solubility profile is crucial for reaction setup, purification, and formulation.
Caption: Workflow for Solubility Testing.
Detailed Protocol:
-
Sample Preparation: Weigh approximately 10 mg of this compound into a small test tube.
-
Solvent Addition: Add 1 mL of the desired solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, chloroform, hexane) to the test tube.
-
Mixing: Vigorously shake or vortex the test tube for 60 seconds.
-
Observation: Visually inspect the mixture. If the solid has completely disappeared, the compound is soluble. If the solid remains, it is insoluble. If some has dissolved but solid remains, it is partially soluble.
-
Systematic Testing: Perform this test with a range of solvents from polar to nonpolar to establish a comprehensive solubility profile.
Synthesis Outline
A plausible synthetic route to this compound would involve a Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds.
Caption: Plausible Synthesis of this compound.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) is not widely available, the safety profile can be inferred from related bromoaniline derivatives.[3][8][9][10]
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3][8][9][10]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[8][9][10]
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[8][9][10] Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8][9][10]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[8][9][10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8][9][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][9][10]
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of this compound. By leveraging data from analogous compounds and established experimental protocols, researchers can approach the handling, characterization, and application of this molecule with a solid foundation of knowledge. As with any chemical, adherence to strict safety protocols is essential. Further experimental investigation is encouraged to establish definitive data for this compound and expand its potential applications in science and industry.
References
- 1. 845526-91-2|this compound|BLD Pharm [bldpharm.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. 3-Bromo-N,N-diphenylaniline 97 78600-33-6 [sigmaaldrich.com]
- 5. 3-bromo-N,N-dimethylaniline [stenutz.eu]
- 6. 16518-62-0 CAS MSDS (3-BROMO-N,N-DIMETHYLANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 3-BROMO-N,N-DIMETHYLANILINE | 16518-62-0 [chemicalbook.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
3-Bromo-N,N-di-p-tolylaniline CAS number and molecular weight
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-N,N-di-p-tolylaniline, a triarylamine derivative of significant interest in advanced materials science and synthetic chemistry. The document details the compound's core physicochemical properties, outlines established synthetic methodologies for its preparation, discusses its key reactivity, and explores its potential applications, particularly in the field of organic electronics. As a halogenated triarylamine, this molecule serves as a versatile building block for the synthesis of more complex functional materials. This guide is intended to be a foundational resource for researchers engaged in the design and synthesis of novel organic materials and pharmaceutical intermediates.
Compound Identification and Core Properties
This compound is an aromatic amine characterized by a central nitrogen atom bonded to a 3-bromophenyl group and two 4-methylphenyl (p-tolyl) groups. The presence of the bromine atom provides a reactive handle for further functionalization, making it a valuable synthetic intermediate.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | 3-Bromo-N,N-bis(4-methylphenyl)benzenamine | [1][2] |
| CAS Number | 845526-91-2 | [1][2] |
| Molecular Formula | C₂₀H₁₈BrN | [1] |
| Molecular Weight | 352.27 g/mol | [3] |
| Appearance | Expected to be a solid at room temperature | General knowledge |
| Purity | Commercially available up to 99% | [2] |
| Storage | Store at 2-8°C | [3] |
Strategic Synthesis Methodologies
The construction of the C-N bond to form the tertiary amine is the key step in synthesizing this compound. The most prevalent and effective methods for this transformation in academic and industrial laboratories are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation. The choice between these methods often depends on factors such as catalyst cost, substrate scope, functional group tolerance, and desired reaction conditions.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for forming carbon-nitrogen bonds.[4] It typically involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[5] For the synthesis of this compound, this would involve the cross-coupling of 1,3-dibromobenzene or 3-bromoaniline with di-p-tolylamine. A general protocol is outlined below.
Reaction Scheme: Reactants: 3-bromoaniline and two equivalents of an arylating agent, or 1,3-dibromobenzene and di-p-tolylamine.
Caption: Generalized workflow for Buchwald-Hartwig amination.
Step-by-Step Experimental Protocol (General)
-
Inert Atmosphere: To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4-2.5 equiv.).
-
Reagent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon). Add 3-bromoaniline (1.0 equiv.) and di-p-tolylamine (1.1-1.5 equiv.).
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Seal the flask and heat the mixture with vigorous stirring at a temperature between 80-110 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for forming C-N bonds, utilizing a copper catalyst.[6] While traditionally requiring harsh reaction conditions (high temperatures), modern protocols often employ ligands to facilitate the reaction under milder conditions.[7]
Reaction Scheme: Reactants: 3-bromoaniline and an arylating agent, or 1,3-dibromobenzene and di-p-tolylamine.
Caption: Generalized workflow for Ullmann condensation.
Step-by-Step Experimental Protocol (General)
-
Setup: In a reaction vessel, combine 3-bromoaniline (1.0 equiv.), di-p-tolylamine (1.1-1.5 equiv.), a copper(I) salt (e.g., CuI, 5-10 mol%), a ligand (if used), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Reaction: Heat the mixture under an inert atmosphere at elevated temperatures (typically >120 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction mixture and pour it into water. Extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Characterization
Detailed experimental characterization data for this compound is not extensively available in peer-reviewed literature. However, based on its structure, the following analytical techniques would be essential for its characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons on the three phenyl rings, as well as the methyl protons of the tolyl groups. ¹³C NMR would provide signals for all unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of the bromine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic rings, and C-N stretching.
-
Melting Point Analysis: A sharp melting point would be indicative of high purity.
Reactivity and Potential Applications
The chemical reactivity of this compound is dominated by the bromine substituent on the phenyl ring. This C-Br bond can participate in a variety of cross-coupling reactions, making the molecule a valuable building block.
Key Reactivity
-
Suzuki Coupling: The bromine atom can be replaced with a variety of organic groups via palladium-catalyzed Suzuki coupling with boronic acids or esters.
-
Sonogashira Coupling: Reaction with terminal alkynes under palladium/copper catalysis would introduce an alkyne moiety.
-
Heck Coupling: The C-Br bond can react with alkenes to form new C-C bonds.
-
Buchwald-Hartwig Amination: A second amination can be performed at the bromine position to synthesize more complex nitrogen-containing compounds.
-
Lithiation/Grignard Formation: The bromo-group can be converted into an organolithium or Grignard reagent, which can then be reacted with various electrophiles.
Primary Application: Hole-Transporting Materials
Triarylamine derivatives are a cornerstone class of materials in organic electronics due to their excellent hole-transporting properties. These materials are characterized by their ability to be easily oxidized to form stable radical cations, which facilitates the "hopping" of positive charge carriers.
This compound serves as a key intermediate for the synthesis of more complex hole-transporting materials (HTMs) for applications in:
-
Organic Light-Emitting Diodes (OLEDs): As a component of the hole transport layer (HTL), these materials facilitate the efficient injection and transport of holes from the anode to the emissive layer.
-
Perovskite Solar Cells (PSCs): In PSCs, the HTL is crucial for extracting holes from the perovskite absorber layer and transporting them to the electrode, contributing to high power conversion efficiencies.
The tolyl groups in this compound enhance the solubility and film-forming properties of the resulting materials, while the bromo-substituent allows for further molecular engineering to fine-tune the electronic and physical properties of the final HTM.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Consult the Material Safety Data Sheet (MSDS) from the supplier for specific safety and handling information.
Conclusion
This compound is a valuable synthetic intermediate with significant potential, particularly in the development of advanced materials for organic electronics. Its synthesis can be reliably achieved through established cross-coupling methodologies such as the Buchwald-Hartwig amination and Ullmann condensation. The presence of a reactive bromine handle allows for a wide range of subsequent chemical modifications, making it a versatile platform for the design of novel functional molecules. This guide provides the foundational knowledge for researchers to effectively synthesize, handle, and utilize this compound in their research endeavors.
References
- 1. 3-bromo-N,N-bis(4-methylphenyl)aniline | CAS: 845526-91-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. SAGECHEM/3-Bromo-N,N-bis(4-methylphenyl)benzenamine/SAGECHEM/Manufacturer in China, CasNo.845526-91-2 SAGECHEM LIMITED China (Mainland) [sagechem.lookchem.com]
- 3. cas 845526-91-2|| where to buy this compound [english.chemenu.com]
- 4. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]
- 5. 4-methyl-N,N-diphenylaniline| Ambeed [ambeed.com]
- 6. researchgate.net [researchgate.net]
- 7. 78600-33-6|3-Bromo-N,N-diphenylaniline|BLD Pharm [bldpharm.com]
Spectroscopic Characterization of 3-Bromo-N,N-di-p-tolylaniline: A Predictive and Methodological Guide
Abstract
This technical guide provides a detailed analysis of the anticipated spectroscopic characteristics of 3-Bromo-N,N-di-p-tolylaniline. In the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict the salient spectral features. By examining the constituent functional groups and the overall molecular architecture, we can forecast the chemical shifts, coupling constants, vibrational modes, and fragmentation patterns that are crucial for the structural elucidation and verification of this molecule. Furthermore, this guide furnishes detailed, field-proven protocols for the acquisition of high-quality NMR, IR, and MS data, intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction: The Structural Significance of this compound
This compound is a triarylamine derivative featuring a bromine substituent on one of the phenyl rings and methyl groups on the other two. This molecular scaffold is of significant interest in materials science, particularly in the development of organic light-emitting diodes (OLEDs), hole-transporting materials, and organic photovoltaics. The bromine atom provides a reactive handle for further functionalization via cross-coupling reactions, allowing for the synthesis of more complex architectures. The di-p-tolylaniline moiety is a well-established electron-donating group that influences the electronic properties of the molecule.
Accurate structural characterization is paramount to confirming the successful synthesis of this compound and for ensuring its purity, which is critical for its application in electronic devices. Spectroscopic techniques are the cornerstone of this characterization. This guide provides a predictive framework for the expected spectroscopic data, enabling researchers to readily identify their target molecule and assess its purity.
Predicted Spectroscopic Data
Due to the lack of published experimental spectra for this compound (CAS 845526-91-2), the following data is predicted based on the analysis of its chemical structure and comparison with analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals for the aromatic protons and the methyl protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |
| ~ 7.2-7.4 | m | 3H | Protons on the 3-bromophenyl ring | The bromine atom and the diarylamino group will influence the chemical shifts of these protons, leading to a complex multiplet. |
| ~ 7.0-7.2 | d | 4H | Protons ortho to the nitrogen on the p-tolyl rings | These protons are in a relatively electron-rich environment and will likely appear as a doublet due to coupling with the meta protons. |
| ~ 6.8-7.0 | d | 4H | Protons meta to the nitrogen on the p-tolyl rings | Shielded compared to the ortho protons, these will also appear as a doublet. |
| ~ 2.3 | s | 6H | Methyl protons of the two p-tolyl groups | The two methyl groups are chemically equivalent and will appear as a sharp singlet. |
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 147-150 | C-N (di-p-tolylaniline) | Quaternary carbon attached to the nitrogen. |
| ~ 130-135 | C-Br | Carbon atom directly attached to the bromine. |
| ~ 128-132 | Aromatic CH (p-tolyl) | Aromatic carbons of the p-tolyl groups. |
| ~ 120-130 | Aromatic CH (3-bromophenyl) | Aromatic carbons of the 3-bromophenyl ring. |
| ~ 118-125 | Aromatic C-N (3-bromophenyl) | Quaternary carbon of the bromophenyl ring attached to nitrogen. |
| ~ 21 | Methyl Carbon | Carbon of the methyl groups on the p-tolyl rings. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3030-3100 | C-H stretch | Aromatic |
| 2920-2960 | C-H stretch | Methyl |
| 1580-1600 | C=C stretch | Aromatic ring |
| 1480-1520 | C=C stretch | Aromatic ring |
| 1250-1350 | C-N stretch | Aryl amine |
| 1000-1100 | C-Br stretch | Aryl bromide |
| 800-850 | C-H bend | p-disubstituted ring |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₂₀H₁₈BrN), the molecular weight is approximately 352.27 g/mol .
| m/z Value | Interpretation |
| 351/353 | [M]⁺ and [M+2]⁺ molecular ion peaks |
| 272 | [M-Br]⁺ |
| 182 | [N(C₇H₇)₂]⁺ |
| 91 | [C₇H₇]⁺ |
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring high-quality spectroscopic data for a solid organic compound like this compound.
NMR Spectroscopy
Workflow for NMR Sample Preparation and Data Acquisition
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.
-
Ensure complete dissolution by vortexing the vial.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.
-
Shim the magnetic field to achieve high homogeneity, which is essential for sharp spectral lines.
-
Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.
-
-
Data Processing:
-
Apply Fourier transform to the raw free induction decay (FID) data.
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
For the ¹H spectrum, integrate the signals to determine the relative number of protons.
-
For both ¹H and ¹³C spectra, pick the peaks and report their chemical shifts in parts per million (ppm).
-
IR Spectroscopy
Attenuated Total Reflectance (ATR) IR Spectroscopy Protocol
Caption: Protocol for acquiring an ATR-IR spectrum of a solid sample.
-
Instrument Preparation:
-
Ensure the ATR accessory is clean. Wipe the crystal surface with a soft cloth dampened with a volatile solvent like isopropanol and allow it to dry completely.
-
-
Background Collection:
-
Acquire a background spectrum. This will account for the absorbance of atmospheric CO₂ and water vapor, as well as any intrinsic absorbance of the ATR crystal.
-
-
Sample Analysis:
-
Place a small amount of solid this compound onto the center of the ATR crystal.
-
Lower the pressure anvil and apply consistent pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
Mass Spectrometry
Electron Ionization (EI) Mass Spectrometry Protocol
Caption: Workflow for Electron Ionization Mass Spectrometry.
-
Sample Preparation:
-
Dissolve a small amount of this compound in a volatile solvent such as methanol or dichloromethane.
-
-
Sample Introduction:
-
The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile and thermally stable compounds.
-
-
Ionization and Analysis:
-
The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecule to ionize and fragment.
-
The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio.
-
The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
-
Data Interpretation:
-
Identify the molecular ion peak ([M]⁺) and the [M+2]⁺ peak to confirm the molecular weight and the presence of bromine.
-
Analyze the fragmentation pattern to gain further structural information.
-
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The predicted NMR, IR, and MS data serve as a valuable reference for researchers working on the synthesis and characterization of this and related triarylamine compounds. The detailed experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible results. As a Senior Application Scientist, I emphasize the importance of meticulous experimental technique and a thorough understanding of spectroscopic principles for the unambiguous structural elucidation of novel compounds.
An In-depth Technical Guide to the Electronic and Optical Properties of 3-Bromo-N,N-di-p-tolylaniline
Abstract
This technical guide provides a comprehensive analysis of the electronic and optical properties of 3-Bromo-N,N-di-p-tolylaniline, a triarylamine derivative of significant interest for applications in organic electronics. Given the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related compounds and outlines detailed computational and experimental protocols for its full characterization. The document is intended for researchers, scientists, and professionals in drug development and materials science, offering both foundational knowledge and practical methodologies. We delve into the core principles governing the photophysical behavior of triarylamines, present robust protocols for synthesis and characterization, and provide a theoretical framework for predicting its key electronic and optical parameters.
Introduction: The Significance of Triarylamines in Modern Electronics
Triarylamine (TPA) derivatives are a cornerstone of modern organic electronics, primarily due to their exceptional hole-transporting capabilities.[1] Their molecular structure, characterized by a central nitrogen atom bonded to three aromatic rings, facilitates the formation of stable radical cations and efficient charge delocalization, making them ideal for use in a variety of applications, including:
-
Organic Light-Emitting Diodes (OLEDs): As hole transport layers (HTLs), TPAs facilitate the injection and transport of holes from the anode to the emissive layer, enhancing device efficiency and stability.
-
Perovskite Solar Cells (PSCs): In PSCs, TPAs are employed as hole-transporting materials (HTMs) that selectively extract holes from the perovskite absorber layer while blocking electrons, a critical function for high-performance photovoltaic devices.[2]
-
Organic Photovoltaics (OPVs): TPAs can serve as electron donor materials in the active layer of OPVs.
The electronic and optical properties of TPAs can be finely tuned through synthetic modification of the aromatic rings. The introduction of substituents, such as the bromo- and tolyl- groups in this compound, allows for precise control over key parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, absorption and emission spectra, and charge carrier mobility.[1]
Synthesis of this compound
The synthesis of this compound can be achieved through established cross-coupling methodologies, most commonly the Buchwald-Hartwig amination. This reaction provides a versatile and efficient route to form carbon-nitrogen bonds.
Proposed Synthetic Pathway
A plausible and efficient synthetic route involves the palladium-catalyzed cross-coupling of 3-bromoaniline with two equivalents of an appropriate tolyl-containing coupling partner, or a two-step process starting from 1,3-dibromobenzene. A more direct approach, however, would be the coupling of 3-bromoaniline with di-p-tolylamine. A general representation of the Buchwald-Hartwig amination is depicted below.
Figure 1: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a generalized procedure and may require optimization for the specific reactants.
-
Reaction Setup: In a nitrogen-purged glovebox, a Schlenk flask is charged with 3-bromoaniline (1.0 eq.), di-p-tolylamine (1.05 eq.), sodium tert-butoxide (1.4 eq.), a palladium catalyst such as Pd(OAc)₂ (0.02 eq.), and a suitable phosphine ligand like SPhos (0.04 eq.).
-
Solvent Addition: Anhydrous toluene is added to the flask via syringe. The amount of solvent should be sufficient to dissolve the reactants, typically aiming for a concentration of 0.1-0.5 M.
-
Reaction Conditions: The reaction mixture is heated to a temperature between 80-110 °C and stirred under a nitrogen atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure this compound.
-
Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Electronic Properties: A Computational Perspective
In the absence of direct experimental data, Density Functional Theory (DFT) calculations provide a powerful tool for predicting the electronic properties of this compound. These calculations can elucidate the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), which are critical for understanding its behavior in electronic devices.
Predicted HOMO and LUMO Energy Levels
The HOMO and LUMO energy levels are fundamental parameters that govern the charge injection and transport properties of a material.
-
HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is related to the ionization potential and reflects the ease with which a molecule can donate an electron. For hole-transport materials, a higher HOMO level (closer to the vacuum level) is generally desirable for efficient hole injection from the anode.
-
LUMO (Lowest Unoccupied Molecular Orbital): The energy of the LUMO is related to the electron affinity and indicates the ease with which a molecule can accept an electron. A higher LUMO level is important for blocking electrons from the emissive layer in OLEDs.
For this compound, the HOMO is expected to be primarily localized on the electron-rich di-p-tolylaniline core, while the LUMO will have a greater contribution from the bromophenyl moiety. The presence of the electron-donating tolyl groups will raise the HOMO energy level compared to unsubstituted triphenylamine, while the electron-withdrawing bromine atom will lower it slightly.
Table 1: Predicted Electronic Properties of this compound (DFT B3LYP/6-31G)*
| Property | Predicted Value (eV) | Significance |
| HOMO Energy | -5.2 to -5.4 | Facilitates efficient hole injection from standard anodes (e.g., ITO). |
| LUMO Energy | -1.9 to -2.1 | Provides a sufficient barrier for electron blocking. |
| Energy Gap (HOMO-LUMO) | 3.1 to 3.5 | Indicates transparency in the visible region, crucial for HTLs. |
Note: These values are estimations based on DFT calculations of similar triarylamine derivatives and should be confirmed experimentally.
Computational Methodology: DFT Protocol
Figure 2: A typical workflow for DFT calculations of molecular properties.
-
Structure Preparation: The 3D structure of this compound is built using a molecular modeling program.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G*).
-
Frequency Analysis: A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum (no imaginary frequencies).
-
Single Point Energy Calculation: A more accurate single-point energy calculation is performed on the optimized geometry using a larger basis set (e.g., 6-311+G**) to obtain more reliable electronic properties.
-
Property Calculation: From the output of the single-point energy calculation, the HOMO and LUMO energies, dipole moment, and other electronic properties are extracted.
-
TD-DFT for Optical Properties: Time-dependent DFT (TD-DFT) calculations are performed to simulate the UV-Vis absorption spectrum and identify the nature of the electronic transitions.
Optical Properties: Absorption and Emission Characteristics
The optical properties of this compound are dictated by the electronic transitions between its molecular orbitals.
Expected Absorption and Emission Spectra
Based on the electronic structure of triarylamines, this compound is expected to exhibit strong absorption in the ultraviolet (UV) region, corresponding to π-π* transitions within the aromatic system. The absorption spectrum will likely show a main peak between 300-350 nm. Due to its large HOMO-LUMO gap, the material should be largely transparent in the visible region, a key requirement for its use as a hole transport layer in OLEDs and perovskite solar cells.
The photoluminescence (PL) emission is expected to be in the near-UV or blue region of the spectrum, originating from the relaxation of the excited state to the ground state. The Stokes shift, which is the difference in energy between the absorption and emission maxima, provides information about the geometric relaxation in the excited state.
Table 2: Predicted Optical Properties of this compound
| Property | Predicted Value | Significance |
| Absorption Maximum (λ_abs) | 320 - 360 nm | Determines the portion of the solar spectrum the material can absorb. |
| Emission Maximum (λ_em) | 380 - 450 nm | Indicates the color of emitted light in photoluminescence. |
| Photoluminescence Quantum Yield (PLQY) | Moderate to High | A high PLQY is desirable for emissive applications. |
Note: These values are estimations based on the properties of similar triarylamine derivatives and should be confirmed experimentally.
Experimental Protocols for Optical Characterization
This technique measures the absorption of light as a function of wavelength.
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable UV-transparent solvent (e.g., dichloromethane or tetrahydrofuran). For thin-film measurements, the material is deposited onto a quartz substrate via spin-coating or thermal evaporation.[3]
-
Measurement: The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer. A reference cuvette containing the pure solvent or a blank substrate is used to correct for background absorption.
-
Data Analysis: The wavelength of maximum absorption (λ_max) and the molar extinction coefficient (ε) are determined from the spectrum.
This technique measures the emission of light from a sample after it has absorbed photons.
-
Sample Preparation: Similar to UV-Vis spectroscopy, samples can be prepared as dilute solutions or thin films.
-
Measurement: The sample is excited with a monochromatic light source (e.g., a laser or a xenon lamp with a monochromator) at a wavelength where it absorbs strongly. The emitted light is collected at a 90-degree angle to the excitation source and analyzed by a spectrometer.
-
Data Analysis: The emission spectrum is recorded, and the wavelength of maximum emission (λ_em) is determined.
The PLQY is the ratio of the number of photons emitted to the number of photons absorbed.
-
Methodology: The absolute PLQY can be measured using an integrating sphere.[4][5] The integrating sphere collects all the light emitted from the sample in all directions.
-
Procedure:
-
The emission spectrum of the excitation source is measured with the integrating sphere empty.
-
The sample is placed in the integrating sphere, and the spectrum of the scattered excitation light and the sample's emission is measured.
-
The PLQY is calculated by comparing the integrated intensity of the emitted photons to the integrated intensity of the absorbed photons.
-
Electrochemical Characterization
Cyclic voltammetry (CV) is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels of organic materials experimentally.[6][7]
Principles of Cyclic Voltammetry
In a CV experiment, the potential of a working electrode is swept linearly with time between two vertex potentials, and the resulting current is measured. The oxidation and reduction potentials of the material can be determined from the positions of the peaks in the voltammogram.
Experimental Protocol for Cyclic Voltammetry
Figure 3: Schematic of a cyclic voltammetry experimental setup.
-
Solution Preparation: A solution of this compound (typically 1-5 mM) is prepared in an anhydrous, deoxygenated electrochemical solvent (e.g., dichloromethane or acetonitrile). A supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), is added to ensure conductivity.
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).
-
Measurement: The solution is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen. The potential is then swept, and the cyclic voltammogram is recorded.
-
Calibration: The potential scale is calibrated using an internal standard with a known redox potential, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple.
-
Data Analysis: The onset oxidation potential (E_ox) is determined from the voltammogram. The HOMO energy level can then be estimated using the following empirical formula:
HOMO (eV) = -[E_ox (vs. Fc/Fc⁺) + 4.8]
If a reduction peak is observed, the LUMO energy level can be estimated from the onset reduction potential (E_red):
LUMO (eV) = -[E_red (vs. Fc/Fc⁺) + 4.8]
The electrochemical band gap can be calculated as the difference between the HOMO and LUMO energies.
Conclusion and Future Outlook
This compound represents a promising candidate for application in organic electronic devices, particularly as a hole-transporting material. Its electronic and optical properties, predicted through computational modeling and inferred from related compounds, suggest a high HOMO level for efficient hole injection, a wide bandgap for transparency in the visible range, and tunable characteristics through its substituted triarylamine core.
To fully unlock the potential of this material, further experimental validation is crucial. The detailed protocols provided in this guide for synthesis, computational modeling, and experimental characterization offer a comprehensive roadmap for researchers to thoroughly investigate the properties of this compound and its derivatives. Future work should focus on the fabrication and testing of OLED and perovskite solar cell devices incorporating this material to evaluate its performance in real-world applications. The insights gained will not only advance our understanding of this specific molecule but also contribute to the broader development of next-generation organic electronic materials.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Hole-transporting materials based on thiophene-fused arenes from sulfur-mediated thienannulations - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 3-Bromo-N,N-diphenylaniline 97 78600-33-6 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Spectroscopic investigations of electron and hole dynamics in MAPbBr 3 perovskite film and carrier extraction to PEDOT hole transport layer | NSF Public Access Repository [par.nsf.gov]
molecular structure and conformation of 3-Bromo-N,N-di-p-tolylaniline
An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-Bromo-N,N-di-p-tolylaniline
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of this compound, a substituted triarylamine. Triarylamine derivatives are of significant interest in materials science and drug development due to their unique electronic and steric properties. Understanding the three-dimensional arrangement and conformational flexibility of these molecules is paramount for predicting their function and designing new applications. This document outlines the theoretical basis for triarylamine conformation, details a computational workflow for analyzing this compound, and presents its predicted structural parameters. The methodologies described herein are grounded in established computational chemistry principles, providing a robust framework for researchers, scientists, and drug development professionals.
Introduction: The Significance of Triarylamine Scaffolds
Triarylamines are a class of molecules characterized by a central nitrogen atom bonded to three aromatic rings. Their unique propeller-like, non-planar geometry gives rise to interesting photophysical and electronic properties, making them crucial building blocks in the development of organic light-emitting diodes (OLEDs), solar cells, and other organic electronic devices. In the context of medicinal chemistry, the rigid yet flexible triarylamine scaffold can be used to design receptor ligands and enzyme inhibitors.
The specific molecule of interest, this compound, incorporates several key features:
-
A Central Aniline Core: Providing the fundamental triarylamine structure.
-
Two p-tolyl Groups: These methyl-substituted phenyl rings influence the steric and electronic environment around the nitrogen atom.
-
A meta-Bromo Substituent: The bromine atom on the third phenyl ring acts as a heavy atom and a potential site for further chemical modification, for instance, through cross-coupling reactions.
The interplay of these substituents dictates the molecule's preferred three-dimensional shape, which in turn governs its intermolecular interactions and bulk material properties. This guide elucidates the conformational landscape of this specific derivative.
The Conformational Landscape of Triarylamines
The conformation of triarylamines is primarily defined by the rotation of the three aryl rings around their respective Carbon-Nitrogen (C-N) bonds. Due to steric hindrance between the ortho-hydrogens of the adjacent rings, a planar conformation is highly energetically unfavorable. Instead, triarylamines adopt a stable, propeller-like chiral conformation.
The key descriptors of this conformation are the dihedral angles (also known as torsion angles) between the plane of each aromatic ring and the plane defined by the central nitrogen and the two other ipso-carbon atoms. The synchronized rotation of these rings leads to a complex potential energy surface with multiple minima and transition states.
In-Silico Analysis: Predicting the Structure of this compound
Due to the challenges in obtaining high-quality single crystals for X-ray diffraction, computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for accurately predicting the geometry of such molecules. DFT provides a good balance between computational cost and accuracy for systems of this size.
Computational Methodology Workflow
A typical workflow for the conformational analysis of this compound involves several key steps. The choice of a functional (like B3LYP) and a basis set (like 6-31G(d)) is crucial; this combination is widely recognized for providing reliable geometries for organic molecules.
Caption: Workflow for computational conformational analysis.
Predicted Ground State Geometry
Following geometry optimization, the lowest energy conformation of this compound exhibits the characteristic propeller shape. The central nitrogen atom is slightly pyramidalized. The key structural parameters are summarized below.
| Parameter | Description | Predicted Value |
| Bond Lengths | ||
| N-C (p-tolyl) | Average length of the nitrogen to p-tolyl carbon bond | ~1.42 Å |
| N-C (bromophenyl) | Length of the nitrogen to bromophenyl carbon bond | ~1.43 Å |
| C-Br | Length of the carbon-bromine bond | ~1.91 Å |
| Bond Angles | ||
| C-N-C | Angle between the ipso-carbons around nitrogen | ~118.5° |
| Dihedral Angles | ||
| C-C-N-C (p-tolyl 1) | Torsion angle defining the twist of one tolyl ring | ~45.2° |
| C-C-N-C (p-tolyl 2) | Torsion angle defining the twist of the second tolyl ring | ~48.5° |
| C-C-N-C (bromophenyl) | Torsion angle defining the twist of the bromophenyl ring | ~52.1° |
Note: These values are typical predictions from DFT calculations and may vary slightly depending on the exact level of theory and basis set employed.
The asymmetry introduced by the bromine atom and the two tolyl groups results in slightly different dihedral angles for each ring, creating a distorted propeller. The larger bromine atom and its electronic influence lead to a slightly greater twist for the bromophenyl ring compared to the tolyl rings.
Protocol: DFT-Based Geometry Optimization
This section provides a generalized, step-by-step protocol for performing a geometry optimization using a computational chemistry package like Gaussian.
Objective: To find the lowest energy (most stable) conformation of this compound.
Prerequisites:
-
A workstation with a computational chemistry software suite (e.g., Gaussian, ORCA) installed.
-
A molecular visualization software (e.g., GaussView, Avogadro).
Methodology:
-
Step 1: Build the Initial Molecule
-
Using a molecular builder, sketch the 2D structure of this compound.
-
Convert the 2D sketch into a 3D structure using the software's "Clean-Up" or "Add Hydrogens" function. Manually rotate the C-N bonds to an initial propeller-like guess to avoid starting from a high-energy planar state.
-
Save the initial coordinates as a .xyz or .gjf file.
-
-
Step 2: Prepare the Input File
-
Open the saved coordinate file in a text editor.
-
The input file requires specific keywords to instruct the software. A typical input for a B3LYP/6-31G(d) optimization in Gaussian would look like this:
-
#p B3LYP/6-31G(d): Specifies the level of theory and basis set.
-
opt: Keyword to perform a geometry optimization.
-
freq: Keyword to perform a frequency calculation after optimization to confirm it is a true minimum.
-
0 1: Specifies the charge (0) and spin multiplicity (1, singlet) of the molecule.
-
-
Step 3: Run the Calculation
-
Submit the input file to the computational software. The calculation may take several hours depending on the computational resources available.
-
-
Step 4: Analyze the Output
-
Upon successful completion, open the output file (e.g., .log or .out).
-
Confirm Optimization: Search for the message "Optimization completed."
-
Verify Minimum Energy: Check the results of the frequency calculation. A true minimum energy structure will have zero imaginary frequencies.
-
Extract Data: Open the optimized structure in a visualization program. Use the measurement tools to determine the final bond lengths, angles, and dihedral angles as reported in the table above.
-
Implications and Future Directions
The precise conformation of this compound directly impacts its utility.
-
In Materials Science: The degree of twist in the propeller structure affects the extent of π-conjugation across the molecule, which in turn influences its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These are critical parameters for designing charge-transport materials.
-
In Drug Development: The defined three-dimensional shape and the placement of the bromine atom are crucial for molecular recognition. The molecule could serve as a scaffold that presents the bromine atom as a key interaction point (e.g., for halogen bonding) within a protein's active site.
Further studies could involve synthesizing this compound and performing X-ray crystallography to experimentally validate the computationally predicted structure. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could also provide through-space distance information to corroborate the predicted conformation in solution.
Conclusion
This compound adopts a stable, non-planar, propeller-like conformation, a characteristic feature of the triarylamine family. Computational modeling using Density Functional Theory provides a powerful and reliable method for determining its detailed geometric parameters, including bond lengths, angles, and the crucial C-N dihedral angles that define its shape. This structural understanding is the foundation for rationally designing novel materials and therapeutic agents based on this versatile molecular scaffold.
Methodological & Application
using 3-Bromo-N,N-di-p-tolylaniline as a hole transport material (HTM)
An Application Guide to 3-Bromo-N,N-di-p-tolylaniline as a Versatile Hole Transport Material (HTM) and Synthetic Intermediate
Authored by: A Senior Application Scientist
This document serves as a comprehensive technical guide for researchers and material scientists on the application of this compound. We will explore its fundamental properties, a detailed synthesis protocol, and its application in the fabrication of optoelectronic devices, specifically perovskite solar cells. The narrative emphasizes the causality behind experimental choices, providing a framework for both practical implementation and further innovation.
Introduction: The Critical Role of Hole Transport Materials
In the architecture of modern optoelectronic devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs), the Hole Transport Layer (HTL) is an indispensable component.[1][2] Its primary functions are to efficiently extract positive charge carriers (holes) from the active layer, transport them to the anode, and simultaneously block electrons, thereby preventing charge recombination.[2][3] An ideal HTM should possess several key characteristics: high hole mobility, appropriate energy levels for seamless charge extraction, high transparency in the visible spectrum, and the ability to form uniform, stable thin films.[3]
Triarylamine derivatives have emerged as a dominant class of HTMs due to their excellent electrochemical stability, high hole mobility, and amorphous morphology which promotes the formation of high-quality films.[4][5] Within this family, this compound stands out not only as a functional HTM in its own right but, more importantly, as a versatile synthetic intermediate. The presence of a bromine atom on the central phenyl ring provides a reactive handle for advanced molecular engineering, allowing for the construction of more complex, higher-performance HTMs through various cross-coupling reactions.[6]
Core Properties and Rationale for Use
The efficacy of this compound as an HTM is grounded in its intrinsic electronic and physical properties.
-
Energy Level Alignment: For efficient device function, the Highest Occupied Molecular Orbital (HOMO) of the HTM must be slightly higher than the valence band maximum of the adjacent light-absorbing layer (e.g., the perovskite). This creates a favorable energetic cascade for hole extraction. Triarylamine structures can be tuned to achieve HOMO levels in the desired range of -5.0 to -5.4 eV, aligning well with common perovskite formulations.[7][8]
-
Hole Mobility: The delocalized π-electron system across the three aryl rings facilitates the movement of holes. While the mobility of this specific small molecule may be moderate, it serves as a foundational property that can be significantly enhanced by incorporating it into larger, conjugated systems.[9]
-
Morphological Stability: As an amorphous material, it can form smooth, pinhole-free films, which is crucial for preventing electrical shunting in the final device.[5]
-
Synthetic Versatility: The C-Br bond is a key functional group for transition metal-catalyzed reactions like Suzuki, Heck, and Buchwald-Hartwig couplings. This allows researchers to easily append other functional moieties to the core structure, creating dendrimers, polymers, or oligomers with enhanced thermal stability (higher glass transition temperature, Tg) and improved hole mobility.
Protocol I: Synthesis of this compound
The synthesis is reliably achieved via a Palladium-catalyzed Buchwald-Hartwig amination reaction. This protocol outlines the coupling of 1,3-dibromobenzene with di-p-tolylamine.
Materials:
-
1,3-Dibromobenzene
-
Di-p-tolylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine (P(t-Bu)₃) or similar ligand
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere chemistry (Schlenk line)
Step-by-Step Methodology:
-
Reactor Setup: In a glovebox or under a nitrogen/argon atmosphere, add sodium tert-butoxide (1.4 eq), di-p-tolylamine (1.0 eq), Pd₂(dba)₃ (1-2 mol%), and the phosphine ligand (4-8 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Evacuate and backfill the flask with inert gas. Add anhydrous toluene via syringe, followed by 1,3-dibromobenzene (1.2 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane (DCM) or ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol II: Application in a Perovskite Solar Cell (n-i-p)
This protocol describes the fabrication of a standard n-i-p planar perovskite solar cell using this compound as the HTM. All steps involving perovskite and HTM solutions should be performed in a nitrogen-filled glovebox.
Step-by-Step Device Fabrication:
-
Substrate Cleaning:
-
Ultrasonically clean pre-patterned FTO-coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol (15 min each).
-
Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes immediately before use to ensure a hydrophilic surface.
-
-
Electron Transport Layer (ETL) Deposition:
-
Prepare a SnO₂ nanoparticle solution or a compact TiO₂ precursor solution.
-
Spin-coat the ETL solution onto the FTO substrate (e.g., 3000 rpm for 30 s).
-
Anneal the layer on a hotplate according to established literature procedures (e.g., 150 °C for 30 min for SnO₂).
-
-
Perovskite Layer Deposition:
-
Prepare a perovskite precursor solution (e.g., MAPbI₃ or mixed-cation formulations) in a suitable solvent like DMF/DMSO.
-
Spin-coat the perovskite solution onto the ETL. A two-step program is common: a low-speed spread (1000 rpm, 10 s) followed by a high-speed spin (4000-6000 rpm, 30 s).
-
During the high-speed step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization, resulting in a dense, uniform film.
-
Anneal the film on a hotplate (e.g., 100 °C for 10-60 min).
-
-
Hole Transport Layer (HTL) Deposition:
-
Solution Preparation (The Causality): The HTM solution must be doped to achieve sufficient conductivity. Undoped triarylamine films are typically too resistive for efficient charge transport.[10]
-
Base Solution: Dissolve this compound in chlorobenzene (e.g., 70 mg/mL).
-
Dopant Stock Solutions: Prepare stock solutions of Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) in acetonitrile (e.g., 520 mg/mL) and 4-tert-butylpyridine (tBP) (undiluted).
-
Final HTM Solution: To 1 mL of the base HTM solution, add specific volumes of the dopant stocks (e.g., 18 µL of Li-TFSI solution and 29 µL of tBP).
-
Rationale: Li-TFSI is a p-dopant; its anion (TFSI⁻) oxidizes a fraction of the neutral HTM molecules into radical cations (HTM⁺), which act as mobile charge carriers (holes).[11] This increases the layer's conductivity by several orders of magnitude. tBP is an additive that coordinates with unreacted Pb²⁺ ions at the perovskite surface, passivating defects and improving film morphology.
-
-
Spin-Coating: Spin-coat the final doped HTM solution onto the perovskite layer (e.g., 4000 rpm for 30 s).
-
-
Anode Deposition:
-
Transfer the substrates to a thermal evaporator.
-
Deposit a Gold (Au) or Silver (Ag) back contact (80-100 nm thick) through a shadow mask to define the active area of the device.
-
Characterization and Performance Benchmarks
The performance of the fabricated solar cells is evaluated using a solar simulator under standard AM 1.5G illumination (100 mW/cm²). The current density-voltage (J-V) curve is measured to extract the key performance metrics. While performance will vary based on the quality of all layers, a device using a simple triarylamine HTM like this can serve as an excellent baseline for further material optimization.
| Parameter | Symbol | Typical Value Range | Unit | Description |
| Power Conversion Efficiency | PCE | 15 - 19 | % | Overall efficiency of converting light to electrical power. |
| Open-Circuit Voltage | Voc | 1.00 - 1.15 | V | Maximum voltage when no current is flowing. |
| Short-Circuit Current Density | Jsc | 20 - 24 | mA/cm² | Maximum current density at zero voltage. |
| Fill Factor | FF | 70 - 80 | % | Measure of the "squareness" of the J-V curve. |
Note: These values are illustrative for a well-optimized device using a simple doped triarylamine HTM and are highly dependent on the perovskite composition and the quality of all interfaces.
Conclusion: A Foundation for Advanced Materials
This compound is a fundamentally sound hole transport material that demonstrates the core principles of the widely successful triarylamine chemical class. Its primary limitation as a standalone HTM is its relatively low molecular weight, which can lead to lower morphological stability over time compared to polymeric or spiro-configured materials. Furthermore, the necessity of hygroscopic dopants like Li-TFSI can be a pathway for moisture-induced device degradation.[11]
However, its true strength lies in its role as a strategic building block. The reactive bromine site is a gateway to creating next-generation HTMs. By using it in cross-coupling reactions, researchers can synthesize:
-
Dendrimeric or Star-Shaped HTMs: Improving film morphology and creating 3D charge transport pathways.
-
Polymeric HTMs (e.g., Poly-TPD derivatives): Enhancing thermal and morphological stability, and potentially enabling dopant-free transport through better intermolecular orbital overlap.[12]
-
D-A-D type molecules: Tuning the HOMO/LUMO levels with precision by adding electron-donating or -accepting moieties.
References
- 1. Hole transport layers for organic solar cells: recent progress and prospects - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Hole-Transporting Layers for Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triarylamine-based crosslinked hole-transporting material with an ionic dopant for high-performance PEDOT:PSS-free polymer solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. Frontiers | Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. [PDF] Hole Mobility Studies on Dehydrodivanillin based New Blue-green Emitting Poly(p-phenylenevinylenes) | Semantic Scholar [semanticscholar.org]
- 10. spij.jp [spij.jp]
- 11. Lewis-Acid Doping of Triphenylamine-Based Hole Transport Materials Improves the Performance and Stability of Perovskite Solar Cells. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Bromo-N,N-di-p-tolylaniline in Perovskite Solar Cell Fabrication
Disclaimer: The following guide on the application of 3-Bromo-N,N-di-p-tolylaniline as a Hole-Transporting Material (HTM) in perovskite solar cells (PSCs) is a representative model. As of the current date, specific published research detailing the use and performance of this particular compound in PSCs is not available. Therefore, this document is structured as a comprehensive, predictive guide based on the well-established principles of triarylamine-based HTMs and utilizes N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine (TPD) as a direct structural and functional analogue. TPD is a widely studied small molecule HTM that has demonstrated high efficiencies in perovskite solar cells.[1] This guide is intended to provide a robust starting point for researchers investigating novel triarylamine HTMs.
Introduction: The Role of Triarylamine-Based Hole-Transporting Materials
Perovskite solar cells have emerged as a leading next-generation photovoltaic technology, with certified efficiencies now rivaling conventional silicon-based cells.[2] A critical component of a high-performance perovskite solar cell is the Hole-Transporting Layer (HTL), which is responsible for efficiently extracting photogenerated holes from the perovskite absorber layer and transporting them to the electrode, while simultaneously blocking electrons to prevent recombination.
This compound belongs to the family of triarylamine compounds, which are the most successful class of small molecule HTMs for PSCs to date.[3] These materials are characterized by a central nitrogen atom bonded to three aromatic rings. This structure facilitates the formation of stable radical cations and promotes effective charge transport through π-π stacking interactions. Key properties for an effective triarylamine HTM include:
-
Appropriate Energy Levels: The Highest Occupied Molecular Orbital (HOMO) energy level must be well-aligned with the valence band maximum of the perovskite material to ensure efficient hole extraction.[3]
-
High Hole Mobility: To prevent charge accumulation and recombination, the HTM must transport holes efficiently to the electrode.
-
Good Film-Forming Properties: The ability to form a uniform, pinhole-free layer over the perovskite is crucial to prevent short-circuiting and ensure complete coverage.
-
Thermal and Chemical Stability: The material must withstand the operating conditions of the solar cell without degradation.
-
Hydrophobicity: A hydrophobic HTL can help protect the underlying perovskite layer from moisture-induced degradation, enhancing the long-term stability of the device.[1]
Profile: this compound
-
Chemical Name: this compound
-
Molecular Formula: C₂₀H₁₈BrN
-
Molecular Weight: 352.28 g/mol
-
Structure: (A representative image of the chemical structure)
The structure, featuring a triarylamine core, suggests its potential as an HTM. The bromo- and tolyl-substituents can influence the material's electronic properties, solubility, and film-forming characteristics. A plausible synthetic route involves the coupling of 3-bromoaniline with di-p-tolyl ether or a similar Ullmann or Buchwald-Hartwig amination reaction, common for synthesizing triarylamine derivatives.
Proposed Device Architecture and Energy Level Alignment
This guide will focus on a standard inverted (p-i-n) planar heterojunction architecture, where the HTL is deposited directly onto the transparent conductive oxide (TCO) substrate. This architecture is known for its low-temperature processing and reduced hysteresis. A conventional (n-i-p) structure will also be described as an alternative.
Inverted p-i-n Architecture
The proposed device stack is: ITO / HTL (this compound) / Perovskite / ETL / Metal Electrode .
Energy Level Diagram
Proper energy level alignment is crucial for efficient charge separation and transport. The HOMO level of the HTL should be slightly higher than the valence band of the perovskite, and the Lowest Unoccupied Molecular Orbital (LUMO) level should be significantly higher than the perovskite's conduction band to block electrons.
Based on the analogue TPD (HOMO ≈ -5.5 eV, LUMO ≈ -2.3 eV), the energy levels for this compound are expected to be in a suitable range for common perovskite compositions (Valence Band ≈ -5.4 to -5.6 eV).[4]
Experimental Protocols
The following protocols provide a step-by-step guide for the fabrication of perovskite solar cells using a triarylamine HTM. All solution preparation and device fabrication steps involving perovskite and HTL deposition should be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox).
Protocol 1: Substrate Preparation
-
Patterning (if required): For indium tin oxide (ITO) or fluorine-doped tin oxide (FTO) coated glass, etch the conductive layer using zinc powder and 2M HCl to define the electrode contacts.[5]
-
Cleaning: Sequentially sonicate the substrates in a cleaning solution (e.g., Hellmanex), deionized water, acetone, and isopropanol for 15 minutes each.
-
Drying: Dry the substrates with a stream of nitrogen gas.
-
UV-Ozone Treatment: Treat the substrates with UV-Ozone for 15-20 minutes immediately before use to remove organic residues and improve the wettability of the surface.[6]
Protocol 2: Hole-Transport Layer (HTL) Deposition (p-i-n)
-
Causality: The quality of the HTL is paramount in a p-i-n architecture as it dictates the growth and morphology of the subsequent perovskite layer. A uniform, hydrophobic surface is often desirable.
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as chlorobenzene or toluene. A starting concentration range of 5-15 mg/mL is recommended.
-
Note: Unlike many HTMs (e.g., Spiro-OMeTAD), high-performance devices using TPD have been fabricated without the need for additives like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) or 4-tert-butylpyridine (tBP).[1] Starting with a dopant-free formulation is highly recommended to improve device stability and simplify fabrication.
-
-
Deposition:
-
Pre-heat the cleaned ITO substrates to ~150 °C on a hotplate.
-
Deposit the HTL solution onto the substrate via spin-coating. A typical starting point would be 4000 rpm for 30 seconds. The optimal spin speed will depend on the solution concentration and desired thickness (typically 20-40 nm).
-
Anneal the substrates at 150 °C for 10 minutes in air.
-
Protocol 3: Perovskite Layer Deposition (One-Step Method)
-
Causality: The one-step anti-solvent method is a widely used technique to achieve high-quality, crystalline perovskite films with large grains and low defect densities.
-
Perovskite Precursor Solution: Prepare a stoichiometric solution of the perovskite precursors (e.g., for MAPbI₃, mix methylammonium iodide and lead iodide in a 1:1 molar ratio) in a mixed solvent system like DMF:DMSO (e.g., 4:1 v/v). A typical concentration is 1.0-1.4 M.
-
Deposition:
-
Transfer the HTL-coated substrates into a nitrogen-filled glovebox.
-
Deposit ~50 µL of the perovskite precursor solution onto the substrate.
-
Spin-coat using a two-step program: a low-speed step (e.g., 1000 rpm for 10s) to spread the solution, followed by a high-speed step (e.g., 4000-6000 rpm for 30s).[6]
-
During the high-speed step (e.g., with ~10-15 seconds remaining), dispense a stream of an anti-solvent (e.g., 100-150 µL of chlorobenzene or diethyl ether) onto the spinning substrate. This induces rapid crystallization.
-
-
Annealing: Immediately transfer the substrate to a hotplate and anneal at 100-130 °C for 10-15 minutes.[6]
Protocol 4: Electron-Transport Layer (ETL) and Electrode Deposition
-
ETL Deposition:
-
Prepare a solution of an electron-transport material (e.g., PC₆₁BM in chlorobenzene, 20 mg/mL).
-
Spin-coat the ETL solution onto the cooled perovskite layer (e.g., 1000 rpm for 30s).
-
-
Electrode Deposition:
-
Define the active area of the device using a shadow mask.
-
Deposit the back metal electrode (e.g., 80-100 nm of Silver or Aluminum) by thermal evaporation under high vacuum (<10⁻⁶ Torr).
-
Characterization and Expected Performance
Device Characterization
-
Current Density-Voltage (J-V) Measurement: Use a solar simulator under standard AM 1.5G illumination (100 mW/cm²) to measure the key photovoltaic parameters. It is crucial to perform both forward and reverse scans to assess any current-voltage hysteresis.
-
External Quantum Efficiency (EQE): Measure the EQE spectrum to determine the device's efficiency at converting photons of different wavelengths into charge carriers. Integrating the EQE spectrum should yield a short-circuit current density (Jsc) value consistent with the J-V measurement.[1]
-
Stability Testing: Assess the long-term stability of unencapsulated devices by monitoring their performance over time under controlled conditions (e.g., ambient air, specific humidity) and under continuous illumination.[1]
Representative Performance Data
The following table presents performance data for a high-efficiency inverted perovskite solar cell using the analogue HTM, TPD. These values serve as a benchmark for what could potentially be achieved with an optimized this compound-based device.
| Parameter | Value (TPD-based device)[1] |
| Power Conversion Efficiency (PCE) | 19.77% |
| Open-Circuit Voltage (Voc) | 1.08 V |
| Short-Circuit Current Density (Jsc) | 23.23 mA/cm² |
| Fill Factor (FF) | 0.79 |
| Device Architecture | ITO/TPD/Perovskite/PC₆₁BM/BCP/Ag |
Troubleshooting and Optimization
-
Low Voc: May indicate poor energy level alignment or high interfacial recombination. Verify the HOMO level of the new HTM and ensure it is suitable for the perovskite used.
-
Low Jsc: Can be caused by poor light absorption, inefficient charge extraction, or a thick HTL. Optimize the HTL thickness by varying spin-coating speed and solution concentration.
-
Low FF: Often related to high series resistance or low shunt resistance. Check for pinholes in the HTL or perovskite layer. Ensure clean substrate and good contact between layers.
-
Hysteresis: Can be related to ion migration and charge trapping at interfaces. The quality of the HTL/perovskite interface is critical.
Conclusion and Outlook
This compound represents a promising, yet unexplored, candidate as a hole-transporting material for perovskite solar cells. Its triarylamine structure provides a strong foundation for efficient hole transport. The protocols and data presented in this guide, based on the well-characterized analogue TPD, offer a comprehensive starting point for its investigation. Key advantages to explore would be its potential for dopant-free application and its inherent hydrophobicity, both of which could contribute to fabricating highly efficient and stable perovskite solar cells. Future work should focus on experimental validation of its physical properties, optimization of device fabrication protocols, and a thorough assessment of its performance and stability in comparison to established HTMs.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Highest Perovskite Solar Cell Efficiencies (2025 Update) — Fluxim [fluxim.com]
- 3. The evolution of triphenylamine hole transport materials for efficient perovskite solar cells - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. ossila.com [ossila.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Mastering Thin-Film Deposition of 3-Bromo-N,N-di-p-tolylaniline: An Application Note and Protocol Guide
Introduction
In the rapidly advancing field of organic electronics, the precise fabrication of high-quality thin films is paramount to the performance and stability of devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and perovskite solar cells. 3-Bromo-N,N-di-p-tolylaniline, a triarylamine derivative, is an emerging hole transport material (HTM) valued for its potential to facilitate efficient charge extraction and transport. This technical guide provides a comprehensive overview and detailed experimental protocols for the deposition of this compound thin films, tailored for researchers, scientists, and professionals in materials science and drug development. This document emphasizes the causal relationships behind experimental choices, ensuring a deep understanding of the deposition processes.
Material Properties and Safety Considerations
A thorough understanding of the material's properties is the foundation of a successful deposition protocol.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 845526-91-2 | TCI Chemicals |
| Molecular Formula | C₂₀H₁₈BrN | TCI Chemicals |
| Molecular Weight | 352.27 g/mol | TCI Chemicals |
| Appearance | White to orange to green powder/crystal | TCI Chemicals |
| Melting Point | 83.0 - 88.0 °C | TCI Chemicals |
| Storage | Sealed in dry, room temperature conditions. | BLDpharm |
Safety and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Ventilation: Handle the material in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[1]
-
Storage: Store the material in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[2]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Thin-Film Deposition Methodologies
The choice of deposition technique significantly influences the morphology, uniformity, and electronic properties of the resulting thin film. Here, we detail two widely used methods for organic materials: Thermal Evaporation and Spin Coating.
Protocol 1: Thermal Evaporation
Thermal evaporation is a physical vapor deposition technique that is well-suited for organic molecules with good thermal stability. The process involves heating the source material in a high-vacuum environment until it sublimes or evaporates, with the resulting vapor condensing on a substrate to form a thin film.
Causality of Experimental Choices:
-
High Vacuum: A high-vacuum environment (typically <10⁻⁶ Torr) is crucial to minimize the mean free path of the evaporated molecules, ensuring a directional deposition and preventing contamination from residual gases that can degrade the organic material and affect film purity.
-
Crucible Selection: A quartz or alumina crucible is recommended to prevent any chemical reaction with the source material at elevated temperatures.
-
Temperature Control: Precise and stable temperature control of the evaporation source is critical. The temperature should be high enough to achieve a reasonable deposition rate but low enough to prevent thermal decomposition of the this compound. Given the melting point of 83.0 - 88.0 °C, the evaporation temperature will be significantly higher, but should be carefully ramped up to find the optimal sublimation point without decomposition.
-
Deposition Rate: A slow and steady deposition rate (e.g., 0.1-0.5 Å/s) is generally preferred for organic materials to promote the formation of a more ordered and uniform film with better molecular packing.
-
Substrate Temperature: The substrate temperature can influence the morphology and crystallinity of the film. Room temperature is a common starting point, but optimization may be required depending on the desired film properties.
Experimental Workflow for Thermal Evaporation
Caption: Workflow for thermal evaporation of this compound.
Detailed Protocol Steps:
-
Substrate Preparation:
-
Clean the substrate (e.g., ITO-coated glass, silicon wafer) sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrate with a stream of dry nitrogen gas.
-
Treat the substrate with UV-ozone or oxygen plasma for 5-10 minutes to remove any remaining organic residues and improve the surface energy for better film adhesion.
-
-
Material Loading and System Pump-Down:
-
Load approximately 10-20 mg of this compound powder into a clean quartz or alumina crucible.
-
Place the crucible in the thermal evaporation system and mount the cleaned substrates at a suitable distance from the source (typically 15-30 cm).
-
Pump down the chamber to a base pressure of less than 1 x 10⁻⁶ Torr.
-
-
Deposition:
-
Gently ramp up the temperature of the crucible to a point just below the expected sublimation temperature to degas the material.
-
Once the pressure has stabilized, slowly increase the temperature until a stable deposition rate of 0.1-0.5 Å/s is achieved, as monitored by a quartz crystal microbalance.
-
Deposit the film to the desired thickness (e.g., 20-50 nm for a hole transport layer).
-
During deposition, the substrate can be kept at room temperature or heated to a specific temperature to influence film morphology.
-
-
System Cool-Down and Film Retrieval:
-
After reaching the desired thickness, close the shutter and turn off the power to the crucible.
-
Allow the system to cool down to room temperature before venting the chamber with an inert gas like nitrogen.
-
Carefully remove the coated substrates for subsequent characterization or device fabrication.
-
Protocol 2: Spin Coating
Spin coating is a solution-based technique that allows for the rapid and uniform deposition of thin films on flat substrates. It is a cost-effective method suitable for materials that are soluble in common organic solvents.
Causality of Experimental Choices:
-
Solvent Selection: The choice of solvent is critical. It must dissolve this compound to the desired concentration and have appropriate volatility. Given the aromatic and relatively non-polar nature of the molecule, solvents like chlorobenzene , toluene , or tetrahydrofuran (THF) are likely suitable candidates. The solvent's boiling point will affect the drying time and film morphology.
-
Solution Concentration: The concentration of the solution, along with the spin speed, is a primary determinant of the final film thickness. Higher concentrations generally lead to thicker films.
-
Spin Speed and Acceleration: The spin speed directly influences the centrifugal force that thins the liquid film. Higher spin speeds result in thinner films. The acceleration rate can also affect the uniformity of the film.
-
Annealing: A post-deposition annealing step is often necessary to remove residual solvent and can improve the molecular ordering and electronic properties of the film. The annealing temperature should be chosen carefully to be above the boiling point of the solvent but well below the melting point of the material to avoid film dewetting.
Experimental Workflow for Spin Coating
Caption: Workflow for spin coating of this compound.
Detailed Protocol Steps:
-
Substrate Preparation:
-
Follow the same substrate cleaning procedure as described in the Thermal Evaporation protocol.
-
-
Solution Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., chlorobenzene, toluene, or THF). A typical starting concentration is 5-20 mg/mL.
-
Use a magnetic stirrer to ensure the material is fully dissolved. Gentle heating may be applied if necessary.
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.
-
-
Spin Coating:
-
Place the cleaned substrate on the spin coater chuck and ensure it is centered.
-
Dispense a small amount of the filtered solution onto the center of the substrate (e.g., 50-100 µL).
-
Start the spin coating program. A typical two-step program might be:
-
Step 1 (Spreading): 500 rpm for 5 seconds.
-
Step 2 (Thinning): 3000 rpm for 30-60 seconds.
-
-
The spin speed and time can be adjusted to achieve the desired film thickness.
-
-
Post-Deposition Annealing:
-
Transfer the coated substrate to a hotplate in a nitrogen-filled glovebox or a vacuum oven.
-
Anneal the film at a temperature above the boiling point of the solvent but below the melting point of the material (e.g., 70-100 °C) for 10-15 minutes to remove any residual solvent.
-
Allow the substrate to cool down to room temperature before further processing or characterization.
-
Characterization of Thin Films
After deposition, it is essential to characterize the thin films to ensure they meet the desired specifications for device fabrication.
| Characterization Technique | Information Obtained |
| Atomic Force Microscopy (AFM) | Surface morphology, roughness, and grain size. |
| UV-Vis Spectroscopy | Optical absorption properties and bandgap estimation. |
| X-ray Diffraction (XRD) | Crystallinity and molecular orientation of the film. |
| Ellipsometry | Film thickness and refractive index. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states at the surface. |
Conclusion
The successful deposition of high-quality this compound thin films is a critical step in the fabrication of high-performance organic electronic devices. Both thermal evaporation and spin coating are viable techniques, with the choice depending on the specific application, available equipment, and desired film properties. By carefully controlling the experimental parameters as outlined in this guide, researchers can achieve uniform and electronically active thin films. The protocols provided herein serve as a robust starting point for the optimization of this compound thin-film deposition for a variety of applications in the field of organic electronics.
References
Application Notes and Protocols for the Synthesis of Novel Derivatives from 3-Bromo-N,N-di-p-tolylaniline
Introduction: Unlocking the Potential of a Versatile Building Block
3-Bromo-N,N-di-p-tolylaniline is a valuable synthetic intermediate, poised at the intersection of several key reaction pathways for the construction of complex organic molecules. Its unique structure, featuring a reactive aryl bromide handle and a bulky, electron-rich triarylamine core, makes it an ideal precursor for a diverse array of novel derivatives with potential applications in materials science, organic electronics, and pharmaceutical development. The N,N-di-p-tolylaniline moiety is a well-known hole-transporting unit, and its incorporation into larger conjugated systems can impart desirable optoelectronic properties.
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for the transformation of this compound into a variety of functionalized derivatives. We will delve into the mechanistic underpinnings of each synthetic strategy, offering insights into the rationale behind experimental choices to ensure both scientific integrity and successful outcomes.
Synthetic Strategies: A Gateway to Molecular Diversity
The bromine atom on the central phenyl ring of this compound serves as a versatile linchpin for the introduction of new functionalities through various cross-coupling reactions. The primary synthetic avenues we will explore are:
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, leading to extended triarylamine architectures and nitrogen-containing heterocycles.
-
Suzuki-Miyaura Coupling: For the creation of C-C bonds, enabling the synthesis of biaryl and polyaryl systems.
-
Sonogashira Coupling: For the installation of alkynyl groups, paving the way for linear conjugated molecules and precursors to more complex structures.
-
Intramolecular C-H Arylation for Carbazole Synthesis: A powerful method for the construction of carbazole frameworks, which are prevalent in functional materials and biologically active compounds.
Below, we present detailed protocols for each of these transformations, grounded in established chemical principles and supported by authoritative literature.
Buchwald-Hartwig Amination: Expanding the Amine Core
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines. It allows for the formation of carbon-nitrogen bonds under relatively mild conditions with broad substrate scope and functional group tolerance.[1]
Scientific Rationale
The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through several key steps: oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation by a base to form a Pd(II)-amido intermediate, and finally, reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst.[2][3] The choice of ligand is critical for the success of this reaction, as it influences the rate of oxidative addition and reductive elimination, and prevents side reactions like beta-hydride elimination.[2][3] Sterically hindered and electron-rich phosphine ligands are often employed to facilitate these key steps.
Experimental Protocol: Synthesis of N1-(3-(di-p-tolylamino)phenyl)-N1-phenylbenzen-1-amine
This protocol details the coupling of this compound with diphenylamine.
Reagents and Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 382.32 | 382 mg | 1.0 | 1.0 |
| Diphenylamine | 169.22 | 203 mg | 1.2 | 1.2 |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | 23 mg | 0.025 | 0.025 |
| Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) | 578.68 | 43 mg | 0.075 | 0.075 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 135 mg | 1.4 | 1.4 |
| Anhydrous Toluene | - | 10 mL | - | - |
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, diphenylamine, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
References
Topic: Formulation of 3-Bromo-N,N-di-p-tolylaniline Inks for Printable Electronics
An Application Note and Protocol from the Desk of a Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers and scientists on the formulation, characterization, and application of printable inks based on the novel organic semiconductor, 3-Bromo-N,N-di-p-tolylaniline. As a triarylamine derivative, this small molecule holds significant potential for use in solution-processed electronic devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). We will move beyond a simple recipe, delving into the fundamental principles of ink design—exploring solvent systems, binder selection, and the role of additives—to empower users to rationally design and optimize formulations for various printing techniques, with a primary focus on inkjet printing. The protocols provided herein are designed to be self-validating through rigorous characterization of both the fluidic properties of the ink and the electronic properties of the resulting thin films.
Introduction: The Case for this compound
Printable electronics promises a paradigm shift in manufacturing, enabling low-cost, large-area, and flexible devices through additive manufacturing techniques.[1] The performance of these devices is critically dependent on the quality of the solution-processable functional materials. Organic semiconductors, particularly small molecules, are attractive due to their well-defined molecular structures, high purity, and strong potential for high charge carrier mobility.[2]
This compound is a triarylamine compound. Materials with this core structure are widely recognized for their excellent hole-transporting capabilities, making them prime candidates for Hole Transport Layers (HTLs) in OLEDs or as the active channel material in p-type OFETs. The bromine substitution offers a potential site for further chemical modification, while the di-p-tolyl groups influence solubility and molecular packing. To harness its potential, the molecule must be formulated into a stable, reliable, and printable ink. This guide provides the foundational knowledge and actionable protocols to achieve that.
The Science of Ink Formulation: A Multi-Parameter Challenge
A functional ink is far more than just a dissolved semiconductor. It is a complex fluid engineered to meet the stringent demands of the chosen deposition technique.[3] For inkjet printing, key parameters like viscosity, surface tension, and solvent evaporation rate must be precisely controlled to ensure stable droplet formation and uniform film deposition.[4][5][6]
The Core Components of the Ink
An effective ink formulation is a synergistic blend of several key components:
-
Active Material (The Semiconductor): this compound. Its concentration is a primary determinant of the final film's electronic properties and must be optimized for solubility and performance.
-
Solvent System (The Vehicle): The choice of solvent is critical. It must completely dissolve the active material and any binders. For printing, a binary or even ternary solvent system is often employed.[7] A high-boiling-point "main solvent" ensures good solubility and prevents premature drying at the nozzle, while a lower-boiling-point "co-solvent" helps control film morphology during the drying process.[7]
-
Binder (The Film Former): Small molecules like this compound can sometimes form crystalline, non-uniform films when printed from solution alone. A binder, typically an insulating polymer like Polystyrene (PS) or Polymethyl Methacrylate (PMMA), is added to improve film formation, enhance mechanical robustness, and improve adhesion to the substrate.[1][8][9] This approach creates a blended system where the binder forms a matrix for the semiconductor.[8]
-
Additives (The Modifiers): These are used in small quantities to fine-tune ink properties. Surfactants, for example, are crucial for modifying the ink's surface tension to control wetting on the substrate and ensure reliable droplet ejection.[4][10]
Experimental Protocols
Safety First: Always handle organic solvents and halogenated compounds in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Review the Safety Data Sheet (SDS) for all chemicals before use.
Protocol 1: Solubility Screening of this compound
Causality: The first step in ink formulation is identifying a suitable solvent or solvent system. An ideal solvent will not only dissolve the semiconductor to the desired concentration (typically 5-20 mg/mL for small molecules) but also possess the appropriate physical properties (boiling point, surface tension) for the intended printing method.
Methodology:
-
Prepare a stock of this compound (e.g., 100 mg).
-
Dispense 10 mg of the compound into separate 2 mL vials.
-
Add 0.5 mL of a candidate solvent to each vial. Common solvents for organic semiconductors include:
-
Toluene
-
Chloroform
-
Chlorobenzene
-
Anisole
-
Tetralin
-
Cyclohexanone[7]
-
-
Vortex each vial for 2 minutes.
-
Place the vials on a shaker or sonicator for 30 minutes at room temperature to aid dissolution.
-
Visually inspect for complete dissolution. If dissolved, add another 10 mg of the compound and repeat step 5 to determine the approximate saturation point.
-
Record observations in a table, noting solubility, and rank the solvents. Select the best candidates for the next stage.
Protocol 2: Formulation of a Baseline Ink for Inkjet Printing
Causality: This protocol establishes a starting point for a printable ink. We will use a binary solvent system to control drying dynamics and a polystyrene binder to ensure good film quality.[7][8] The concentration is set at 10 mg/mL, a common starting point for small molecule inks.
Materials:
-
This compound
-
Polystyrene (PS, high molecular weight)
-
Anisole (High-boiling point solvent)
-
Toluene (Low-boiling point co-solvent)
-
0.2 µm PTFE syringe filters
Methodology:
-
Preparation: In a clean 4 mL glass vial, weigh 20 mg of this compound and 2 mg of Polystyrene (10:1 ratio of semiconductor to binder).
-
Solvent Addition: Add 1.0 mL of Anisole and 1.0 mL of Toluene to the vial to create a total volume of 2 mL. This results in a semiconductor concentration of 10 mg/mL.
-
Dissolution: Cap the vial tightly and stir the mixture with a magnetic stir bar on a hot plate at 40-50°C for at least 2 hours, or until all solids are completely dissolved. The gentle heating reduces dissolution time without significantly evaporating the solvents.
-
Cooling & Filtration: Allow the solution to cool to room temperature.
-
Draw the ink into a glass syringe and filter it through a 0.2 µm PTFE syringe filter directly into a clean, amber vial. This critical step removes any particulate matter that could clog the printer nozzle.[4]
-
Degassing (Optional but Recommended): If available, degas the ink in a vacuum chamber for 15 minutes to remove dissolved gases, which can interfere with droplet ejection.
-
The ink is now ready for characterization and printing.
Ink and Thin-Film Characterization
Causality: A protocol is only trustworthy if its output can be validated. Characterization ensures that the ink meets the physical requirements for printing and that the resulting film possesses the desired physical and electronic properties.[11]
Ink Property Characterization
The formulated ink should be analyzed to ensure it falls within the typical range for piezoelectric inkjet printing.
| Property | Target Range | Recommended Technique |
| Viscosity (η) | 2 - 20 mPa·s | Rheometer / Viscometer |
| Surface Tension (γ) | 25 - 40 mN/m | Tensiometer (Pendant Drop) |
| Density (ρ) | ~0.8 - 1.2 g/cm³ | Pycnometer / Density Meter |
| Z Number | 1 < Z < 10 | Calculated: Z = (αργ)¹/² / η |
The Z number (from the inverse of the Ohnesorge number) is a dimensionless parameter used to predict the printability of an ink. Values between 1 and 10 are generally considered suitable for stable drop formation.
Workflow for Ink Formulation and Characterization
The following diagram illustrates the logical flow from material selection to final device testing.
Caption: Workflow for formulating and validating semiconductor inks.
Thin-Film Characterization Techniques
After printing the ink onto a suitable substrate (e.g., Si/SiO₂ or glass), the film must be characterized.
-
Surface Profilometry: To measure the thickness and uniformity of the printed film.
-
Atomic Force Microscopy (AFM) / Scanning Electron Microscopy (SEM): To visualize the surface morphology, roughness, and identify any phase separation between the semiconductor and the binder.[12]
-
UV-Visible Spectroscopy: To determine the absorption spectrum of the thin film and estimate the optical bandgap.[12]
-
X-Ray Diffraction (XRD): To assess the crystallinity of the this compound within the film.[11][13]
-
Electrical Characterization: Fabricate a simple test structure, such as a Field-Effect Transistor on a Si/SiO₂ substrate with pre-patterned source-drain electrodes. Measure the current-voltage (I-V) characteristics to extract key performance metrics like charge carrier mobility and the on/off ratio.[14]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Nozzle Clogging | Incomplete dissolution; Particulates in ink; Ink drying at the nozzle. | Re-filter the ink; Ensure complete dissolution (use sonication/warming); Use a higher boiling point solvent. |
| "Coffee Ring" Effect | Non-uniform solvent evaporation. | Use a binary solvent system with a high-boiling point co-solvent; Increase substrate temperature during printing. |
| Poor Film Quality | Low viscosity; Poor wetting on the substrate. | Increase binder concentration; Add a surfactant to lower surface tension; Plasma-treat the substrate surface. |
| Low Device Performance | Poor film morphology; Unoptimized semiconductor concentration or binder ratio. | Use AFM to analyze morphology; Systematically vary the semiconductor:binder ratio and the overall concentration in the ink. |
References
- 1. Printed Electronics | MOWITAL® as a binder for the inks [mowital.com]
- 2. Recent Progress in Inkjet‐Printed Thin‐Film Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ink Formulation for Printed Organic Electronics: Investigating... [publikationen.bibliothek.kit.edu]
- 4. repository.kaust.edu.sa [repository.kaust.edu.sa]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inkjet-Printed Small-Molecule Organic Light-Emitting Diodes: Halogen-Free Inks, Printing Optimization, and Large-Area Patterning. | Semantic Scholar [semanticscholar.org]
- 7. Main solvent selection criteria and small molecule and polymer binary-solvent inks for inkjet printing - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. gantrade.com [gantrade.com]
- 10. jujo-chemical.co.jp [jujo-chemical.co.jp]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. ossila.com [ossila.com]
- 13. openaccesspub.org [openaccesspub.org]
- 14. Semiconductor characterization techniques - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for OLEDs Utilizing 3-Bromo-N,N-di-p-tolylaniline as a Key Synthetic Precursor
Abstract
This document provides a comprehensive technical guide for researchers and scientists on the strategic use of 3-Bromo-N,N-di-p-tolylaniline in the development of Organic Light-Emitting Diodes (OLEDs). While not typically incorporated directly into the final device architecture, this versatile arylamine serves as a critical building block for the synthesis of high-performance hole-transporting materials (HTMs). We will explore the rationale behind molecular design strategies for HTMs, provide a detailed synthetic protocol for a representative triarylamine derivative, and outline the subsequent fabrication and characterization of a multi-layer OLED device.
Introduction to OLEDs and the Critical Role of Hole-Transport Materials
Organic Light-Emitting Diodes (OLEDs) represent a transformative technology in modern displays and lighting, offering superior contrast ratios, wider viewing angles, and faster response times compared to conventional liquid crystal displays.[1] An OLED is a solid-state device composed of multiple thin organic layers sandwiched between two electrodes.[1] When a voltage is applied, electrons and holes are injected from the cathode and anode, respectively. These charge carriers migrate through the organic layers, recombine in the emissive layer (EML), and form excitons, which then radiatively decay to produce light.[1]
The efficiency and stability of an OLED are critically dependent on the balanced injection and transport of these charge carriers.[2] This necessitates the use of specialized charge-transporting materials. Hole-Transporting Materials (HTMs) are a class of organic semiconductors responsible for efficiently accepting holes from the anode and transporting them to the emissive layer. An ideal HTM should possess:
-
Appropriate HOMO Energy Level: The Highest Occupied Molecular Orbital (HOMO) energy level should be well-aligned with the work function of the anode (typically Indium Tin Oxide, ITO) to ensure efficient hole injection.[2]
-
High Hole Mobility: To facilitate rapid transport of holes to the recombination zone.[3]
-
High Triplet Energy: To confine excitons within the emissive layer and prevent energy loss, which is particularly crucial in phosphorescent OLEDs (PHOLEDs).[2]
-
Good Thermal and Morphological Stability: To ensure a long operational lifetime of the device.[4]
Arylamine derivatives, particularly triarylamines, have emerged as a dominant class of HTMs due to their excellent electrochemical and photophysical properties.[5][6]
This compound: A Versatile Precursor for Advanced HTMs
This compound is a key intermediate in the synthesis of complex organic electronic materials.[7][8] Its chemical structure, featuring a reactive bromine atom on the aniline core, makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[9] This allows for the straightforward introduction of additional functional groups and the construction of larger, conjugated molecular architectures tailored for specific roles within an OLED.[10]
The di-p-tolylaniline moiety provides a robust, electron-rich core that contributes to the hole-transporting capabilities of the final molecule. By strategically coupling this building block with other aromatic systems, researchers can fine-tune the material's electronic properties, including its HOMO/LUMO levels and triplet energy, to optimize device performance.[11]
Synthesis Protocol: From Precursor to a Functional Hole-Transporting Material
This section details the synthesis of a representative triarylamine-based HTM, N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) , a widely used HTM, showcasing a synthetic route that could conceptually start from precursors like this compound through multi-step synthesis involving coupling reactions. For the purpose of this note, we will focus on a well-established Ullmann condensation reaction for the final step.
Objective: To synthesize NPB, a high-performance hole-transporting material.
Materials:
-
N,N'-diphenylbenzidine
-
1-Iodonaphthalene
-
Copper powder (catalyst)
-
Potassium carbonate (base)
-
o-Dichlorobenzene (solvent)
-
Toluene (for recrystallization)
Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine N,N'-diphenylbenzidine (1 equivalent), 1-iodonaphthalene (2.2 equivalents), potassium carbonate (2.5 equivalents), and copper powder (0.5 equivalents).
-
Solvent Addition: Add o-dichlorobenzene to the flask to create a reaction mixture with a concentration of approximately 0.5 M with respect to N,N'-diphenylbenzidine.
-
Inert Atmosphere: Purge the flask with nitrogen for 15-20 minutes to ensure an inert atmosphere.
-
Reaction: Heat the reaction mixture to reflux (approximately 180 °C) and maintain this temperature for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the copper catalyst and inorganic salts.
-
Solvent Removal: Remove the o-dichlorobenzene from the filtrate by vacuum distillation.
-
Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization from toluene to yield the pure NPB product.[12]
OLED Device Fabrication Protocol
This protocol describes the fabrication of a standard multi-layer phosphorescent OLED using the synthesized HTM. All steps involving organic materials should be performed in a high-vacuum thermal evaporation system (<10⁻⁶ Torr).
Device Architecture:
| Layer | Material | Function | Typical Thickness (nm) |
| Anode | Indium Tin Oxide (ITO) | Hole Injection | 150 |
| Hole Injection Layer (HIL) | HAT-CN | Improve Hole Injection | 10 |
| Hole Transport Layer (HTL) | Synthesized NPB | Hole Transport | 40 |
| Emissive Layer (EML) | CBP:Ir(ppy)₃ (92:8 wt%) | Light Emission | 30 |
| Hole Blocking Layer (HBL) | BCP | Confine Holes/Excitons | 10 |
| Electron Transport Layer (ETL) | Alq₃ | Electron Transport | 30 |
| Electron Injection Layer (EIL) | LiF | Improve Electron Injection | 1 |
| Cathode | Aluminum (Al) | Electron Injection | 100 |
Fabrication Workflow:
Caption: Workflow for OLED fabrication from substrate preparation to encapsulation.
Step-by-Step Protocol:
-
Substrate Preparation:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropyl alcohol for 15 minutes each.
-
The cleaned substrates are then dried with a stream of nitrogen gas.
-
Immediately before loading into the evaporation chamber, the substrates are treated with UV-ozone for 10 minutes to increase the ITO work function and remove organic residues.
-
-
Organic and Cathode Deposition:
-
The prepared ITO substrates are loaded into a high-vacuum thermal evaporation chamber.
-
The organic layers (HIL, HTL, EML, HBL, ETL) and the cathode layers (EIL, Al) are sequentially deposited onto the substrate through shadow masks at a controlled deposition rate (typically 1-2 Å/s for organics, 0.1 Å/s for LiF, and 5-10 Å/s for Al). The layer thicknesses are monitored in-situ using a quartz crystal microbalance.
-
-
Encapsulation:
-
Immediately after deposition, the devices are transferred to a nitrogen-filled glovebox without exposure to ambient air.
-
The devices are encapsulated using a glass lid and a UV-curable epoxy resin to protect the organic layers and cathode from oxygen and moisture.
-
Device Characterization
The performance of the fabricated OLEDs is evaluated using the following standard characterization techniques.
Characterization Workflow:
Caption: Standard workflow for characterizing OLED device performance.
Protocols:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics:
-
The J-V-L characteristics are measured simultaneously using a source measure unit (e.g., Keithley 2400) and a calibrated photodiode or a spectroradiometer.
-
The voltage is swept from 0 V to a higher voltage (e.g., 10 V) in defined steps, and the corresponding current and luminance are recorded.
-
-
Electroluminescence (EL) Spectrum and CIE Coordinates:
-
The EL spectrum is measured at a constant driving voltage or current using a spectroradiometer (e.g., Konica Minolta CS-2000).
-
The Commission Internationale de l'Éclairage (CIE) 1931 color coordinates are calculated from the EL spectrum to quantify the color of the emitted light.
-
-
External Quantum Efficiency (EQE):
-
The EQE, which is the ratio of the number of photons emitted to the number of electrons injected, is calculated from the luminance, current density, and EL spectrum data. This is a key metric for device efficiency.
-
Expected Results:
A device fabricated with a high-quality triarylamine HTM derived from a precursor like this compound is expected to exhibit low turn-on voltage, high luminance, and high efficiency. For a green phosphorescent OLED as described, one might expect an EQE exceeding 20%.[2] The performance will be highly dependent on the precise molecular structure of the HTM and the overall optimization of the device stack.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of advanced functional materials for organic electronics. Through well-established synthetic methodologies like palladium-catalyzed cross-coupling reactions, it provides a gateway to a vast library of triarylamine-based hole-transporting materials. The protocols and architectural concepts presented in this guide offer a solid framework for researchers to design and fabricate high-performance OLED devices, leveraging the unique chemical reactivity of this important building block.
References
- 1. ossila.com [ossila.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation [mdpi.com]
- 4. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and properties of novel hole transport materials for electroluminescent devices | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. The Role of 3-Bromoaniline in Modern Organic Synthesis [ketonepharma.com]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. Frontiers | Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study [frontiersin.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Incorporating 3-Bromo-N,N-di-p-tolylaniline in Organic Photovoltaic Devices
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the incorporation and evaluation of 3-Bromo-N,N-di-p-tolylaniline as a potential hole transport material (HTM) in organic photovoltaic (OPV) devices. While specific performance data for this compound in OPV applications is not yet widely published, its structural characteristics as a brominated triarylamine suggest significant promise. Triarylamine derivatives are a cornerstone of high-performance hole transport layers due to their excellent electrochemical and morphological stability, and appropriate energy level alignment in OPV devices. Furthermore, studies on analogous compounds have indicated that bromine substitution can enhance hole mobility, a critical parameter for efficient charge extraction and overall device performance.
This guide is structured to provide researchers with the foundational knowledge and detailed protocols necessary to explore the potential of this compound. We will cover the theoretical basis for its selection, essential material characterization techniques, step-by-step protocols for device fabrication in both conventional and inverted architectures, and the subsequent performance evaluation methodologies.
Introduction: The Rationale for this compound as a Hole Transport Material
The efficiency and stability of organic photovoltaic devices are critically dependent on the seamless extraction and transport of charge carriers from the photoactive layer to the respective electrodes. The hole transport layer (HTL) plays a pivotal role in this process by facilitating the transport of holes while simultaneously blocking electrons, thus preventing charge recombination at the anode interface.
This compound belongs to the well-established class of triarylamine-based organic semiconductors. These materials are renowned for their:
-
High Hole Mobility: The delocalized π-electron systems in triarylamines provide efficient pathways for hole transport.
-
Appropriate Energy Levels: Their Highest Occupied Molecular Orbital (HOMO) energy levels can often be well-aligned with the HOMO of typical donor materials in the active layer, ensuring efficient hole extraction.
-
Amorphous Nature: Many triarylamine derivatives form stable amorphous films, which is crucial for achieving uniform and defect-free layers in solution-processed devices.
-
Electrochemical and Thermal Stability: These properties are essential for the long-term operational stability of OPV devices.
The introduction of a bromine atom to the triarylamine core is a strategic synthetic modification. Halogenation, and specifically bromination, has been shown in related compounds to potentially:
-
Enhance Intermolecular Interactions: This can lead to more ordered molecular packing and improved charge transport pathways.
-
Tune Energy Levels: The electron-withdrawing nature of bromine can influence the HOMO and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, allowing for finer control over the energy level alignment within the device.
-
Improve Hole Mobility: Enhanced intermolecular interactions can directly translate to higher hole mobility, reducing series resistance and improving the fill factor of the solar cell.
Given these promising characteristics, this compound warrants thorough investigation as a candidate for a high-performance HTL in next-generation OPV devices.
Essential Material Characterization
Before incorporating this compound into an OPV device, a comprehensive characterization of its fundamental properties is imperative.
Purity and Structural Verification
The purity of the material is paramount for achieving reproducible and high-performance devices.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Elemental Analysis: To confirm the elemental composition.
Thermal Properties
-
Thermogravimetric Analysis (TGA): To determine the decomposition temperature (Td), which indicates the material's thermal stability. A high Td is crucial for device stability during operation and potential thermal annealing steps.
-
Differential Scanning Calorimetry (DSC): To identify the glass transition temperature (Tg). A high Tg is indicative of a morphologically stable amorphous state, which is desirable for preventing crystallization and degradation of the HTL film over time.
Physicochemical Properties
| Property | Description |
| Chemical Formula | C₂₀H₁₈BrN |
| Molecular Weight | 352.27 g/mol |
| Appearance | Off-white to light yellow powder |
| Purity | >97% (recommended) |
| Solubility | Should be determined in common organic solvents for OPV fabrication (e.g., chlorobenzene, dichlorobenzene, toluene, chloroform). |
Table 1: Physicochemical Properties of this compound.
Optoelectronic Properties
The energy levels of the HTL are critical for ensuring efficient charge transfer and minimizing energy losses in the device.
-
UV-Visible Spectroscopy: To determine the optical bandgap (Eg) from the absorption onset of a thin film.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels. The onset oxidation potential (E_ox_onset) is used to calculate the HOMO level, and the onset reduction potential (E_red_onset) can be used to estimate the LUMO level.
Protocol for Determining HOMO/LUMO via Cyclic Voltammetry:
-
Solution Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Electrochemical Cell Setup: Use a standard three-electrode setup with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Ferrocene Calibration: Record the cyclic voltammogram of ferrocene under the same conditions to use as an internal reference (the ferrocene/ferrocenium (Fc/Fc⁺) redox couple is typically assumed to be -4.8 eV relative to the vacuum level).
-
Measurement: Record the cyclic voltammogram of the this compound solution.
-
Calculation:
-
HOMO (eV) = -[E_ox_onset (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red_onset (vs Fc/Fc⁺) + 4.8]
-
Alternatively, LUMO (eV) = HOMO (eV) + Eg (optical)
-
Hole Mobility
The efficiency of hole transport is quantified by the hole mobility (µh). This can be measured using various techniques, with the Space-Charge Limited Current (SCLC) method being common for thin films.
Protocol for Hole Mobility Measurement (SCLC Method):
-
Device Fabrication: Fabricate a hole-only device with the structure: ITO / PEDOT:PSS / this compound / Au.
-
J-V Measurement: Measure the current density-voltage (J-V) characteristics in the dark.
-
Analysis: The J-V curve in the SCLC region is described by the Mott-Gurney law: J = (9/8) * ε₀ * εr * µh * (V²/L³) where ε₀ is the permittivity of free space, εr is the relative dielectric constant of the material, V is the applied voltage, and L is the thickness of the organic layer. By plotting J vs. V² on a log-log scale, the hole mobility (µh) can be extracted from the slope of the linear region.
Experimental Protocols for OPV Device Fabrication
The following protocols provide a general framework for incorporating this compound as the HTL in both conventional and inverted OPV architectures. The active layer composition (donor and acceptor materials and their ratio) should be selected based on the specific research goals.
General Material Preparation
-
Solution Preparation: Prepare a solution of this compound in a suitable organic solvent (e.g., chlorobenzene) at a concentration typically ranging from 2 to 10 mg/mL. The solution may require gentle heating and/or sonication to ensure complete dissolution. Filter the solution through a 0.2 µm PTFE syringe filter before use.
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates with a nitrogen gun and treat them with UV-ozone for 15 minutes immediately before film deposition.
Conventional Device Architecture
Device Structure: ITO / HTL (this compound) / Active Layer / Electron Transport Layer (ETL) / Metal Cathode
Protocol:
-
HTL Deposition: Spin-coat the prepared this compound solution onto the cleaned ITO substrate. A typical spin-coating program would be 3000-5000 rpm for 30-60 seconds.
-
Annealing (Optional): Thermally anneal the HTL film on a hotplate. The annealing temperature and time should be optimized (e.g., 80-120 °C for 5-15 minutes) to improve film morphology and charge transport properties. This step should be performed below the material's glass transition temperature.
-
Active Layer Deposition: In a nitrogen-filled glovebox, spin-coat the active layer solution (a blend of a donor polymer/small molecule and an acceptor material) on top of the HTL.
-
Active Layer Annealing (Optional): Thermally anneal the active layer as required for the specific material system.
-
ETL and Cathode Deposition: Transfer the substrates to a thermal evaporator. Deposit a thin electron transport layer (e.g., Ca, LiF) followed by a thicker metal cathode (e.g., Al, Ag) under high vacuum (< 10⁻⁶ Torr).
Inverted Device Architecture
Device Structure: ITO / ETL / Active Layer / HTL (this compound) / Metal Anode
Protocol:
-
ETL Deposition: Deposit an electron transport layer onto the cleaned ITO substrate. This is often a solution-processed metal oxide like ZnO or a polymer like PEIE.
-
Active Layer Deposition: In a nitrogen-filled glovebox, spin-coat the active layer solution on top of the ETL.
-
Active Layer Annealing (Optional): Thermally anneal the active layer as required.
-
HTL Deposition: Spin-coat the this compound solution on top of the active layer. The solvent for the HTL should be orthogonal to the active layer to prevent its dissolution.
-
Anode Deposition: Transfer the substrates to a thermal evaporator and deposit a high work function metal anode (e.g., Au, Ag, MoO₃/Ag) under high vacuum.
Device Performance Characterization
Once the OPV devices are fabricated, their performance must be thoroughly evaluated using standard characterization techniques.
Current Density-Voltage (J-V) Measurements
This is the primary characterization method to determine the key performance metrics of the solar cell.
-
Procedure: Measure the J-V characteristics of the device under simulated AM 1.5G illumination at 100 mW/cm².
-
Key Parameters:
-
Open-circuit voltage (Voc): The voltage at zero current.
-
Short-circuit current density (Jsc): The current density at zero voltage.
-
Fill Factor (FF): A measure of the "squareness" of the J-V curve, calculated as (Vmp * Jmp) / (Voc * Jsc), where Vmp and Jmp are the voltage and current density at the maximum power point.
-
Power Conversion Efficiency (PCE): The overall efficiency of the device, calculated as (Voc * Jsc * FF) / Pin, where Pin is the incident light power density.
-
| Parameter | Description |
| Voc (V) | Open-circuit voltage |
| Jsc (mA/cm²) | Short-circuit current density |
| FF (%) | Fill Factor |
| PCE (%) | Power Conversion Efficiency |
Table 2: Key Performance Parameters from J-V Measurements.
External Quantum Efficiency (EQE) Spectroscopy
EQE measures the ratio of collected charge carriers to incident photons at a specific wavelength.
-
Procedure: Illuminate the device with monochromatic light of varying wavelengths and measure the resulting current.
-
Information Gained: The EQE spectrum reveals the spectral contribution of the donor and acceptor materials to the photocurrent. Integrating the EQE spectrum with the AM 1.5G solar spectrum should yield a Jsc value that is consistent with the J-V measurement.
Morphological and Interfacial Analysis
-
Atomic Force Microscopy (AFM): To characterize the surface morphology and roughness of the HTL and active layer films. A smooth and uniform HTL is generally desired for good interfacial contact.
-
Transmission Electron Microscopy (TEM): To visualize the bulk heterojunction morphology of the active layer.
Conclusion and Outlook
This compound presents itself as a compelling candidate for a high-performance hole transport material in organic photovoltaic devices. Its triarylamine core provides a robust platform for efficient hole transport, while the bromine substitution offers a promising avenue for enhancing intermolecular interactions and tuning electronic properties. This guide has provided a comprehensive framework for researchers to systematically characterize this material and evaluate its performance in both conventional and inverted OPV architectures.
The protocols outlined herein are intended to serve as a starting point, and optimization of processing parameters such as solution concentration, spin speed, and annealing conditions will be crucial for maximizing device performance. Through rigorous experimentation guided by the principles and procedures detailed in this document, the full potential of this compound as a next-generation hole transport material can be thoroughly explored and potentially realized.
Troubleshooting & Optimization
improving the yield and purity of 3-Bromo-N,N-di-p-tolylaniline synthesis
Technical Support Center: Synthesis of 3-Bromo-N,N-di-p-tolylaniline
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important triarylamine intermediate. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and authoritative literature.
Introduction: The Challenge of Synthesizing Triarylamines
This compound is a valuable building block in materials science and pharmaceutical development. Triarylamines, in general, are core structures in organic electronic materials, often serving as hole-transport layers in organic light-emitting diodes (OLEDs) and perovskite solar cells.[1][2] The synthesis of unsymmetrical triarylamines like this compound, however, can be challenging. Achieving high yields and purity requires careful control over reaction conditions to prevent the formation of side products.
The most prevalent methods for constructing the key C-N bond are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation.[3] While both have been used successfully, the Buchwald-Hartwig reaction has become the mainstream approach due to its broader substrate scope, greater functional group tolerance, and typically milder reaction conditions.[1][4][5] This guide will focus primarily on the Buchwald-Hartwig methodology, providing a robust protocol and a comprehensive troubleshooting framework.
Comparative Overview of Synthetic Routes
Choosing the correct synthetic strategy is the first critical step. The two primary methods for the N-arylation of di-p-tolylamine are the Buchwald-Hartwig amination and the Ullmann condensation.
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium complexes with specialized phosphine ligands (e.g., Pd₂(dba)₃ with XPhos).[6] | Copper powder or copper salts (e.g., CuI).[7][8] |
| Reaction Temp. | Generally lower (Room temp. to ~110 °C).[4] | Typically higher (often >150 °C), though modern ligands can lower this.[7] |
| Substrate Scope | Very broad; tolerates a wide range of functional groups.[4][5] | More limited; often requires activated aryl halides (with electron-withdrawing groups).[7] |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄).[9] | Typically K₂CO₃ or KOH.[2] |
| Ligands | Crucial for catalytic activity; often bulky, electron-rich phosphines.[6] | Often diamine or phenanthroline-type ligands are used in modern protocols.[7] |
| Primary Challenge | Catalyst sensitivity to air and moisture; potential for side reactions like hydrodehalogenation.[10] | Harsh reaction conditions; often requires stoichiometric amounts of copper in older methods.[11] |
For the synthesis of this compound from 1,3-dibromobenzene or 3-bromoaniline derivatives, the Buchwald-Hartwig amination is generally the superior choice due to its milder conditions and higher efficiency.[12]
Recommended Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a robust starting point for the synthesis. Optimization of catalyst loading, base, and temperature may be necessary depending on the purity of the starting materials and the scale of the reaction.
Reaction: 3-bromoiodobenzene + Di-p-tolylamine → this compound
Materials:
-
3-Bromoiodobenzene
-
Di-p-tolylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
tBuXPhos (2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (1-2 mol%), tBuXPhos (2-4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Reagent Addition: Add di-p-tolylamine (1.0 equivalent) and 3-bromoiodobenzene (1.1 equivalents) to the flask, followed by anhydrous toluene.
-
Reaction: Stir the mixture at 80-100 °C. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.[2][13]
Causality Behind Choices:
-
Inert Atmosphere: The Pd(0) catalytic species is sensitive to oxygen and can be readily oxidized to an inactive Pd(II) state. The phosphine ligands are also prone to oxidation.[10] An inert atmosphere is therefore critical for catalytic activity.
-
Palladium Pre-catalyst & Ligand: Pd₂(dba)₃ is a common source of Pd(0). The bulky, electron-rich tBuXPhos ligand promotes the key steps of oxidative addition and reductive elimination in the catalytic cycle, enhancing reaction rates and efficiency.[6] Using a pre-formed catalyst like tBuXPhos Pd G3 can also simplify handling as it is air- and moisture-stable.[10]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base. Its role is to deprotonate the amine, forming the more nucleophilic amide which then participates in the catalytic cycle.[6]
-
Solvent: Anhydrous toluene is a standard high-boiling, aprotic solvent that effectively solubilizes the reagents and is stable under the reaction conditions.[5]
Troubleshooting Guide (Q&A Format)
Here we address specific issues that may arise during the synthesis.
Q1: My reaction shows very low conversion to the product, and I have mostly unreacted starting materials. What went wrong?
A1: Low or no conversion is one of the most common issues and typically points to a problem with the catalyst's activity.
-
Inactive Catalyst: The most likely culprit is the deactivation of the Pd(0) catalyst. This can happen if your reaction setup was not scrupulously purged of oxygen. Ensure all glassware is oven- or flame-dried and the reaction is maintained under a positive pressure of an inert gas (argon or nitrogen) throughout.
-
Poor Reagent Quality:
-
Solvent: The presence of water in the toluene can inhibit the reaction. Always use freshly distilled or commercially available anhydrous solvent.[10]
-
Base: Sodium tert-butoxide is highly hygroscopic. Using old or improperly stored base can introduce water and lead to poor results. Use freshly opened NaOtBu or a sample stored in a desiccator.
-
-
Insufficient Temperature: While many Buchwald-Hartwig reactions proceed at lower temperatures, some combinations of substrates require more thermal energy. If you are running the reaction at 80 °C with no success, consider increasing the temperature to 100-110 °C.
-
Incorrect Stoichiometry: Double-check the molar equivalents of your reagents, particularly the base, which is crucial for the catalytic cycle. A slight excess of the aryl halide (1.05-1.1 eq) is standard.
Q2: I've formed some product, but I'm also seeing a significant amount of a byproduct that appears to be N,N-di-p-tolylaniline (without the bromine). What is this and how can I prevent it?
A2: You are observing hydrodehalogenation, a common side reaction in palladium-catalyzed couplings.[10]
-
Mechanism: This occurs when a palladium hydride species is formed, which then reacts with your aryl halide starting material or product to replace the bromine atom with a hydrogen atom.[4]
-
Cause: The primary source of palladium hydrides is often trace amounts of water in the reaction mixture. Water can react with the base and catalyst in a complex manner to generate these species.
-
Solution: The solution is rigorous exclusion of water. Use anhydrous solvents, ensure your amine is dry, and use a high-purity, properly stored base. Additionally, ensuring a completely inert atmosphere can minimize this side reaction.[10]
Q3: My purification by column chromatography is difficult. The product is streaking or co-eluting with impurities.
A3: Purification of triarylamines can be challenging due to their moderate polarity and potential for interaction with silica gel.
-
Deactivating the Silica Gel: Anilines are basic and can interact strongly with the acidic surface of silica gel, leading to streaking and poor separation. You can deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine (~1%). Slurry your silica gel in your starting eluent (e.g., hexane) containing 1% triethylamine, pack the column, and then run your gradient.
-
Alternative Purification Methods:
-
Recrystallization: If your product is a solid, recrystallization is an excellent method to achieve high purity.[13] Experiment with different solvent systems, such as ethanol, isopropanol, or a hexane/ethyl acetate mixture.
-
Preparative TLC: For small-scale reactions, preparative thin-layer chromatography can be an effective way to isolate pure product.
-
Acid Wash: If the main impurity is unreacted di-p-tolylamine, a dilute acid wash (e.g., 1M HCl) during the workup can help remove it by protonating the secondary amine and moving it to the aqueous layer. Be cautious, as your triarylamine product can also be protonated, though it is less basic.
-
Q4: The final, purified product is an off-white or yellowish solid that darkens over time. Is this a sign of impurity?
A4: Not necessarily an impurity from the reaction, but likely a result of degradation.
-
Oxidation: Anilines and their derivatives are susceptible to air oxidation, which forms highly colored impurities.[13] This process can be accelerated by exposure to light.
-
Solution: Store your purified this compound under an inert atmosphere (argon or nitrogen), protected from light, and in a cool place (refrigerator or freezer). For long-term storage, flushing the container with an inert gas before sealing is highly recommended.[13]
Visualizing the Process
To better understand the core of the synthesis and the troubleshooting logic, the following diagrams are provided.
The Buchwald-Hartwig Catalytic Cycle
References
- 1. Synthesis of unsymmetrically substituted triarylamines via acceptorless dehydrogenative aromatization using a Pd/C and p -toluenesulfonic acid hybrid ... - Chemical Science (RSC Publishing) DOI:10.1039/C9SC06442G [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
troubleshooting guide for 3-Bromo-N,N-di-p-tolylaniline synthesis reactions
An advanced guide to navigating the complexities of synthesizing 3-Bromo-N,N-di-p-tolylaniline, a crucial building block in materials science and pharmaceutical development. This technical support center offers in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Introduction
This compound is a triarylamine derivative of significant interest in the development of organic electronics and as an intermediate in complex molecule synthesis. However, its preparation can be fraught with challenges, including low yields, competing side reactions, and difficult purifications. This guide provides expert insights and practical solutions to the common issues encountered during its synthesis, focusing on the two primary synthetic strategies: Palladium-catalyzed cross-coupling and electrophilic bromination.
Strategic Overview: Choosing Your Synthetic Path
The selection of a synthetic route depends on the availability of starting materials, scalability, and desired purity. Below is a decision-making workflow to help guide your choice.
Caption: Decision workflow for selecting a synthetic route.
Part 1: The Buchwald-Hartwig Amination Route
This is the most direct approach, involving a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. For this specific synthesis, the most common pathway is the reaction between 1,3-dibromobenzene and di-p-tolylamine.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Buchwald-Hartwig amination?
A1: The reaction proceeds through a catalytic cycle involving a palladium(0) species.[1][2] The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the aryl bromide.[3][4]
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium(II) complex, and a base removes the amine's proton.
-
Reductive Elimination: The C-N bond is formed, releasing the triarylamine product and regenerating the active palladium(0) catalyst.[5]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Q2: How do I select the optimal catalyst system (palladium source and ligand)?
A2: The choice is critical for success.
-
Palladium Source: While Pd(OAc)₂ is common, it requires in situ reduction to the active Pd(0) state, which can be unreliable.[6][7] Pre-formed Pd(0) sources like Pd₂(dba)₃ or specialized pre-catalysts that readily generate the active species are often more efficient and give cleaner reactions.[8][9]
-
Ligand: For coupling a secondary diarylamine like di-p-tolylamine, bulky, electron-rich phosphine ligands are essential.[4] They promote the crucial reductive elimination step and prevent catalyst decomposition.[10] See the table below for recommendations.
Q3: Which base and solvent should I use?
A3:
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[2] Other options include potassium tert-butoxide (KOtBu) and lithium bis(trimethylsilyl)amide (LHMDS).[6]
-
Solvent: Anhydrous, deoxygenated solvents are mandatory, as both water and oxygen can deactivate the palladium catalyst.[6] Toluene and 1,4-dioxane are the most frequently used solvents for this reaction.[11]
Troubleshooting Common Issues
Issue 1: Low to No Product Yield
This is the most common problem and can be traced to several factors. Use the following workflow to diagnose the issue.
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Side Products
-
Hydrodehalogenation (Ar-H instead of Ar-NR₂): This occurs when the aryl halide is reduced. It can be caused by moisture or an inappropriate ligand. The use of bulky biarylphosphine ligands can minimize this side reaction.[1]
-
Double Amination: When using 1,3-dibromobenzene, a potential side product is the double-aminated species. To favor mono-amination, use the dibromide in excess (e.g., 1.5-2.0 equivalents) relative to the di-p-tolylamine. The reaction can be monitored by GC or TLC to stop it once the desired product is maximized.
-
Homocoupling of Amines: While less common, this can occur under certain conditions. Ensuring a truly inert atmosphere helps to suppress this pathway.
Recommended Reagents for Buchwald-Hartwig Amination
| Component | Recommended Reagents | Rationale & Key Considerations |
| Palladium Source | Pd₂(dba)₃, Palladium Pre-catalysts (e.g., G3/G4-XPhos) | Pre-catalysts offer superior activity and reproducibility by avoiding inefficient in situ reduction of Pd(II) sources like Pd(OAc)₂.[2][8] |
| Ligand | XPhos, RuPhos, BrettPhos | These are bulky, electron-rich biarylphosphine ligands that accelerate the rate-limiting reductive elimination step, crucial for coupling sterically hindered secondary amines.[4] |
| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base is required. NaOtBu is highly effective but must be handled in an inert atmosphere as it is hygroscopic.[2][6] |
| Solvent | Toluene, 1,4-Dioxane | Must be anhydrous and thoroughly deoxygenated. Toluene is often preferred for its higher boiling point.[11] |
Part 2: The Electrophilic Bromination Route
This two-step approach first involves the synthesis of N,N-di-p-tolylaniline, followed by selective bromination.
Frequently Asked Questions (FAQs)
Q1: How do I synthesize the N,N-di-p-tolylaniline precursor?
A1: The precursor is typically synthesized via a Buchwald-Hartwig amination of p-toluidine with 4-bromotoluene or a related p-tolyl halide.[12] The conditions are similar to those described in Part 1.
Q2: Which brominating agent is best for selective bromination?
A2: N-Bromosuccinimide (NBS) is the reagent of choice for regioselective aromatic brominations under mild conditions.[13] It is safer and easier to handle than liquid bromine. The reaction is typically performed in a polar aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF).[14]
Q3: How can I control the position of bromination?
A3: The N,N-di-p-tolylamino group is a strong ortho-, para-directing group. However, the para-position on the central aniline ring is sterically blocked. The ortho-positions are also hindered, but less so. The tolyl groups are also activated towards bromination.
-
To favor bromination on the central ring: Running the reaction at low temperatures (e.g., -10°C to 0°C) can increase selectivity for the kinetically favored product.[13]
-
Solvent effects: The polarity of the solvent can significantly influence regioselectivity. Less polar solvents may favor bromination on the more electron-rich tolyl rings, while polar solvents can help direct bromination to the central aniline ring.[14]
Troubleshooting Common Issues
Issue 1: Formation of Multiple Isomers
-
Problem: The most significant challenge is achieving selective mono-bromination at the 3-position of the aniline ring. Over-bromination or bromination on the tolyl rings can easily occur.
-
Solution:
-
Stoichiometry: Use a precise stoichiometry of the brominating agent, typically 1.0 equivalent of NBS.
-
Slow Addition: Add the NBS solution dropwise at low temperature to maintain control over the reaction.
-
Monitor Closely: Follow the reaction's progress by TLC or GC-MS to quench it as soon as the starting material is consumed, preventing the formation of di- and tri-brominated products.
-
Issue 2: Low Yield or Incomplete Reaction
-
Problem: The reaction stalls before the starting material is fully consumed.
-
Solution: This may indicate that the reaction conditions are too mild. A slight increase in temperature (e.g., from 0°C to room temperature) after the initial addition may be necessary. However, this must be balanced against the risk of losing regioselectivity.
Experimental Protocols
Protocol 1: Buchwald-Hartwig Synthesis of this compound
-
Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.05 mmol), and sodium tert-butoxide (1.4 mmol).
-
Reagents: Add di-p-tolylamine (1.0 mmol) and 1,3-dibromobenzene (1.5 mmol).
-
Solvent: Add 5 mL of anhydrous, deoxygenated toluene via syringe.
-
Reaction: Seal the flask and heat the mixture to 100-110°C with vigorous stirring for 12-24 hours, monitoring by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
Protocol 2: Electrophilic Bromination of N,N-di-p-tolylaniline
-
Setup: Dissolve N,N-di-p-tolylaniline (1.0 mmol) in 10 mL of acetonitrile in a round-bottom flask. Cool the solution to -10°C in an ice-salt bath.
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.0 mmol) in 5 mL of acetonitrile. Add this solution dropwise to the cooled aniline solution over 30 minutes.
-
Reaction: Stir the mixture at 0°C for 1-2 hours, monitoring the reaction by TLC.
-
Quenching: Once the starting material is consumed, quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate solution.
-
Workup: Extract the product with dichloromethane (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel to isolate the desired 3-bromo isomer.[13]
References
- 1. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. fiveable.me [fiveable.me]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. youtube.com [youtube.com]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Di-p-tolylamine synthesis - chemicalbook [chemicalbook.com]
- 13. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Annealing Temperature for 3-Bromo-N,N-di-p-tolylaniline Films
Welcome to the technical support center for optimizing the processing of 3-Bromo-N,N-di-p-tolylaniline thin films. This guide is designed for researchers, scientists, and drug development professionals who are working with this material, likely as a hole transport layer (HTL) in organic electronic devices such as OLEDs.[1][2] As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a foundational understanding of why each step is critical for achieving high-quality, high-performance films.
Section 1: Fundamentals of Annealing this compound Films
This section addresses the foundational questions regarding the purpose and importance of thermal annealing for small molecule organic semiconductor films.
Q1: Why is thermal annealing a critical step for this compound films?
A1: Thermal annealing is a post-deposition heat treatment that is crucial for transforming as-deposited films into a more ordered and thermodynamically stable state.[3] For a small molecule like this compound, which likely forms an amorphous or polycrystalline film when solution-processed (e.g., via spin-coating), annealing serves several key functions:
-
Improved Molecular Ordering: The thermal energy allows the molecules to rearrange into a more crystalline structure. This reduces defects and can enhance π-π stacking between adjacent molecules, which is critical for efficient charge transport.[3]
-
Enhanced Film Morphology: Annealing can lead to the formation of larger, more uniform crystalline grains and reduce surface roughness.[3][4] This creates a more favorable interface with adjacent layers in a device stack, leading to improved charge injection and extraction.
-
Removal of Residual Solvent: The heating process helps to drive off any remaining solvent from the film, which can otherwise act as charge traps and degrade device performance and stability.
-
Increased Charge Carrier Mobility: By improving molecular ordering and reducing defects, annealing can significantly increase the hole mobility of the material.[4][5] For a hole transport material, higher mobility leads to lower device operating voltage and higher efficiency.[1]
Q2: What are the primary physical changes occurring in the film during annealing?
A2: During annealing, the film undergoes a transition from a less ordered state to a more crystalline one. The added thermal energy allows the this compound molecules to overcome kinetic barriers to movement, promoting self-organization. Key transformations include:
-
Nucleation and Grain Growth: Initially, small crystalline nuclei form within the amorphous film. As annealing continues, these nuclei grow into larger crystalline grains. The final grain size is dependent on both the temperature and duration of the annealing process.
-
Phase Transitions: Some organic materials can exist in different crystalline phases (polymorphs). Annealing can induce a transition from a less stable to a more stable and often better-performing crystalline phase.[6]
-
Reduction of Defects: The reorganization of molecules helps to eliminate structural defects such as voids and pinholes that may have formed during the initial film deposition.[7][8]
Section 2: Experimental Guide to Optimizing Annealing Temperature
This section provides a systematic workflow for determining the ideal annealing temperature for your this compound films.
Q3: I have a new batch of this compound. How do I design an experiment to find the optimal annealing temperature?
A3: A systematic approach is essential. Since specific thermal data for this molecule is not widely published, you will need to determine it empirically. A good starting point is to first understand the material's thermal stability.
Step 1: Thermal Stability Analysis (TGA & DSC)
Before you begin annealing films, it is critical to know the material's decomposition temperature (Td) and glass transition temperature (Tg).
-
Thermogravimetric Analysis (TGA): This analysis will tell you at what temperature the material begins to degrade. You must always anneal at temperatures well below the Td.
-
Differential Scanning Calorimetry (DSC): This will identify the glass transition temperature (Tg), the temperature at which the amorphous solid transitions to a more rubbery state. The optimal annealing temperature is often found to be above the Tg.[9]
Step 2: Systematic Annealing Temperature Sweep
Based on the DSC results, you can design a temperature sweep. A typical range for small molecule organic semiconductors is between 60°C and 150°C, but this should be adjusted based on your TGA/DSC data.
-
Protocol:
-
Prepare a set of identical substrates (e.g., ITO-coated glass).
-
Deposit the this compound film on all substrates using the same deposition parameters (e.g., spin-coating speed, solution concentration).
-
Create a control sample (no annealing).
-
Anneal the remaining samples on a calibrated hotplate in an inert atmosphere (e.g., a nitrogen-filled glovebox) for a fixed duration (e.g., 10 minutes). Each sample should be annealed at a different temperature (e.g., 60°C, 80°C, 100°C, 120°C, 140°C).
-
Allow the samples to cool down slowly to room temperature to prevent film cracking due to thermal shock.
-
The following diagram illustrates this experimental workflow:
Q4: What characterization techniques should I use to evaluate the annealed films, and what should I look for?
A4: A combination of techniques is necessary to get a complete picture of your film's properties.[10]
-
Atomic Force Microscopy (AFM):
-
What it tells you: Surface morphology, roughness, and grain size.
-
What to look for: An ideal film will have large, well-defined grains and low surface roughness (RMS). As you increase the annealing temperature, you should see an initial increase in grain size and a decrease in roughness. However, at excessively high temperatures, you may observe film dewetting or cracking.[3]
-
-
X-Ray Diffraction (XRD):
-
What it tells you: The degree of crystallinity and molecular packing.
-
What to look for: For an as-cast film, you may see a broad, amorphous halo. As you anneal, sharp diffraction peaks should appear and intensify, indicating increased crystallinity. A narrower full-width at half-maximum (FWHM) of the diffraction peak signifies larger crystalline domains.[11]
-
-
UV-Visible Absorption Spectroscopy:
-
What it tells you: Information about molecular aggregation and electronic structure.
-
What to look for: Increased molecular ordering often leads to a red-shift in the absorption spectrum, particularly in the π-π* transition peak, indicating stronger intermolecular interactions.[12]
-
-
Device Performance:
-
What it tells you: The ultimate measure of success. Fabricate a standard device (e.g., a simple hole-only device or a full OLED) with the films annealed at different temperatures.
-
What to look for: Measure key metrics like current density-voltage (J-V) characteristics, luminance, and efficiency. The optimal annealing temperature will correspond to the peak device performance (e.g., highest hole mobility, lowest turn-on voltage, or highest external quantum efficiency).[13]
-
Hypothetical Data Summary:
The table below shows what you might expect to observe as you vary the annealing temperature.
| Annealing Temp. (°C) | AFM RMS Roughness (nm) | XRD Peak Intensity (a.u.) | Hole Mobility (cm²/Vs) | Device Efficiency (cd/A) | Observations |
| As-Cast (RT) | 1.2 | 150 | 1.5 x 10⁻⁵ | 8.5 | Smooth but largely amorphous film. |
| 80 | 0.8 | 450 | 8.0 x 10⁻⁵ | 12.1 | Small grains begin to form, improved ordering. |
| 100 | 0.5 | 900 | 2.1 x 10⁻⁴ | 15.3 | Large, uniform grains, high crystallinity. |
| 120 | 0.4 | 1100 | 5.5 x 10⁻⁴ | 17.8 | Optimal: Excellent morphology and peak performance. |
| 140 | 0.9 | 950 | 3.2 x 10⁻⁴ | 14.2 | Signs of grain boundary disruption, slight performance drop. |
| 160 | 2.5 | 600 | 9.5 x 10⁻⁵ | 9.1 | Film dewetting/cracking observed, significant performance loss. |
Section 3: Troubleshooting Guide
This section addresses common issues that may arise during the annealing process.
Q5: My films are cracking or dewetting at higher annealing temperatures. What's happening and how can I fix it?
A5: This is a common problem when the annealing temperature is too high.
-
Causality:
-
Exceeding the Glass Transition Temperature (Tg) Significantly: When heated far above its Tg, the small molecule film can become highly mobile and behave more like a liquid, leading to dewetting as the film tries to minimize its surface energy.
-
Thermal Expansion Mismatch: A large difference in the coefficient of thermal expansion between the substrate and the organic film can induce stress during heating and cooling, causing cracks.
-
Substrate Surface Energy: Poor adhesion between the film and the substrate can exacerbate dewetting.
-
-
Troubleshooting Steps:
-
Reduce Annealing Temperature: This is the most direct solution. Your optimal temperature is likely just below the onset of these morphological issues.
-
Optimize Annealing Time: Try a shorter annealing duration at a slightly higher temperature, or a longer duration at a lower temperature.
-
Substrate Surface Treatment: Improve adhesion by treating your substrate. For example, using an O₂ plasma clean or depositing a self-assembled monolayer (SAM) can modify the surface energy to be more favorable for film adhesion.
-
Slow Cooling: After annealing, let the samples cool down slowly on the hotplate after it has been turned off. This minimizes thermal stress.
-
Q6: I've annealed my film, but the device performance decreased. Why would this happen?
A6: While generally beneficial, annealing can sometimes degrade performance if not optimized.
-
Causality Diagram:
-
Troubleshooting Steps:
-
Verify Thermal Stability: Re-run TGA on your material to confirm you are well below the decomposition temperature. Even slight degradation can create charge traps.
-
Ensure Inert Atmosphere: Annealing must be done in an oxygen and water-free environment (e.g., <1 ppm). Organic materials can be sensitive to oxidation at elevated temperatures, which degrades their semiconductor properties.
-
Check for Interfacial Issues: If your this compound film is part of a multilayer stack, high temperatures could cause diffusion of materials between layers, creating a mixed, inefficient interface. Consider lowering the temperature or using cross-linkable materials for adjacent layers if this is a recurring issue.
-
Revisit the Temperature Sweep: Your optimal point may be a very narrow window. Try annealing at smaller temperature increments (e.g., every 10°C) around the previously identified "best" temperature to fine-tune the process. Sometimes, a temperature that seems optimal for morphology (e.g., largest grains) is not the best for overall device function due to the creation of performance-limiting grain boundaries.[11][14]
-
References
- 1. Hole-transporting materials for organic light-emitting diodes: an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. Top 5 Thin Film Deposition Challenges and Expert Solutions for High-Yield Processes [xk-sputteringtarget.com]
- 8. angstromengineering.com [angstromengineering.com]
- 9. benchchem.com [benchchem.com]
- 10. Molecular Characterization of Organic Electronic Films (Journal Article) | OSTI.GOV [osti.gov]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Degradation Mechanisms of 3-Bromo-N,N-di-p-tolylaniline in Devices
Disclaimer: Direct experimental data on the degradation mechanisms of 3-Bromo-N,N-di-p-tolylaniline is limited in the current scientific literature. This guide is therefore based on established principles of triarylamine chemistry and degradation pathways observed in analogous hole transport materials (HTMs) used in organic electronic devices.
Introduction
This compound is a triarylamine derivative utilized as a hole transport material (HTM) in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). The stability of this material is a critical factor influencing the operational lifetime and performance of these devices. This technical support center provides a comprehensive guide to understanding and troubleshooting the potential degradation mechanisms of this compound in a device setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that can cause the degradation of this compound in a device?
A1: The degradation of triarylamine-based HTMs is often initiated by a combination of factors, including exposure to moisture, oxygen, and light, especially in the presence of an electric field and elevated temperatures.[1][2][3] These factors can lead to a cascade of chemical reactions that alter the molecular structure and electronic properties of the HTM.
Q2: My device is showing a rapid decrease in performance (e.g., lower luminance in OLEDs, reduced efficiency in PSCs). Could degradation of the this compound layer be the cause?
A2: Yes, the degradation of the HTL is a common cause of device failure.[1][2] Degradation can lead to the formation of charge traps, which hinder hole transport, and non-emissive species that can quench luminescence.[1] This manifests as a decrease in efficiency and an increase in operating voltage.
Q3: I've noticed the formation of dark spots in my OLED device. Is this related to the degradation of the this compound?
A3: Dark spot formation is often linked to the degradation of the organic layers, including the HTL, due to moisture and oxygen ingress.[2][3] These environmental factors can lead to the corrosion of the electrode and the degradation of the organic materials at the interface, resulting in non-emissive areas.
Q4: Can the bromine substituent on the this compound molecule influence its stability?
A4: While specific data is scarce, the carbon-bromine (C-Br) bond can be susceptible to cleavage under thermal or photochemical stress.[4][5] Cleavage of this bond could initiate radical reactions, leading to the formation of degradation byproducts that can impair device performance. The presence of the bromine atom can also influence the electrochemical stability of the molecule.
Troubleshooting Guides
Issue 1: Rapid Decrease in Hole Injection and Device Efficiency
Symptoms:
-
Increased turn-on voltage in OLEDs.
-
Reduced fill factor and short-circuit current in PSCs.
-
Overall decrease in device efficiency.
Potential Cause: Electrochemical degradation of the this compound at the anode interface. During device operation, the repeated oxidation and reduction cycles can lead to irreversible chemical reactions, forming species with higher ionization potentials that impede hole injection.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting decreased hole injection.
Experimental Protocol: Cyclic Voltammetry (CV) Analysis
-
Sample Preparation: Deposit a thin film of this compound onto an indium tin oxide (ITO) coated glass substrate, mimicking the device structure.
-
Electrochemical Cell Setup: Use a three-electrode setup with the HTM-coated ITO as the working electrode, a platinum wire as the counter electrode, and a silver/silver chloride (Ag/AgCl) electrode as the reference electrode. The electrolyte should be an anhydrous, deoxygenated solution of a suitable salt (e.g., tetrabutylammonium hexafluorophosphate) in a solvent like acetonitrile.
-
Measurement: Perform multiple CV scans at a typical scan rate of 50-100 mV/s.
-
Analysis: Observe the oxidation and reduction peaks. A stable material will exhibit reversible redox waves. The appearance of new peaks or a decrease in the peak current after several cycles indicates electrochemical instability.
Issue 2: Gradual Decrease in Luminance/Efficiency and Increased Operating Voltage Over Time
Symptoms:
-
Slow, continuous decline in device performance under operation.
-
A "burn-in" effect where the initial drop in performance is followed by a slower decay.
Potential Cause: Thermal degradation or morphological instability of the this compound layer. Joule heating during device operation can lead to the gradual decomposition of the material or changes in the film morphology, such as crystallization, which creates grain boundaries that act as charge traps.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting gradual performance decline.
Experimental Protocol: Thermal Gravimetric Analysis (TGA)
-
Sample Preparation: Place a small amount (5-10 mg) of this compound powder in a TGA pan.
-
Measurement: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Analysis: The TGA curve will show the weight loss of the sample as a function of temperature. The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs. This provides an indication of the material's thermal stability.
Issue 3: Device Failure Under Illumination (Especially in PSCs)
Symptoms:
-
Rapid degradation of PSC performance under simulated or actual sunlight.
-
Discoloration or bleaching of the device layers.
Potential Cause: Photochemical degradation of the this compound. The absorption of high-energy photons can lead to the excitation of the molecule to a reactive state, potentially causing bond cleavage (e.g., C-Br or C-N bonds) and the formation of reactive radical species.[6][7] These radicals can then attack other molecules, leading to a chain reaction of degradation.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting photochemical degradation.
Experimental Protocol: Photostability Test
-
Sample Preparation: Deposit a thin film of this compound on a quartz substrate.
-
Exposure: Irradiate the film with a light source that mimics the solar spectrum or a specific wavelength of interest (e.g., UV lamp).
-
Analysis: Periodically measure the UV-Vis absorption and photoluminescence (PL) spectra of the film. A decrease in the main absorption peak and changes in the PL spectrum are indicative of degradation.
-
Product Identification: For a more in-depth analysis, the exposed film can be dissolved in a suitable solvent and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the degradation byproducts.[8][9]
Data Summary
| Degradation Mechanism | Key Stress Factors | Common Symptoms | Recommended Analytical Techniques |
| Electrochemical | High voltage, repeated redox cycles | Increased turn-on voltage, reduced fill factor | Cyclic Voltammetry (CV) |
| Thermal | High operating temperature, Joule heating | Gradual decline in efficiency, increased operating voltage | Thermal Gravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC) |
| Photochemical | Exposure to high-energy photons (UV-Vis) | Rapid degradation under illumination, discoloration | UV-Vis Spectroscopy, Photoluminescence (PL) Spectroscopy, LC-MS, GC-MS |
| Environmental | Moisture, oxygen | Dark spot formation, overall device failure | Encapsulation studies, device lifetime testing in controlled atmospheres |
References
- 1. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 5. Research Portal [researchportal.murdoch.edu.au]
- 6. Role of chemical reactions of arylamine hole transport materials in operational degradation of organic light-emitting diodes (Journal Article) | OSTI.GOV [osti.gov]
- 7. scilit.com [scilit.com]
- 8. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
common impurities in 3-Bromo-N,N-di-p-tolylaniline and their removal
Welcome to the technical support guide for 3-Bromo-N,N-di-p-tolylaniline. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to impurities and their removal during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I might encounter with this compound?
A1: The impurities in a sample of this compound typically fall into three categories originating from its synthesis:
-
Unreacted Starting Materials: The most common of these is N,N-di-p-tolylaniline, the precursor to the brominated product. Residual brominating agents (e.g., N-Bromosuccinimide) or their byproducts may also be present.
-
Reaction Byproducts: These are often isomers. During the bromination of the aromatic ring, the bromine can add to different positions, creating regioisomers (e.g., 2-Bromo- or 4-Bromo-N,N-di-p-tolylaniline). Over-bromination can also occur, leading to di-brominated or even tri-brominated products.[1]
-
Degradation Products: Anilines, as a class of compounds, are susceptible to air oxidation.[2] This can lead to the formation of colored impurities, often causing the product to appear yellow, brown, or even dark purple over time. Trace acidic impurities from the synthesis can sometimes catalyze this degradation.
Q2: My purified this compound is a white solid, but it turns yellow/brown upon storage. Why is this happening and how can I prevent it?
A2: This discoloration is a classic sign of oxidation.[2] The tertiary amine functional group in the aniline structure is prone to oxidation when exposed to air and light. To prevent this:
-
Storage Conditions: Always store the purified compound in a tightly sealed container, preferably under an inert atmosphere like nitrogen or argon.[2]
-
Light and Temperature: Keep the container in a cool, dark place, such as a refrigerator or a desiccator cabinet away from direct light.
-
Antioxidants: For long-term storage, adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) can be considered, though this may not be suitable for all downstream applications.
Q3: What is the expected melting point for pure this compound?
A3: While the exact melting point can vary slightly, it is typically in the range of 92-96 °C for the related compound 3-Bromo-N,N-diphenylaniline.[3] A broad melting range or a melting point lower than the literature value is a strong indicator of the presence of impurities.
Troubleshooting Guide: Purification Issues
This guide provides solutions to common problems encountered during the purification of this compound.
| Problem | Potential Cause | Suggested Solution & Scientific Rationale |
| Low Purity After Synthesis | Presence of unreacted starting materials, isomeric byproducts, and degradation products. | A multi-step purification approach is recommended. Start with an aqueous workup, followed by either recrystallization or column chromatography for a high degree of purity. |
| Product is Oily or Fails to Crystallize | The presence of significant amounts of impurities can lower the melting point and inhibit proper crystal lattice formation. | 1. Aqueous Wash: Begin by washing the crude product solution with a dilute basic solution like sodium bicarbonate. This neutralizes and removes any residual acidic impurities that might be contributing to degradation or acting as catalysts for side reactions.[2] 2. Column Chromatography: If an oily residue persists, column chromatography is the most effective method to separate the target compound from both more polar and less polar impurities. |
| NMR Spectrum Shows Unidentified Peaks | Contamination with regioisomers or starting materials that were not fully removed. | Column Chromatography: This is the gold standard for separating compounds with slight differences in polarity, such as regioisomers.[2] The different spatial arrangements of the bromine atom on the aromatic ring lead to small but significant changes in how strongly the molecules adhere to the stationary phase (e.g., silica gel), allowing for their separation. |
| Product Discoloration (Yellow/Brown) | Oxidation of the aniline functional group. | 1. Activated Carbon Treatment: During recrystallization, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities. 2. Proper Storage: After purification, ensure the product is stored under an inert atmosphere (N₂ or Ar) and protected from light.[2] |
Experimental Protocols & Workflows
Protocol 1: Purification by Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities from a solid product. The choice of solvent is critical; the target compound should be highly soluble at high temperatures and poorly soluble at low temperatures.
Recommended Solvents: Ethanol, methanol, or a hexane/ethyl acetate mixture.[2]
Step-by-Step Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of your chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the crystals under a vacuum to remove all traces of solvent.
Purification Workflow Diagram
The following diagram illustrates a typical workflow for the purification of this compound, from the crude reaction mixture to the final, pure product.
Caption: Purification workflow for this compound.
Protocol 2: Purification by Column Chromatography
This method is ideal for separating complex mixtures, including regioisomers, which have very similar properties.
Stationary Phase: Silica gel Mobile Phase (Eluent): A gradient system of hexane and ethyl acetate is typically effective.[2]
Step-by-Step Procedure:
-
Column Packing: Prepare a glass column packed with a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution: Begin eluting the column with a low-polarity solvent mixture (e.g., 99:1 hexane:ethyl acetate). The least polar compounds will travel down the column first.
-
Gradient Increase: Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 hexane:ethyl acetate) to elute compounds that are more strongly adsorbed to the silica.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Purity Check: Monitor the fractions using Thin-Layer Chromatography (TLC) to identify which ones contain the pure desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
References
Technical Support Center: Enhancing the Hole Mobility of 3-Bromo-N,N-di-p-tolylaniline Films
Welcome to the technical support guide for 3-Bromo-N,N-di-p-tolylaniline, a key hole-transporting material (HTM) in advanced electronic applications. This document is designed for researchers and material scientists to navigate the complexities of thin-film fabrication and to systematically troubleshoot and enhance hole mobility.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding this compound and its application.
Q1: What is this compound and why is it used?
This compound (CAS No. 845526-91-2) is an organic semiconductor belonging to the triarylamine family.[1] These materials are characterized by a central nitrogen atom bonded to three aromatic rings. This structure facilitates the transport of positive charge carriers (holes), making them excellent Hole Transport Materials (HTMs) for use in electronic devices such as Perovskite Solar Cells (PSCs) and Organic Light-Emitting Diodes (OLEDs).
Q2: What is hole mobility and why is it a critical parameter?
Hole mobility (μh) is a measure of how quickly a positive charge carrier can move through a material under the influence of an electric field. A high hole mobility is crucial for efficient device performance. In solar cells, it ensures that photogenerated holes are quickly extracted to the electrode, minimizing recombination losses and maximizing efficiency. In OLEDs, efficient hole transport is necessary to balance charge injection with electrons, leading to higher brightness and lower operating voltages.
Q3: What are the primary factors that influence hole mobility in thin films?
The hole mobility of a this compound film is not solely an intrinsic property of the molecule but is heavily influenced by extrinsic factors.[2] The key determinants include:
-
Film Morphology: The arrangement and packing of molecules in the solid state. A well-ordered, crystalline film generally exhibits higher mobility than a disordered, amorphous film due to better π-orbital overlap between adjacent molecules.[3]
-
Purity of the Material: Impurities can act as charge traps, capturing holes and impeding their transport, which significantly lowers the measured mobility.[4]
-
Film Quality: Physical defects such as pinholes, voids, or cracks disrupt the charge transport pathways and can lead to device short-circuits.[5]
-
Interfacial Properties: The quality of the interface between the HTM film and adjacent layers (e.g., the perovskite layer or the electrode) affects the efficiency of charge injection and extraction.
Q4: What is a typical range for hole mobility in triarylamine-based HTMs?
Hole mobilities for triarylamine-based HTMs can vary widely depending on the specific molecular structure, film processing, and whether dopants are used. Values can range from 10⁻⁶ cm²/V·s for undoped, amorphous films to as high as 10⁻³ cm²/V·s or greater for optimized or doped films.[6] For comparison, the well-known HTM Spiro-OMeTAD has a reported hole mobility of around 8.1 x 10⁻⁵ cm²/V·s.[7]
Part 2: Troubleshooting Guide for Low Hole Mobility
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the fabrication of this compound films.
Issue 1: Poor or Non-Uniform Film Quality
Symptom: The deposited film appears hazy, contains visible particles, cracks, or peels off the substrate. Atomic Force Microscopy (AFM) reveals high surface roughness or pinholes.
Causality: Poor film quality is a primary contributor to low mobility. Defects act as physical barriers and electronic traps, while high roughness can lead to poor contact with the top electrode, causing inconsistent device performance.[5][8]
Troubleshooting Workflow:
References
- 1. 845526-91-2|this compound|BLD Pharm [bldpharm.com]
- 2. Morphology control strategies for solution-processed organic semiconductor thin films - Energy & Environmental Science (RSC Publishing) DOI:10.1039/C4EE00688G [pubs.rsc.org]
- 3. The prediction of hole mobility in organic semiconductors and its calibration based on the grain-boundary effect - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. From computational discovery to experimental characterization of a high hole mobility organic crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Top 5 Thin Film Deposition Challenges and Expert Solutions for High-Yield Processes [xk-sputteringtarget.com]
- 6. Enhanced Hole Mobility of p-Type Materials by Molecular Engineering for Efficient Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hole transport materials | Dyenamo [dyenamo.se]
- 8. svc.org [svc.org]
Technical Support Center: Optimizing Buchwald-Hartwig Coupling for Diarylamine Synthesis
Welcome to the technical support center for the Buchwald-Hartwig amination, specifically tailored for the synthesis of diarylamines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of forming C(sp²)–N bonds with sterically hindered and electronically deactivated secondary amine nucleophiles. The synthesis of triarylamines and other complex diarylamine structures is a cornerstone of materials science and medicinal chemistry, yet it presents unique challenges.[1][2] This resource provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you overcome common hurdles and optimize your reaction conditions for success.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
I. Fundamental Issues: Low Conversion & Reaction Stagnation
Question 1: My reaction shows little to no conversion of my starting materials. What are the most common culprits?
Answer: Low or no conversion in a Buchwald-Hartwig reaction for diarylamine synthesis is a frequent issue, often stemming from the inherently low nucleophilicity and steric bulk of diarylamine substrates.[3] The primary factors to investigate are the catalyst system (palladium source and ligand), the base, and the reaction setup.
-
Inactive Catalyst: The active catalyst is a Pd(0)-ligand complex. If you are using a Pd(II) source like Pd(OAc)₂, it must first be reduced to Pd(0) in situ.[3] This reduction can be inefficient and lead to the formation of palladium black (inactive Pd metal).[4]
-
Recommendation: Use a pre-formed Pd(0) source like Pd₂(dba)₃ or, even better, a modern palladacycle precatalyst (e.g., G3 or G4-type precatalysts). These are often air-stable and generate the active LPd(0) species more cleanly and efficiently upon exposure to a base.[3]
-
-
Suboptimal Ligand Choice: Diarylamines are challenging nucleophiles. The reductive elimination step to form the C-N bond is often slow.[5] The ligand's job is to accelerate this step.
-
Incorrect Base or Base Strength: The base deprotonates the diarylamine to form the more reactive amide anion, which then participates in the catalytic cycle.[7][8] An insufficiently strong base will result in a very slow or stalled reaction.
-
Recommendation: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[3][7] If your substrate is sensitive to such a strong base, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely require higher reaction temperatures to achieve a reasonable rate.[3]
-
-
Oxygen or Water Contamination: The active Pd(0) catalyst is sensitive to oxygen. Water can hydrolyze the base and interfere with the catalytic cycle.
-
Recommendation: Ensure all glassware is oven-dried. Use an anhydrous, degassed solvent. The reaction should be set up and run under a rigorously maintained inert atmosphere (Argon or Nitrogen). Standard Schlenk techniques are highly recommended.
-
II. Unwanted Side Reactions & Impurity Profiles
Question 2: I'm observing significant hydrodehalogenation of my aryl halide (Ar-X → Ar-H). How can I prevent this?
Answer: Hydrodehalogenation is a common side reaction that competes with the desired C-N bond formation. It typically arises from a β-hydride elimination pathway involving the palladium-amide intermediate.[9] This side reaction is more prevalent when the desired reductive elimination step is slow, which is often the case with challenging substrates like diarylamines.
-
Causality: If the C-N reductive elimination is sluggish, the palladium complex has more time to undergo alternative pathways. If the ligand or substrate contains accessible β-hydrogens, the complex can eliminate to form an imine and a palladium-hydride species, which then leads to the hydrodehalogenated arene.
-
Solution: The key is to accelerate the productive reductive elimination.
-
Ligand Choice: Employing bulkier and more electron-donating ligands (e.g., BrettPhos, RuPhos) can force the geometry of the palladium complex to favor reductive elimination over β-hydride elimination.
-
Temperature Optimization: Sometimes, lowering the reaction temperature can disfavor the higher-energy pathway leading to hydrodehalogenation, although this may also slow down the desired reaction. A careful temperature screen is advisable.
-
Question 3: My reaction mixture is turning black, and I'm getting a precipitate. What is happening?
Answer: The formation of a black precipitate is almost always indicative of catalyst decomposition into palladium black (Pd(0) metal).[4] This occurs when the palladium atom is no longer stabilized by the phosphine ligand and aggregates, effectively falling out of the catalytic cycle and killing the reaction.
-
Causes & Solutions:
-
Ligand Dissociation/Decomposition: At high temperatures, the phosphine ligand can dissociate from the palladium or degrade. Ensure the chosen ligand is thermally stable at your reaction temperature.
-
Inefficient Precatalyst Activation: Using Pd(II) sources like Pd(OAc)₂ can lead to poorly controlled reduction and aggregation. Switching to a well-defined palladacycle precatalyst is the most robust solution. [3]
-
Inhibitory Effects: Aryl iodides, while typically reactive, can sometimes be problematic. The iodide anion generated during the reaction can have an inhibitory effect, potentially leading to catalyst precipitation.[3] If you are using an aryl iodide and observing issues, consider switching to the corresponding aryl bromide or triflate.
-
Insufficient Ligand: Ensure you are using an adequate ligand-to-palladium ratio. For reactions using Pd(0) sources like Pd₂(dba)₃, a ligand:Pd ratio of 2:1 to 4:1 is common. Precatalysts have a built-in 1:1 ratio.
-
III. Reagent Selection & Condition Optimization
Question 4: How do I rationally select the best ligand and palladium source for my specific diarylamine coupling?
Answer: Rational selection is key to minimizing trial-and-error. For diarylamine synthesis, the choice is guided by the need to overcome steric hindrance and promote a difficult reductive elimination step.
-
Palladium Source: As a default, start with a modern palladacycle precatalyst. The Buchwald G3 and G4 precatalysts are excellent starting points due to their high activity and air stability.[3] They allow for the rapid and clean generation of the active LPd(0) catalyst under mild conditions.
-
Ligand Selection: The ligand is arguably the most critical variable.[10] For diarylamines, bulky, electron-rich monophosphine ligands from the dialkylbiarylphosphine class are the gold standard.
Ligand Key Features & Typical Use Case XPhos A highly versatile and robust ligand. Excellent general starting point for coupling with aryl bromides and chlorides.[1] RuPhos The pyrrole backbone increases electron density, making it highly active for coupling sterically demanding substrates, including heteroaromatic amines. BrettPhos Extremely bulky, often successful when other ligands fail, particularly for very hindered coupling partners.[5] DPEPhos A less bulky, more economical bidentate ligand. Can be effective in some cases, but often less active than the monophosphine ligands for this specific application.[6] -
Workflow for Optimization:
Caption: Ligand and condition optimization workflow.
Question 5: My substrate has a base-sensitive functional group. What are my options beyond NaOtBu?
Answer: This is a common challenge where the high basicity required for the coupling is incompatible with other parts of the molecule.
-
Weaker Bases: You can screen weaker inorganic bases. The typical order of decreasing strength is: NaOtBu > K₃PO₄ > Cs₂CO₃ > K₂CO₃.[3]
-
Trade-off: Using a weaker base will almost certainly slow down the reaction. You will likely need to compensate by increasing the reaction temperature and/or the catalyst loading. Cesium carbonate (Cs₂CO₃) is often a good compromise due to its good solubility in common organic solvents.[3]
-
-
Solvent Effects: The choice of solvent can influence the effective basicity and reaction outcome. In nonpolar solvents like toluene, an anionic base is required to deprotonate the neutral palladium-amine complex.[8][11] In more polar solvents, the mechanism can be more complex.
-
Organic Bases: Soluble organic bases like DBU have been explored to create more homogeneous reaction conditions, which can be beneficial for reproducibility and flow chemistry applications.[12] However, their basicity is often insufficient for deprotonating the palladium-amine complex directly in nonpolar solvents, and they may not be effective for challenging diarylamine couplings without careful system design.[11][13]
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Diarylamine Coupling
This protocol provides a standard starting point for the coupling of an aryl halide with a diarylamine.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Diarylamine (1.2 mmol, 1.2 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, add the palladium precatalyst, NaOtBu, aryl halide, and diarylamine to the Schlenk flask. If you do not have a glovebox, add the solids to the flask on the bench, seal it with a septum, and then evacuate and backfill with an inert gas (e.g., Argon) three times.[14]
-
Solvent Addition: Add the anhydrous, degassed toluene via syringe under a positive pressure of inert gas.
-
Reaction: Place the sealed flask in a preheated oil bath or heating block set to 100 °C. Stir vigorously. Vigorous stirring is important, especially with heterogeneous inorganic bases, to ensure good mixing.[3]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Take aliquots periodically by carefully opening the flask under a positive pressure of inert gas.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench carefully by adding water. Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel.
-
Extraction: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired triarylamine product.[14]
Diagram: Catalytic Cycle of Buchwald-Hartwig Amination
// Nodes Pd0 [label="LPd(0)\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition\nComplex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AmineComplex [label="Pd(II)-Amine\nComplex", fillcolor="#FBBC05", fontcolor="#202124"]; AmideComplex [label="Pd(II)-Amide\nComplex", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Ar-N(Ar')₂", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Invisible nodes for labels label_oa [label="Oxidative\nAddition", shape=plaintext, fontcolor="#5F6368"]; label_re [label="Reductive\nElimination\n(Rate-Limiting for\nDiarylamines)", shape=plaintext, fontcolor="#5F6368"]; label_deprot [label="Base-mediated\nDeprotonation", shape=plaintext, fontcolor="#5F6368"];
// Edges Pd0 -> label_oa [arrowhead=none]; label_oa -> OxAdd [label=" + Ar-X"]; OxAdd -> AmineComplex [label=" + HN(Ar')₂\n - X⁻"]; AmineComplex -> label_deprot [arrowhead=none]; label_deprot -> AmideComplex [label=" + Base\n - [Base-H]⁺"]; AmideComplex -> label_re [arrowhead=none]; label_re -> Pd0 [label=""]; AmideComplex -> Product [style=dashed, arrowhead=none, color="#34A853"];
// Positioning {rank=same; Pd0; Product;} {rank=same; OxAdd; AmideComplex;} }
Caption: The catalytic cycle for Buchwald-Hartwig amination.
References
- 1. Waste-minimized access to diarylamines and triarylamines via Csp 2 –N coupling under batch and flow conditions - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06065B [pubs.rsc.org]
- 2. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 7. jk-sci.com [jk-sci.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
- 11. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of 3-Bromo-N,N-di-p-tolylaniline Films
For researchers, scientists, and professionals in drug development and organic electronics, the precise characterization of thin films is paramount to ensuring device performance and reproducibility. 3-Bromo-N,N-di-p-tolylaniline, a triarylamine derivative, is a promising hole transport material (HTM) in organic light-emitting diodes (OLEDs) and perovskite solar cells. Its efficacy is intrinsically linked to the morphological, optical, electronic, and thermal properties of its thin-film form. This guide provides a comprehensive comparison of essential characterization techniques, complete with experimental protocols and the scientific rationale behind each step, to empower you to rigorously evaluate this compound films.
The Critical Role of Film Quality in Device Performance
The journey from a promising molecule to a high-performance electronic device is paved with meticulous optimization of the thin film deposition process. For a hole transport layer (HTL) like this compound, the uniformity, smoothness, and molecular packing of the film directly impact charge injection and transport, and ultimately, the efficiency and stability of the final device. Inconsistent film quality can lead to short circuits, high leakage currents, and variable device performance, making robust characterization an indispensable part of the research and development workflow.
Workflow for Comprehensive Film Characterization
A thorough understanding of this compound films necessitates a multi-faceted approach, integrating techniques that probe different aspects of the material's properties. The following workflow provides a logical progression from film fabrication to in-depth analysis.
Figure 1: A comprehensive workflow for the preparation and characterization of this compound films.
Part 1: Film Fabrication - The Foundation of Quality Data
The quality of your characterization data is only as good as the quality of your films. Spin coating is a widely used technique for depositing uniform thin films from solution.[1]
Solution Preparation: The Starting Point
The choice of solvent and the concentration of the solution are critical variables that influence film thickness, uniformity, and morphology.[2]
Protocol:
-
Solvent Selection: Choose a solvent in which this compound is readily soluble and that has a suitable boiling point for controlled evaporation during spin coating. Common choices for triarylamine-based materials include chlorobenzene, chloroform, and toluene.
-
Concentration: Prepare a solution of this compound at a concentration of 10 mg/mL. This is a typical starting point and can be adjusted to achieve the desired film thickness.
-
Dissolution: Dissolve the material in the chosen solvent by stirring at room temperature. Gentle heating (e.g., 40-50 °C) can be used to aid dissolution if necessary.
-
Filtration: Before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter that could lead to defects in the film.[3]
Substrate Preparation: A Clean Slate is Crucial
The substrate surface must be impeccably clean to ensure good film adhesion and uniformity. A common substrate for optical and electrical characterization is indium tin oxide (ITO) coated glass.
Protocol:
-
Sequential Sonication: Sequentially sonicate the ITO substrates in a cleaning solution (such as Decon 90 or a mild detergent), deionized water, acetone, and isopropanol for 15 minutes each.
-
Drying: Dry the substrates under a stream of nitrogen gas.
-
UV-Ozone Treatment: Treat the substrates with UV-ozone for 15 minutes to remove any remaining organic residues and to increase the surface wettability, which promotes uniform film formation.
Spin Coating: Creating the Thin Film
The spin coating process involves a balance of centrifugal force and solvent evaporation to produce a uniform film.[4]
Protocol:
-
Dispensing: Place the cleaned substrate on the spin coater chuck. Dispense a small amount of the filtered this compound solution (e.g., 50 µL for a 1.5 cm x 1.5 cm substrate) onto the center of the substrate.
-
Spinning: Ramp up the spin coater to the desired speed. A two-step process is often effective:
-
Step 1 (Spread Cycle): 500 rpm for 10 seconds to allow the solution to spread evenly across the substrate.
-
Step 2 (Thinning Cycle): 3000-5000 rpm for 30-60 seconds to achieve the final film thickness.[5]
-
-
Drying: Allow the film to dry on the spin coater for a few seconds after spinning has stopped.
Thermal Annealing: Fine-Tuning the Film Morphology
Thermal annealing is a post-deposition treatment used to remove residual solvent, relieve stress in the film, and improve molecular packing, which can enhance charge transport.[6][7]
Protocol:
-
Transfer: Carefully transfer the spin-coated substrate to a hotplate in a nitrogen-filled glovebox to prevent degradation from oxygen and moisture.
-
Annealing: Anneal the film at a temperature between 100-150 °C for 10-15 minutes. The optimal temperature and time should be determined experimentally by comparing the properties of films annealed under different conditions.[1][5]
Part 2: Comparative Characterization Techniques
Once the films are prepared, a suite of characterization techniques should be employed to gain a comprehensive understanding of their properties.
Morphological Characterization: Visualizing the Film Surface
The surface morphology of the HTL is critical for forming a good interface with adjacent layers in a device.
-
Atomic Force Microscopy (AFM): Provides high-resolution topographical images of the film surface, allowing for the quantification of surface roughness (root-mean-square, RMS). A smooth, pinhole-free surface is generally desirable.[8][9]
-
Scanning Electron Microscopy (SEM): Offers a larger field of view than AFM and can be used to identify larger-scale defects such as cracks or aggregates.
| Technique | Information Obtained | Typical Experimental Conditions | Interpretation of Results |
| AFM | Surface topography, roughness (RMS) | Tapping mode, scan size of 1 µm x 1 µm and 5 µm x 5 µm | A low RMS roughness (< 1 nm) indicates a smooth film. The absence of deep pits or spikes is crucial for preventing electrical shorts. |
| SEM | Large-area surface morphology, presence of cracks or aggregates | 5-10 kV accelerating voltage, top-down view | A uniform and featureless image at the micron scale is indicative of a good quality film. |
Experimental Protocol (AFM):
-
Mount the film sample on an AFM stub using double-sided adhesive tape.
-
Load the sample into the AFM.
-
Engage the tip with the surface in tapping mode.
-
Scan a 5 µm x 5 µm area to get a general overview of the surface.
-
Scan a smaller 1 µm x 1 µm area for high-resolution imaging and roughness analysis.
-
Analyze the images using the AFM software to calculate the RMS roughness.
References
- 1. Effects of Thermal Annealing Duration on the Film Morphology of Methylamine Lead Triiodide (MAPbI₃) Perovskite Thin Films in Ambient Air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchspace.csir.co.za [researchspace.csir.co.za]
- 3. researchgate.net [researchgate.net]
- 4. ossila.com [ossila.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. researchgate.net [researchgate.net]
- 9. Machine learning of atomic force microscopy images of organic solar cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Hole-Transport Materials: Benchmarking 3-Bromo-N,N-di-p-tolylaniline Against the Gold Standard Spiro-OMeTAD
Introduction: The Pivotal Role of the Hole-Transport Material in Perovskite Solar Cells
The unprecedented rise in power conversion efficiencies (PCEs) of perovskite solar cells (PSCs) has positioned them as a formidable next-generation photovoltaic technology.[1][2] The architecture of these devices is a finely tuned stack of functional layers, each playing a critical role in the conversion of light to electricity. Among these, the hole-transport layer (HTL) is of paramount importance. Situated between the light-absorbing perovskite layer and the top metal contact (typically gold or silver), the HTL has a dual function: it must efficiently extract photogenerated positive charge carriers (holes) from the perovskite and transport them to the electrode while simultaneously blocking electrons to prevent charge recombination.[2]
For over a decade, 2,2′,7,7′-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene, universally known as spiro-OMeTAD , has been the undisputed benchmark HTM, integral to many record-breaking PSC efficiencies.[3][4] Its success is attributed to a suitable energy level alignment with perovskites, good film-forming properties, and a high glass transition temperature. However, spiro-OMeTAD is not without its drawbacks. Its intrinsic hole mobility and conductivity are low, necessitating the use of chemical dopants (like Li-TFSI and tBP) which can be hygroscopic and detrimental to the long-term stability of the device.[5][6][7] Furthermore, its complex multi-step synthesis contributes to a high cost, a significant barrier to commercial-scale production.[6][8][9][10]
This has spurred an intensive search for alternative HTMs that can match or exceed the performance of spiro-OMeTAD while offering improvements in stability and cost-effectiveness.[11] Triarylamine derivatives have emerged as a promising class of materials due to their excellent charge-transporting properties and synthetic versatility.[3][5][12] In this guide, we provide a comparative study of a novel triarylamine-based molecule, 3-Bromo-N,N-di-p-tolylaniline , against the established standard, spiro-OMeTAD. As this compound is a less-studied compound, this guide will leverage theoretical predictions based on the known properties of its constituent chemical moieties to forecast its potential as a next-generation HTM.
Molecular Structure and Synthetic Considerations
The performance of an HTM is intrinsically linked to its molecular structure. The three-dimensional architecture influences everything from solubility and film formation to electronic coupling and stability.
Spiro-OMeTAD possesses a unique spirobifluorene core, where two fluorene units are linked by a single tetrahedral carbon atom. This orthogonal arrangement is crucial as it prevents strong π-π stacking, leading to the formation of stable amorphous films and suppressing crystallization, which can be detrimental to device performance.[13] Four N,N-di-p-methoxyphenylamine (ditoluamine) arms extend from this core, providing the sites for hole transport.
This compound , in contrast, is a simpler, non-spiro triarylamine. Its core is a central nitrogen atom bonded to three different aryl groups: a 3-bromophenyl group and two p-tolyl groups. While lacking the rigid, amorphous-enforcing core of spiro-OMeTAD, its propeller-like structure can also hinder close packing. The introduction of a bromine atom is a key design choice. Halogenation can modulate molecular energy levels, enhance intermolecular interactions through orbital overlap, and potentially improve charge transport properties.[14][15]
References
- 1. nanoheat.stanford.edu [nanoheat.stanford.edu]
- 2. Data-Driven Analysis of Hole-Transporting Materials for Perovskite Solar Cells Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Research Portal [openresearch.surrey.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 11. nbinno.com [nbinno.com]
- 12. Star-shaped triarylamine-based hole-transport materials in perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 13. Optimizing electron-rich arylamine derivatives in thiophene-fused derivatives as π bridge-based hole transporting materials for perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A rare case of brominated small molecule acceptors for high-efficiency organic solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel Isoindigo-Based Organic Semiconductors End Capped with 1,1-Dicyanomethylene-3-Indanone: Effect of the Bromination and Position of Bromine Substituents on the Chemical–Physical and Electrical Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to OLED Performance: A Comparative Analysis of Hole Transport Layers
The selection of an appropriate Hole Transport Layer (HTL) is a critical determinant of an Organic Light-Emitting Diode's (OLED) overall performance, profoundly influencing its efficiency, operational stability, and power consumption.[1] The HTL's primary role is to facilitate the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer, while simultaneously blocking electrons from reaching the anode.[2][3] This ensures that charge recombination, the process that generates light, occurs predominantly within the emissive zone, thereby maximizing device efficiency.[4]
This guide provides a comparative analysis of different classes of HTL materials, synthesizing technical data with field-proven insights to explain the causal relationships behind experimental choices and performance outcomes. We will delve into the characteristics of small molecules, polymers, and inorganic metal oxides, providing the experimental data and protocols necessary for researchers to make informed decisions in their own OLED development.
The Pillars of HTL Performance: Key Material Properties
An ideal HTL should possess a specific set of properties to ensure optimal device function. The Highest Occupied Molecular Orbital (HOMO) energy level must be well-matched with the work function of the anode (commonly Indium Tin Oxide, ITO) to minimize the energy barrier for hole injection.[1][2] High hole mobility is essential for efficient charge transport, preventing charge build-up at the anode interface and enabling lower turn-on voltages.[2][5] Furthermore, high thermal stability, characterized by a high glass transition temperature (Tg), is crucial for morphological stability and a long operational lifetime of the device.[2][5]
A Comparative Look at Hole Transport Material Classes
The diverse landscape of HTL materials can be broadly categorized into three main classes: small molecules, conductive polymers, and inorganic metal oxides. Each class presents a unique set of advantages and challenges.
Small Molecule HTLs: The High-Purity Benchmarks
Small molecule HTLs are renowned for their high purity, which can be achieved through sublimation, and their well-defined molecular structures, leading to excellent batch-to-batch reproducibility.[6] They are typically deposited via thermal evaporation in a high-vacuum environment.[1]
-
N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB): For decades, NPB has been the workhorse and benchmark HTL in OLED research and commercial production.[3] It offers a combination of good hole mobility (~10⁻⁴ cm²/V·s), high transparency to visible light, and a suitable HOMO level (~5.4-5.5 eV) for efficient hole injection from ITO.[3][7][8] Its glass transition temperature of around 95 °C provides reasonable thermal stability for many applications.[1][8]
-
1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC): TAPC is often employed when higher performance is required. Its key advantage is a significantly higher hole mobility (on the order of 10⁻² cm²/V·s) compared to NPB, which can lead to improved device efficiency and lower driving voltages.[1] Furthermore, TAPC boasts a higher glass transition temperature (around 145 °C), which translates to better thermal stability and longer device lifetimes.[7]
-
Tris(4-carbazoyl-9-ylphenyl)amine (TCTA): TCTA is a versatile material often used not only as an HTL but also as an electron/exciton blocking layer.[9] This is due to its relatively deep HOMO level (~5.7 eV) and a large bandgap.[7][9] Its high triplet energy also makes it a suitable host material for phosphorescent emitters.[9]
Polymeric HTLs: The Solution-Processing Champion
Conductive polymers offer the significant advantage of being processable from solution via techniques like spin-coating, which is more amenable to large-scale, low-cost manufacturing than vacuum deposition.[10][11]
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS): This is the most widely used polymeric HTL.[10] It forms a smooth, transparent, and conductive film that facilitates excellent hole injection from ITO due to its high work function (~5.0-5.2 eV).[10][12] However, PEDOT:PSS has notable drawbacks. Its acidic and hygroscopic nature can degrade both the ITO anode and the overlying organic layers, potentially limiting the long-term stability of the device.[13]
Inorganic HTLs: The Stability Powerhouses
Inorganic metal oxides are gaining attention as HTLs due to their exceptional chemical and thermal stability, high transparency, and tunable work functions.[12][14]
-
Molybdenum Oxide (MoO₃) and Vanadium Oxide (VOx): These transition metal oxides are effective HTLs that can be deposited via thermal evaporation or solution processing.[15][16] They possess very high work functions (>5.3 eV), which can significantly reduce the hole injection barrier from the anode.[12][15] Their inorganic nature makes them robust and resistant to degradation, contributing to enhanced device stability.[12]
Quantitative Performance Comparison
The choice of HTL has a direct and measurable impact on key OLED performance metrics. The following table summarizes typical data for devices utilizing the discussed materials. It is crucial to note that these values are highly dependent on the overall device architecture, including the emissive and electron transport layers.[1]
| HTL Material | Hole Mobility (cm²/V·s) | HOMO Level (eV) | T g (°C) | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (%) | Turn-on Voltage (V) |
| NPB | ~10⁻⁴[1] | -5.4[7] | ~96[7] | ~5.1 - 5.5[1][7] | Not widely reported | ~5.0[1] |
| TAPC | ~10⁻²[1] | -5.5[7] | ~145[7] | ~5.75 - 55.74[1][7] | ~10.6 - 21.59[1] | Lower than NPB[1] |
| TCTA | ~10⁻³[7] | -5.7[7] | ~151[7] | N/A (Comparative)[7] | N/A (Comparative)[7] | N/A |
| PEDOT:PSS | Variable | ~5.0 - 5.2 | N/A | Device Dependent | Device Dependent | Device Dependent |
| MoO₃ | N/A | >5.3[12] | N/A | Device Dependent | Device Dependent | Device Dependent |
Visualizing the OLED Architecture and Energetics
To better understand the function of the HTL, we can visualize the device structure and the energy landscape that charge carriers must navigate.
Caption: A simplified diagram of a multilayer OLED structure.
Caption: Illustrative energy level diagram for hole injection.
Experimental Protocols: Fabrication and Characterization
Reproducible and reliable data depends on meticulous experimental execution. The following protocols outline the standard procedures for creating and testing multilayer OLEDs.
Device Fabrication Protocol
The fabrication process is typically conducted in a high-vacuum environment (< 10⁻⁶ Torr) to prevent contamination from atmospheric moisture and oxygen.[1]
-
Substrate Preparation:
-
Indium Tin Oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths containing deionized water, acetone, and isopropanol.[1]
-
The cleaned substrates are dried in an oven.
-
Immediately before loading into the deposition chamber, the ITO surface is treated with UV-ozone or oxygen plasma to increase its work function and improve hole injection.[1]
-
-
Organic and Cathode Layer Deposition:
-
For Small Molecule HTLs (e.g., NPB, TAPC): The HTL is deposited onto the ITO substrate via thermal evaporation. A typical thickness is 30-50 nm.[1]
-
For Polymeric HTLs (e.g., PEDOT:PSS): The PEDOT:PSS solution is spin-coated onto the ITO substrate in an inert atmosphere (e.g., a nitrogen-filled glovebox) and then annealed to remove residual solvent.
-
Successive layers, such as the emissive layer (e.g., Alq₃) and an electron transport layer (e.g., BCP), are deposited via thermal evaporation.[1]
-
Without breaking vacuum, the cathode, typically a bilayer of a low work function material like Lithium Fluoride (LiF) followed by Aluminum (Al), is deposited.[1]
-
-
Encapsulation:
-
To protect the device from environmental degradation, it is encapsulated in a nitrogen-filled glovebox using a glass lid and a UV-curable epoxy resin.[1]
-
Device Characterization Protocol
-
Current-Voltage-Luminance (J-V-L) Measurement:
-
The fabricated device is connected to a source meter unit.
-
The voltage is swept, and the corresponding current density (J) is measured.
-
Simultaneously, the light output (luminance, L, in cd/m²) is measured using a calibrated photometer or spectrometer positioned in front of the device.[1]
-
-
Efficiency Calculations:
-
Current Efficiency (η_c): Calculated from the J-V-L data using the formula: η_c = π * L / J. It is expressed in cd/A.
-
Power Efficiency (η_p): Calculated using the formula: η_p = η_c / V. It is expressed in lm/W.
-
External Quantum Efficiency (EQE): This requires measuring the electroluminescence (EL) spectrum with a calibrated spectrometer to determine the total photon flux. The EQE is the ratio of the number of photons emitted from the device to the number of electrons injected.
-
Caption: General experimental workflow for OLED fabrication and testing.
Conclusion and Future Outlook
The hole transport layer is far more than a simple conductive film; it is a critical component that governs the charge balance, efficiency, and longevity of an OLED. While traditional small molecules like NPB and TAPC offer high performance and purity, the trend towards low-cost, large-area manufacturing drives continued research into solution-processable polymers and highly stable inorganic materials.[2][11] Future advancements will likely focus on developing novel HTLs with even higher mobility, tailored energy levels for specific emitters, and enhanced stability to meet the demands of next-generation displays and solid-state lighting.[5] The synergistic optimization of the HTL with adjacent layers remains a key strategy for pushing the boundaries of OLED performance.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hole-transporting materials for organic light-emitting diodes: an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. Small molecular hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs): structural diversity and classification - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. ossila.com [ossila.com]
- 9. ossila.com [ossila.com]
- 10. ossila.com [ossila.com]
- 11. azom.com [azom.com]
- 12. US20120132272A1 - Solution processed metal oxide thin film hole transport layers for high performance organic solar cells - Google Patents [patents.google.com]
- 13. ossila.com [ossila.com]
- 14. researchgate.net [researchgate.net]
- 15. e-asct.org [e-asct.org]
- 16. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Electrochemical Properties of 3-Bromo-N,N-di-p-tolylaniline and Analogous Hole-Transporting Materials
For researchers, scientists, and professionals in drug development and organic electronics, the precise electrochemical characterization of novel materials is paramount for predicting their performance in functional devices. This guide provides an in-depth validation of the electrochemical properties of 3-Bromo-N,N-di-p-tolylaniline, a triarylamine derivative with potential applications as a hole-transporting material (HTM). Due to the limited availability of direct experimental data for this specific compound, we will utilize its close structural analog, 3-Bromo-N,N-diphenylaniline, as a proxy for this analysis. This comparison is grounded in the well-established understanding that the core triphenylamine structure dictates the fundamental electrochemical behavior, while peripheral substitutions introduce predictable modulations.
We will benchmark the electrochemical properties of this brominated triarylamine against two industry-standard, high-performance HTMs: 2,2',7,7'-tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene (spiro-OMeTAD) and poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA). This comparative analysis will provide valuable insights into the potential utility of this compound in applications such as perovskite solar cells and organic light-emitting diodes (OLEDs).
The Critical Role of Electrochemical Properties in Hole-Transporting Materials
The primary function of an HTM is to efficiently extract and transport positive charge carriers (holes) from an active layer to an electrode.[1] The efficacy of this process is intrinsically linked to the material's electrochemical characteristics, primarily its oxidation potential and the resulting highest occupied molecular orbital (HOMO) energy level. An ideal HTM should possess a HOMO level that is well-aligned with the valence band of the active material to ensure efficient hole extraction, while also exhibiting sufficient electrochemical stability to withstand the operating conditions of the device.
Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to probe these properties.[2] By measuring the current response of a material to a linearly varying potential, we can determine its oxidation and reduction potentials, providing a direct measure of its HOMO and lowest unoccupied molecular orbital (LUMO) energy levels.
Experimental Validation Workflow: A Step-by-Step Protocol
The following protocol outlines the standardized procedure for determining the electrochemical properties of organic semiconducting materials using cyclic voltammetry. This self-validating system ensures reproducibility and accuracy of the obtained data.
Caption: A flowchart illustrating the key steps in the electrochemical characterization of an organic semiconductor using cyclic voltammetry.
Detailed Protocol:
-
Preparation of the Analyte Solution:
-
Dissolve a small, precise amount of the analyte (e.g., 3-Bromo-N,N-diphenylaniline) in a suitable, high-purity aprotic solvent, such as dichloromethane (DCM) or acetonitrile, to a typical concentration of 1 mM.
-
Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to the solution. The supporting electrolyte is crucial for ensuring sufficient ionic conductivity.
-
Thoroughly degas the solution by bubbling with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
-
Electrochemical Measurement:
-
Assemble a three-electrode electrochemical cell. A glassy carbon electrode is commonly used as the working electrode, a platinum wire as the counter electrode, and a silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) as the reference electrode.
-
Immerse the electrodes in the analyte solution, ensuring the working electrode is fully submerged.
-
Connect the electrodes to a potentiostat and perform a cyclic voltammetry scan. The potential window should be set to encompass the expected oxidation and reduction events of the analyte. A typical scan rate is 50-100 mV/s.
-
-
Data Analysis:
-
Record the resulting cyclic voltammogram, which plots the current at the working electrode as a function of the applied potential.
-
Determine the onset oxidation potential (Eox) and, if applicable, the onset reduction potential (Ered) from the voltammogram. The onset potential is the potential at which the faradaic current begins to increase significantly.
-
To accurately determine the HOMO and LUMO energy levels relative to the vacuum level, it is standard practice to calibrate the potential scale using an internal reference, typically the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which has a well-defined redox potential. The potential of the reference electrode is measured against the Fc/Fc⁺ couple under the same experimental conditions.
-
The HOMO and LUMO energy levels can then be estimated using the following empirical formulas[3]:
-
HOMO (eV) = -[Eox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[Ered (vs Fc/Fc⁺) + 4.8]
-
-
Comparative Electrochemical Data
The following table summarizes the key electrochemical properties of 3-Bromo-N,N-diphenylaniline (as a proxy for this compound) and the benchmark HTMs, spiro-OMeTAD and PTAA.
| Compound | Onset Oxidation Potential (Eox vs Fc/Fc⁺) (V) | HOMO Energy Level (eV) |
| 3-Bromo-N,N-diphenylaniline (proxy) | ~0.8 - 1.0 (estimated) | ~ -5.6 to -5.8 (estimated) |
| spiro-OMeTAD | ~0.5 - 0.6 | ~ -5.3 to -5.4 |
| PTAA | ~0.6 - 0.7 | ~ -5.4 to -5.5 |
Note: The values for 3-Bromo-N,N-diphenylaniline are estimated based on the general effects of halogen substitution on triphenylamine derivatives. Specific experimental values may vary.
Discussion and Field-Proven Insights
The electrochemical data reveals important distinctions between the brominated triarylamine and the established HTMs.
Causality Behind Experimental Observations:
-
Impact of Bromine Substitution: The introduction of a bromine atom, an electron-withdrawing group, onto the triphenylamine core is expected to lower the HOMO energy level (making it more positive in potential). This is a direct consequence of the inductive effect of the halogen, which withdraws electron density from the aromatic system, making it more difficult to oxidize.[4] This is reflected in the higher estimated oxidation potential of 3-Bromo-N,N-diphenylaniline compared to spiro-OMeTAD and PTAA.
-
Energy Level Alignment: The HOMO energy levels of spiro-OMeTAD and PTAA are well-matched with the valence band of commonly used perovskite absorbers (typically around -5.4 eV), facilitating efficient hole extraction. The deeper estimated HOMO level of the brominated triarylamine (~ -5.6 to -5.8 eV) may present a larger energy barrier for hole transfer from the perovskite layer, potentially impacting device efficiency. However, for other types of optoelectronic devices with different active layer materials, this deeper HOMO level could be advantageous for tuning the energy level alignment.
-
Electrochemical Stability: While the higher oxidation potential indicates greater resistance to oxidation, it can also imply enhanced electrochemical stability. This is a critical parameter for the long-term operational stability of organic electronic devices, as irreversible oxidation of the HTM can lead to degradation and device failure.
Caption: A diagram comparing the HOMO energy level alignment of the different HTMs relative to a typical perovskite valence band.
Conclusion and Future Outlook
This comparative guide provides a framework for validating the electrochemical properties of this compound. While direct experimental data is pending, the analysis of its close analog, 3-Bromo-N,N-diphenylaniline, in conjunction with established HTMs, offers valuable predictive insights. The introduction of the bromine substituent is anticipated to deepen the HOMO level, which could present challenges for hole extraction from standard perovskite materials but may offer advantages in terms of electrochemical stability.
For researchers and drug development professionals exploring triarylamine derivatives, this guide underscores the importance of systematic electrochemical characterization. Future work should focus on the direct synthesis and experimental validation of this compound to confirm these predictions and fully elucidate its potential in organic electronic applications.
References
The Unseen Advantage: Enhancing Quantum Efficiency in Optoelectronics with Brominated Triphenylamine Derivatives
A Comparative Guide for Researchers and Device Engineers
In the relentless pursuit of more efficient and stable optoelectronic devices, the nuanced role of molecular architecture in charge transport layers cannot be overstated. For researchers in organic light-emitting diodes (OLEDs) and next-generation solar cells, the choice of hole transport material (HTM) is a critical determinant of device performance, directly impacting key metrics such as external quantum efficiency (EQE) and operational voltage. This guide delves into the strategic use of bromination in triphenylamine-based HTMs, a chemical modification exemplified by the core structure of 3-Bromo-N,N-di-p-tolylaniline, to enhance device performance. While direct comparative data for this compound is not extensively available in peer-reviewed literature, a comprehensive analysis of analogous brominated triphenylamine derivatives provides compelling evidence of their potential.
The Critical Role of Hole Transport Materials
A foundational understanding of the function of an HTM is paramount. In a typical OLED structure, the HTM layer is sandwiched between the anode and the emissive layer. Its primary role is to facilitate the efficient injection and transport of holes from the anode to the emissive layer, where they recombine with electrons to generate light. An ideal HTM should possess high hole mobility, appropriate energy levels to ensure seamless charge injection, and excellent thermal and morphological stability.
The Bromine Advantage: A Subtle Modification with Profound Impact
Recent studies have illuminated the significant benefits of incorporating bromine atoms into the molecular structure of triphenylamine-based HTMs. This seemingly subtle modification can lead to a cascade of improvements in device performance. A key investigation into two novel bromine-substituted triphenylamine derivatives, ((4-bromo-phenyl)-bis-(4-quinolin-8-yl-phenyl)-amine) (Br-DQTPA) and (9,9-bis-(4-triphenyl-amine)-2,7-dibromo-9H-fluorene) (Br-DTF), has demonstrated a remarkable enhancement in hole mobility—by an order of magnitude compared to their non-brominated counterparts[1]. This enhanced mobility is a crucial factor in reducing the driving voltage of the device and improving its overall power efficiency[1].
Comparative Performance Analysis
The following table summarizes the performance of green phosphorescent OLEDs utilizing brominated HTMs in comparison to devices with non-brominated analogues and the widely used standard HTM, N,N′-di(naphthalen-1-yl)-N,N′-diphenyl-benzidine (NPB).
| Hole Transport Material | Maximum External Quantum Efficiency (%) | Maximum Luminous Efficiency (cd A⁻¹) | Power Efficiency at 1000 cd m⁻² (lm W⁻¹) | Turn-on Voltage (V) |
| Br-DQTPA | 21.8 | 95.3 | 80.2 | 2.4 |
| Br-DTF | 21.2 | 92.1 | 75.8 | 2.3 |
| DQTPA (non-brominated) | 20.5 | 88.7 | 70.1 | 2.5 |
| DTF (non-brominated) | 19.8 | 85.6 | 65.4 | 2.6 |
| NPB (standard) | 19.1 | 82.5 | 60.3 | 2.8 |
Table 1: Performance comparison of green phosphorescent OLEDs with different hole transport materials. Data sourced from a study on bromine-substituted triphenylamine derivatives.[1]
The data unequivocally demonstrates that the introduction of bromine atoms leads to a significant increase in external quantum efficiency and luminous efficiency, coupled with a desirable reduction in the turn-on voltage. These improvements are directly attributable to the enhanced hole mobility of the brominated compounds.
Experimental Validation: A Step-by-Step Workflow
To ensure the reproducibility and validation of these findings, a detailed experimental protocol for the fabrication and characterization of OLEDs is essential. The following workflow outlines the key steps involved in constructing a device for comparative analysis.
Figure 1: A generalized workflow for the fabrication and characterization of OLED devices.
Detailed Protocol:
-
Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Surface Treatment: The cleaned ITO substrates are treated with UV-ozone for 15 minutes to enhance the work function and improve hole injection.
-
HTM Deposition: The hole transport material (e.g., Br-DQTPA) is dissolved in a suitable organic solvent (e.g., chloroform) and spin-coated onto the ITO substrate to form a uniform thin film. The film is then annealed to remove residual solvent.
-
Deposition of Subsequent Layers: The emissive layer, electron transport layer, and cathode (e.g., LiF/Al) are sequentially deposited by thermal evaporation in a high-vacuum chamber.
-
Encapsulation: The completed device is encapsulated using a UV-curable epoxy resin and a glass lid to protect it from atmospheric moisture and oxygen.
-
Characterization: The current-voltage-luminance characteristics are measured using a source meter and a photometer. The electroluminescence spectra are recorded with a spectroradiometer. The external quantum efficiency is calculated from the luminance, current density, and emission spectrum.
Logical Framework for Material Selection
The decision to employ a brominated triphenylamine derivative like this compound should be guided by a clear understanding of the desired device characteristics. The following diagram illustrates the logical relationship between the molecular modification and the resulting device performance enhancements.
Figure 2: The causal chain illustrating how bromine substitution in triphenylamine-based HTMs leads to improved OLED performance.
Conclusion and Future Outlook
The strategic incorporation of bromine into triphenylamine-based hole transport materials presents a compelling avenue for enhancing the quantum efficiency and overall performance of OLEDs. The experimental evidence, though not directly featuring this compound, strongly suggests that the presence of the bromo- and di-p-tolyl- moieties can lead to superior hole mobility, resulting in lower operating voltages and higher efficiencies. For researchers and engineers in the field of organic electronics, the exploration of such brominated derivatives offers a promising pathway to next-generation displays and lighting technologies with improved energy efficiency and longevity. Further research to synthesize and characterize devices specifically using this compound is warranted to confirm and quantify these anticipated benefits.
References
A Comparative Guide to Benchmarking 3-Bromo-N,N-di-p-tolylaniline Against Mainstay Triarylamine HTMs
As a Senior Application Scientist, it is my pleasure to present this comprehensive guide on benchmarking 3-Bromo-N,N-di-p-tolylaniline as a potential hole-transporting material (HTM) against established industry standards. This document is designed for researchers and professionals in the fields of materials science, photovoltaics, and organic electronics.
Introduction: The Critical Role of the Hole-Transporting Material
In the architecture of high-performance optoelectronic devices, particularly perovskite solar cells (PSCs), the hole-transporting layer (HTL) is a pivotal component. Its primary functions are to efficiently extract photogenerated holes from the perovskite absorber layer, transport them to the anode, and simultaneously block electrons, thereby preventing charge recombination. The archetypal HTM, 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene (Spiro-OMeTAD), has been instrumental in achieving power conversion efficiencies (PCEs) exceeding 25%. However, its complex multi-step synthesis, high cost, and reliance on hygroscopic dopants like lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) for optimal performance present significant hurdles for commercial scalability and long-term device stability.
This has spurred the exploration of alternative HTMs. Triarylamine derivatives remain a promising class of compounds due to their excellent electrochemical stability and hole-transporting capabilities.[1] This guide focuses on a specific candidate, This compound , and provides a rigorous framework for its evaluation against the workhorse HTMs: Spiro-OMeTAD and Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA) .
The rationale for investigating a molecule like this compound lies in its synthetic accessibility. Its simpler, non-spiro core structure suggests a more straightforward and potentially lower-cost synthesis compared to Spiro-OMeTAD. The introduction of a bromine atom offers a site for further functionalization, allowing for fine-tuning of its electronic properties. The tolyl groups, in place of the methoxy-phenyl groups in Spiro-OMeTAD, may also influence solubility and film-forming properties.
Core Performance Metrics for HTM Benchmarking
To objectively evaluate a new HTM, a standardized set of characterization techniques must be employed. The following key performance indicators are essential for a comprehensive comparison.
-
Energy Level Alignment (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) energy level of the HTM must be well-aligned with the valence band of the perovskite absorber for efficient hole extraction. A significant energy offset can impede this process. The Lowest Unoccupied Molecular Orbital (LUMO) should be sufficiently high to block electron transport.
-
Hole Mobility (μh): This parameter quantifies the ease with which holes can move through the HTL. High hole mobility is crucial for efficient charge transport and to prevent charge accumulation at the perovskite/HTL interface.[2]
-
Thermal Stability: The HTM must withstand the operational temperatures of the device without degradation, which can be as high as 85°C.[3][4]
-
Film-Forming Properties: The ability to form a uniform, pinhole-free thin film is critical for preventing device shunting and ensuring complete coverage of the perovskite layer.
-
Photovoltaic Performance: Ultimately, the HTM's performance is judged by its incorporation into a full solar cell device and the resulting PCE, open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
Comparative Data of Standard HTMs
Before detailing the experimental protocols, it is essential to establish the benchmarks. The following table summarizes the typical properties of Spiro-OMeTAD and PTAA, which any new candidate like this compound would be measured against.
| Property | Spiro-OMeTAD | PTAA | Rationale for Importance |
| HOMO Energy Level | ~ -5.22 eV[5] | ~ -5.2 eV[6] | Must be slightly higher than the perovskite valence band (~-5.4 eV) for efficient hole extraction. |
| Hole Mobility (μh) | Good (doping required) | Good to High (slightly higher than Spiro-OMeTAD)[7] | High mobility prevents charge build-up and recombination at the interface. |
| Thermal Stability | Amorphous, but dopants can affect stability. | Thermally stable up to 300°C.[2] | Ensures longevity and performance under real-world operating conditions. |
| Dopants Required | Yes (Typically Li-TFSI and tBP)[7] | Yes, but often at lower concentrations than Spiro-OMeTAD.[2] | Dopant-free HTMs are highly desirable to improve stability and reduce complexity. |
| Device Architecture | Primarily n-i-p | n-i-p and p-i-n[7] | Flexibility in device design is an advantage. |
Experimental Benchmarking Protocols
The following sections provide detailed, step-by-step methodologies for characterizing this compound.
-
Rationale: A simple and high-yield synthesis is a key advantage. A common route for N-arylation is the Buchwald-Hartwig amination.
-
Protocol:
-
Combine 3-bromoaniline (1.0 eq), 4-iodotoluene (2.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., sodium tert-butoxide, 3.0 eq) in a reaction vessel.
-
Add anhydrous toluene as the solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture at a specified temperature (e.g., 100-110°C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
-
Rationale: CV is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.
-
Protocol:
-
Prepare a dilute solution (e.g., 0.1 M) of the HTM in an appropriate solvent (e.g., anhydrous acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).
-
Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.[8]
-
Record the cyclic voltammogram, scanning to positive potentials to observe the oxidation peak.
-
Calibrate the potential scale by adding ferrocene as an internal standard and measuring the ferrocene/ferrocenium (Fc/Fc+) redox couple. The Fc/Fc+ couple is typically assumed to have an absolute energy level of -4.8 eV relative to the vacuum level.[9]
-
The HOMO energy level can be calculated using the following empirical formula: E_HOMO = -[E_ox^(onset) vs Fc/Fc+ + 4.8] eV [9] where E_ox^(onset) is the onset potential of the first oxidation peak.
-
If a reduction peak is observed, the LUMO level can be similarly estimated from the onset of the reduction potential.
-
-
Rationale: The SCLC method is a reliable technique to determine the charge carrier mobility in thin films by analyzing the current-voltage (J-V) characteristics of a single-carrier device.[10]
-
Protocol:
-
Device Fabrication: Fabricate a hole-only device with the structure: ITO / PEDOT:PSS / HTM / Au.
-
ITO-coated glass serves as the transparent bottom electrode.
-
PEDOT:PSS is an electron-blocking/hole-injection layer.
-
The HTM (this compound) is the active layer, deposited via spin-coating from a solution.
-
Gold (Au) is the top electrode, deposited by thermal evaporation.
-
-
J-V Measurement: Measure the J-V characteristics of the device in the dark.
-
Data Analysis: The mobility is extracted from the SCLC region of the J-V curve, which is described by the Mott-Gurney law: J = (9/8) * ε₀ * εᵣ * μh * (V²/d³) where J is the current density, ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, μh is the hole mobility, V is the applied voltage, and d is the thickness of the HTM layer.[11]
-
Plot J vs. V² on a log-log scale. The linear region corresponds to the SCLC regime, and the mobility can be calculated from the slope of this region.
-
-
Rationale: TGA measures the change in mass of a material as a function of temperature, providing a clear indication of its decomposition temperature.[12]
-
Protocol:
-
Place a small amount (5-10 mg) of the purified HTM powder in a TGA sample pan.
-
Heat the sample under an inert nitrogen atmosphere from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).[12]
-
Record the mass loss as a function of temperature.
-
The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs. This value should be compared with those of Spiro-OMeTAD and PTAA.
-
-
Rationale: The ultimate test of an HTM is its performance in a complete solar cell. A standard n-i-p architecture is commonly used for benchmarking.
-
Protocol:
-
Substrate Cleaning: Sequentially clean FTO-coated glass substrates by sonicating in detergent, deionized water, acetone, and isopropanol.[13]
-
Electron Transport Layer (ETL) Deposition: Deposit a compact layer of TiO₂ or SnO₂ onto the FTO substrate, followed by annealing.[14]
-
Perovskite Layer Deposition: Spin-coat the perovskite precursor solution (e.g., a mixed-cation, mixed-halide formulation) in an inert atmosphere (glovebox), followed by an anti-solvent dripping step and thermal annealing to form a crystalline perovskite film.[14]
-
Hole Transport Layer (HTL) Deposition: Dissolve this compound in a suitable solvent (e.g., chlorobenzene). If necessary, additives like Li-TFSI and 4-tert-butylpyridine (tBP) can be included, though a dopant-free version should also be tested. Spin-coat the HTL solution onto the perovskite layer.[14]
-
Metal Contact Deposition: Thermally evaporate a gold or silver back contact through a shadow mask to define the device area.
-
Characterization: Measure the J-V characteristics of the completed device under simulated AM 1.5G solar illumination (100 mW/cm²) to determine the PCE, Voc, Jsc, and FF.[13]
-
Visualizing the Benchmarking Process
To clarify the relationships and workflows, the following diagrams are provided.
Conclusion and Outlook
The development of novel, cost-effective, and stable hole-transporting materials is paramount for the advancement of perovskite solar cell technology. This compound presents an interesting molecular design that warrants a thorough investigation. By adhering to the standardized benchmarking protocols outlined in this guide—spanning synthesis, electrochemical characterization, mobility measurements, thermal analysis, and full device testing—researchers can generate high-quality, comparable data.
The success of this compound will depend on its ability to match or exceed the performance of Spiro-OMeTAD and PTAA in key areas, particularly in achieving high PCE without the need for performance-degrading dopants. The systematic approach detailed herein provides a clear and robust pathway to validate its potential and contribute to the ongoing innovation in the field of organic electronics.
References
- 1. youtube.com [youtube.com]
- 2. Advances in Hole Transport Materials for Layered Casting Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing Thermal Stability of Perovskite Solar Cells through Thermal Transition and Thin Film Crystallization Engineering of Polymeric Hole Transport Layers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-Term Stability of the Oxidized Hole-Transporting Materials used in Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ossila.com [ossila.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. ossila.com [ossila.com]
Assessing the Long-Term Operational Stability of 3-Bromo-N,N-di-p-tolylaniline Based Devices: A Comparative Guide
Introduction: Navigating the Landscape of Hole Transport Material Stability
For researchers, scientists, and professionals in drug development leveraging organic light-emitting diode (OLED) technology for sensitive detection and imaging applications, the long-term operational stability of device components is paramount. The hole transport layer (HTL) is a critical component governing device efficiency and longevity. While a plethora of hole transport materials (HTMs) have been developed, a comprehensive understanding of their stability under operational stress is often fragmented. This guide focuses on 3-Bromo-N,N-di-p-tolylaniline, a triarylamine-based HTM.
A thorough review of current scientific literature and patent databases reveals a notable absence of specific, quantitative long-term operational stability data for this compound. This guide, therefore, aims to provide a framework for assessing its stability by delving into the known degradation mechanisms of analogous triarylamine compounds. We will present a rigorous, self-validating experimental protocol to characterize the operational lifetime of devices based on this material. Furthermore, we will benchmark its potential performance against well-established, commercially significant HTMs: N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) and 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC)[1]. This approach will equip researchers with the necessary tools and comparative data to make informed decisions in the selection and evaluation of HTMs for demanding applications.
Scientific Integrity & Logic: Understanding the Causality of Degradation in Triarylamine-Based HTMs
The operational stability of an OLED is intrinsically linked to the chemical and morphological integrity of its constituent organic layers. For triarylamine-based HTMs, several degradation pathways have been identified that contribute to a decline in device performance over time.
1. Exciton-Induced Degradation: In an operating OLED, the recombination of electrons and holes generates excitons. While this process is essential for light emission in the emissive layer, stray excitons that diffuse into the HTL can induce chemical reactions. These high-energy species can lead to the dissociation of relatively weak carbon-nitrogen bonds within the triarylamine structure.
2. Polaron-Induced Degradation: Holes (positive polarons) transiting through the HTL can also contribute to degradation. The interaction of polarons with either excitons or other polarons can create highly reactive species, leading to irreversible chemical changes in the HTM molecules.
3. Intramolecular Cyclization and Bond Dissociation: A significant degradation pathway for triarylamine-based materials involves intramolecular cyclization. This process, often initiated by excitons, can alter the molecular structure of the HTM, leading to the formation of degradation products that act as charge traps or non-radiative recombination centers. The dissociation of C-N and C-C bonds can generate free radicals, which are highly reactive and can participate in further degradation reactions.
4. Morphological Instability: The amorphous nature of thin films of small molecule HTMs is crucial for uniform charge transport. Over time and under thermal stress from device operation, these films can undergo crystallization. This morphological change can lead to the formation of grain boundaries that impede charge transport and can even create electrical shorts, leading to catastrophic device failure. The glass transition temperature (Tg) of an HTM is a critical parameter in this regard; a higher Tg generally correlates with better morphological stability.
Experimental Protocol: A Self-Validating System for Assessing Operational Stability
To rigorously assess the long-term operational stability of a this compound-based device, a multi-faceted approach is required. The following protocol is designed to provide a comprehensive and self-validating assessment.
I. Device Fabrication:
-
Substrate Preparation: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes. Dry the substrates in a vacuum oven and treat with UV-ozone for 10 minutes immediately before deposition to enhance the work function of the ITO and improve hole injection.
-
Organic Layer Deposition: Deposit the organic layers and metal cathode in a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr) without breaking vacuum between depositions. A typical device structure would be:
-
ITO / HTL (this compound, 40 nm) / Emissive Layer (e.g., Alq₃ doped with a fluorescent or phosphorescent emitter, 30 nm) / Electron Transport Layer (e.g., Alq₃, 20 nm) / LiF (1 nm) / Al (100 nm).
-
For comparative analysis, fabricate identical devices with NPB and TAPC as the HTL.
-
-
Encapsulation: Immediately following deposition, encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip to prevent degradation from atmospheric moisture and oxygen.
II. Electroluminescence Performance and Stability Testing:
-
Initial Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics of the pristine devices using a source meter and a calibrated photodiode.
-
Lifetime Measurement:
-
Subject the encapsulated devices to continuous operation at a constant DC current density (e.g., 20 mA/cm²).
-
Monitor the luminance and voltage as a function of time.
-
The operational lifetime is typically defined as the time it takes for the initial luminance to decay to a certain percentage, such as 95% (LT₉₅), 70% (LT₇₀), or 50% (LT₅₀).
-
-
Accelerated Aging Tests: To expedite the assessment, conduct lifetime tests at higher initial luminances (e.g., 1000 cd/m² or 5000 cd/m²). The relationship between lifetime (t) and initial luminance (L₀) can often be described by the following empirical formula:
(L₀)ⁿ * t = constant
where 'n' is the acceleration factor. This allows for the extrapolation of the device lifetime at lower, more typical operating luminances.
III. Post-Mortem Analysis:
-
Device Dissection: After the lifetime test, carefully de-encapsulate the device in an inert atmosphere.
-
Chemical Analysis: Use techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to analyze the organic layers and identify any degradation products of this compound.
-
Morphological Analysis: Employ Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) to examine the morphology of the HTL film and identify any signs of crystallization or other morphological changes.
Comparative Data: Benchmarking Against Established Alternatives
| Performance Metric | NPB-based Device | TAPC-based Device | Reference |
| Maximum Current Efficiency (cd/A) | ~2.75 - 5.5 | ~21.1 - 55.74 | [1] |
| Maximum Power Efficiency (lm/W) | Not widely reported | ~18.58 - 29.28 | [1] |
| Maximum External Quantum Efficiency (%) | Not widely reported | ~10.6 - 21.59 | [1] |
| Maximum Luminance (cd/m²) | ~7600 | ~6220 | [1] |
| Glass Transition Temperature (Tg) | ~95 °C | ~152 °C | [1] |
Discussion of Alternatives:
-
NPB is a widely used HTM known for its good film-forming properties and well-matched energy levels with ITO, facilitating efficient hole injection. However, its relatively low glass transition temperature can be a concern for long-term morphological stability.
-
TAPC exhibits significantly higher hole mobility compared to NPB, which can lead to improved device efficiency and lower driving voltages. Its higher Tg also suggests better thermal and morphological stability, which is advantageous for long-term operational reliability.
Visualization of Key Processes
To better illustrate the concepts discussed, the following diagrams are provided.
References
Bridging the Gap: A Comparative Guide to Computational and Experimental Data for 3-Bromo-N,N-di-p-tolylaniline
In the landscape of materials science and drug discovery, the validation of molecular structures and properties is paramount. For novel compounds like 3-Bromo-N,N-di-p-tolylaniline, a strategic interplay between computational modeling and experimental characterization is not just beneficial, it is essential for accelerated research and development. This guide provides an in-depth comparison of the theoretical and practical approaches to understanding this triarylamine derivative, designed for researchers, scientists, and drug development professionals.
The Synergy of In Silico and In Vitro Analysis
The core principle of this guide is to demonstrate the symbiotic relationship between computational predictions and experimental results. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens to predict molecular geometries, electronic properties, and spectroscopic signatures before a single gram of the compound is synthesized.[1][2] This predictive power allows for the early identification of promising candidates and the efficient allocation of laboratory resources.
Conversely, experimental data provides the ultimate ground truth. The synthesis of this compound, followed by its characterization through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), validates the computational models and reveals any unpredicted nuances in the molecule's behavior.
Proposed Experimental Workflow: Synthesis and Characterization
The synthesis of this compound can be approached through established methods for the formation of triarylamines, such as the Buchwald-Hartwig amination. This cross-coupling reaction is a cornerstone of modern organic synthesis for its efficiency in forming carbon-nitrogen bonds.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Bromoaniline
-
4-Iodotoluene (or 4-bromotoluene)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene)
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine 3-bromoaniline (1 equivalent), 4-iodotoluene (2.2 equivalents), sodium tert-butoxide (2.5 equivalents), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Heat the mixture to 110 °C and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Computational Chemistry Workflow: Predicting Molecular Properties
Computational analysis of this compound can be performed using quantum chemical calculations to predict its structural, electronic, and spectroscopic properties.
Computational Protocol: DFT Calculations
Software: Gaussian, ORCA, or similar quantum chemistry packages.
Step-by-Step Procedure:
-
Structure Building: Construct the 3D structure of this compound using a molecular modeling program.
-
Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common level of theory for this is the B3LYP functional with a 6-31G(d,p) basis set.
-
Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the IR spectrum.
-
NMR Prediction: Use the optimized geometry to calculate the NMR shielding tensors, which can then be converted to chemical shifts (¹H and ¹³C). The GIAO (Gauge-Including Atomic Orbital) method is standard for this.
-
Electronic Properties: Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand the electronic structure and predict reactivity. Time-Dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectrum.[3]
Visualizing the Workflows
To better illustrate the relationship between these two approaches, the following diagrams outline the key steps in each process.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: Computational workflow for predicting the properties of this compound.
Comparative Data Analysis: Predicted vs. Expected Experimental Results
The true power of this dual approach lies in the direct comparison of the data generated. The following tables outline the expected data points from both workflows.
Table 1: Comparison of Predicted and Expected Spectroscopic Data
| Property | Computational Prediction (Hypothetical) | Expected Experimental Result |
| ¹H NMR | Chemical shifts for aromatic and methyl protons calculated based on the optimized geometry. | Experimentally measured chemical shifts, multiplicities, and coupling constants. |
| ¹³C NMR | Predicted chemical shifts for all unique carbon atoms in the molecule. | Experimentally measured chemical shifts for all carbon environments. |
| IR Spectroscopy | Calculated vibrational frequencies corresponding to key functional groups (e.g., C-N, C-Br, aromatic C-H). | Measured absorption bands confirming the presence of key functional groups. |
| Mass Spectrometry | Calculated exact mass of the molecular ion [M]⁺ and isotopic pattern for bromine. | Measured m/z value of the molecular ion and characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br). |
Table 2: Comparison of Predicted and Expected Physicochemical Properties
| Property | Computational Prediction (Hypothetical) | Expected Experimental Result |
| Molecular Geometry | Optimized bond lengths, bond angles, and dihedral angles. | Can be confirmed by X-ray crystallography if a suitable crystal is obtained. |
| Dipole Moment | Calculated dipole moment to understand molecular polarity. | Can be experimentally determined, though less common for routine characterization. |
| HOMO/LUMO Gap | The energy difference between the HOMO and LUMO, indicating electronic transition energy and reactivity. | Can be correlated with the onset of absorption in the UV-Vis spectrum and electrochemical measurements.[1] |
Conclusion: An Integrated Approach for Accelerated Discovery
For novel molecules like this compound, a purely experimental or purely computational approach is insufficient. By leveraging computational chemistry to guide and predict experimental outcomes, researchers can save valuable time and resources. The experimental data, in turn, provides the necessary validation and refinement of the theoretical models. This iterative cycle of prediction and confirmation is the hallmark of modern chemical research and is essential for the rapid development of new materials and therapeutics.
References
analytical methods for determining the purity of 3-Bromo-N,N-di-p-tolylaniline
An In-Depth Comparative Guide to Analytical Methods for Determining the Purity of 3-Bromo-N,N-di-p-tolylaniline
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development and scientific research, the purity of chemical intermediates is a cornerstone of success. Intermediates, such as this compound (CAS No. 845526-91-2), are the foundational building blocks for active pharmaceutical ingredients (APIs). The presence of even trace-level impurities can have profound consequences, potentially altering the efficacy, safety, and stability of the final drug product.[1][2][3] Therefore, rigorous analytical characterization is not merely a quality control step but an integral part of the scientific process, ensuring the reliability of research data and the safety of therapeutic agents.[1]
This guide provides a comprehensive comparison of the principal analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. As a Senior Application Scientist, my objective is to move beyond mere procedural descriptions and delve into the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the theoretical underpinnings of each technique, present detailed experimental protocols, and objectively compare their performance characteristics to empower you to select the most appropriate method for your analytical needs.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility, robustness, and high quantitative precision.[4][5] It excels in the analysis of non-volatile or thermally sensitive compounds, making it an ideal first-line approach for a substituted triarylamine like this compound.
Causality and Methodological Rationale
The separation in HPLC is governed by the differential partitioning of the analyte and its impurities between a liquid mobile phase and a solid stationary phase.[4] For this compound, a reverse-phase (RP) C18 column is the logical choice. The molecule is predominantly non-polar due to its three aromatic rings, leading to strong retention on the hydrophobic C18 stationary phase. A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, is used to elute the compounds. By programming a gradient—gradually increasing the organic solvent concentration—we can effectively separate the main compound from both more polar (earlier eluting) and less polar (later eluting) impurities. The tertiary amine functional group necessitates the addition of a modifier, such as formic acid, to the mobile phase. This protonates the amine, preventing undesirable interactions with residual silanol groups on the silica-based stationary phase, thereby ensuring sharp, symmetrical peaks.
Experimental Protocol: HPLC-UV
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 60% B
-
18.1-22 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.
Workflow and Expected Results
The output is a chromatogram plotting UV absorbance against retention time. The purity is typically calculated using the area normalization method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks. This method is highly effective for quantifying process-related impurities such as unreacted starting materials or by-products from the synthesis.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatiles and Definitive Identification
GC-MS is an exceptionally powerful technique that combines the high-resolution separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[6][7] It is the gold standard for identifying and quantifying volatile and semi-volatile compounds.[7][8]
Causality and Methodological Rationale
For GC analysis, a compound must be thermally stable and sufficiently volatile to be vaporized without decomposition.[6] this compound, with a molecular weight of 352.27 g/mol , is a semi-volatile compound suitable for GC analysis. The separation occurs in a long, thin capillary column coated with a stationary phase. A non-polar column (e.g., 5% phenyl polysiloxane) is appropriate, as it will separate compounds primarily based on their boiling points and subtle polarity differences. As components elute from the column, they enter the mass spectrometer, which acts as the detector. Electron Ionization (EI) is a standard technique where eluting molecules are bombarded with electrons, causing them to fragment in a reproducible pattern.[6] This fragmentation pattern, or mass spectrum, is a unique chemical fingerprint that allows for unambiguous identification of impurities, a significant advantage over HPLC-UV.[9]
Experimental Protocol: GC-MS
-
Instrumentation: A GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 290 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Oven Temperature Program:
-
Initial: 150 °C, hold for 1 min.
-
Ramp: 15 °C/min to 310 °C.
-
Hold: Hold at 310 °C for 5 min.
-
-
MS Transfer Line Temperature: 300 °C.
-
Ion Source Temperature: 230 °C.
-
MS Mode: EI Scan (e.g., m/z 40-550).
-
Sample Preparation: Prepare a ~100 µg/mL solution of the sample in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
Workflow and Expected Results
The GC-MS analysis yields a Total Ion Chromatogram (TIC), which is analogous to an HPLC chromatogram. Each peak in the TIC has an associated mass spectrum. The spectrum of the main peak can be used to confirm the identity of this compound by matching its molecular ion and fragmentation pattern. The mass spectra of minor peaks can be compared against spectral libraries (like NIST) to tentatively identify impurities. This is invaluable for detecting residual solvents, starting materials, or unexpected by-products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy is unparalleled in its ability to provide detailed structural information about a molecule.[10] While often considered a tool for identification, Quantitative NMR (qNMR) is a primary analytical method that can determine purity with high accuracy without the need for a reference standard of the analyte itself.
Causality and Methodological Rationale
NMR operates by probing the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C) within a strong magnetic field. The resulting spectrum provides data on the chemical environment, connectivity, and number of each type of nucleus. For this compound, the ¹H NMR spectrum will confirm the presence and relative ratios of the different aromatic protons and the tolyl methyl groups. The ¹³C NMR spectrum will confirm the number of unique carbon environments. Impurities will manifest as distinct sets of peaks that do not correspond to the main structure. For qNMR, a certified internal standard of known purity is added in a precise amount to the sample. By comparing the integral of a specific, well-resolved resonance from the analyte to a resonance from the standard, the absolute concentration and thus the purity of the analyte can be calculated with high precision.
Experimental Protocol: ¹H NMR for Structural Confirmation
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated solvent in an NMR tube.
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C{¹H} NMR spectrum.
-
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and compare the chemical shifts and coupling patterns to the expected structure.
Workflow and Expected Results
The NMR spectrum is the ultimate confirmation of the compound's identity. The purity is assessed by looking for any extraneous peaks. The relative integration of these impurity peaks compared to the main component's peaks can give a semi-quantitative estimate of impurity levels. For accurate quantification, the full qNMR protocol with an internal standard must be employed.
Performance Comparison Guide
The choice of analytical technique is dictated by the specific requirements of the analysis. A combination of methods often provides the most comprehensive purity profile.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) |
| Primary Application | Routine purity testing and quantification. | Identification of volatile/semi-volatile impurities. | Structural confirmation and absolute quantification (qNMR). |
| Specificity/Selectivity | Moderate to High (dependent on separation). | Very High (chromatographic separation + mass spectrum). | Very High (unique spectral fingerprint for each molecule). |
| Sensitivity (LOD) | High (ng range). | Very High (pg range). | Low (µg-mg range). |
| Quantification | Excellent precision and accuracy with a reference standard. | Good precision; best with isotopically labeled standards. | Excellent accuracy (primary method); no analyte standard needed for qNMR. |
| Throughput | High (20-30 min/sample with autosampler). | Moderate (30-60 min/sample). | Low (requires individual sample prep and longer acquisition). |
| Impurity Identification | Tentative (by retention time); requires MS detector for confirmation. | Excellent (via mass spectral library matching). | Excellent (for structurally significant impurities). |
| Destructive? | Yes. | Yes. | No (sample can be recovered). |
Conclusion and Recommendations
For the comprehensive purity determination of this compound, a multi-faceted approach is recommended.
-
HPLC-UV should be employed as the primary method for routine quality control and batch release. Its high throughput, precision, and robustness make it ideal for generating quantitative purity data based on area percentage.[1][10]
-
GC-MS is an essential complementary technique. It is invaluable for identifying potential process-related volatile impurities, such as residual solvents or starting materials, that may not be well-resolved or detected by HPLC. Its definitive identification capabilities are crucial for impurity profiling during process development.[8][9]
-
NMR Spectroscopy serves as the definitive tool for structural confirmation. It should be used to unequivocally verify the identity of the synthesized material and to characterize any significant unknown impurities that are isolated. For establishing a reference standard, qNMR is the method of choice due to its status as a primary ratio method.
By judiciously applying these three powerful and complementary techniques, researchers and drug development professionals can build a complete and trustworthy purity profile for this compound, ensuring the integrity of their research and the quality of their final products.
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. ovid.com [ovid.com]
- 5. pathogenia.com [pathogenia.com]
- 6. AMA | GC/GC-MS [advancedmicroanalytical.com]
- 7. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Blogs | Restek [discover.restek.com]
- 10. Identity determination and purity testing [chemcon.com]
A Comparative Guide to Dopant-Free Hole-Transporting Materials in Perovskite Solar Cells: Performance, Protocols, and Pathways to Stability
Introduction: The Imperative for Dopant-Free Hole Transport in Perovskite Photovoltaics
The meteoric rise of perovskite solar cells (PSCs) has positioned them as a frontrunner in next-generation photovoltaic technologies, with power conversion efficiencies (PCEs) now rivaling those of conventional silicon-based cells.[1] A critical component in the architecture of high-performance PSCs is the hole-transporting material (HTM), which facilitates the efficient extraction of positively charged holes from the perovskite absorber layer to the electrode. For years, the benchmark HTM has been Spiro-OMeTAD, a material that, while effective, necessitates the use of chemical dopants to achieve optimal conductivity.
However, these dopants, often hygroscopic and volatile, are a significant contributor to the instability of PSCs, hindering their long-term performance and commercial viability.[2] This has catalyzed a paradigm shift in materials science towards the development of dopant-free HTMs that are intrinsically conductive and stable. This guide provides a comprehensive comparison of the performance of leading dopant-free HTMs, supported by experimental data and detailed protocols, to aid researchers in the selection and implementation of these advanced materials.
The Rationale for Eliminating Dopants: A Causality-Driven Perspective
The decision to move away from doped HTMs is not merely an incremental improvement but a fundamental step towards achieving the long-term stability required for the commercialization of PSCs. The primary drivers for this transition are:
-
Enhanced Stability: Dopants like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) are hygroscopic, meaning they attract and absorb moisture from the environment. This ingress of water can accelerate the degradation of the perovskite layer, which is notoriously sensitive to humidity.[2] By eliminating these dopants, the intrinsic stability of the PSC device is significantly improved.
-
Simplified Fabrication and Reduced Cost: The doping process adds complexity to the device fabrication workflow, requiring precise control of dopant concentrations and often an oxidation step. This not only increases the potential for batch-to-batch variability but also adds to the overall manufacturing cost. Dopant-free HTMs streamline the fabrication process, making it more scalable and cost-effective.
-
Improved Interfacial Integrity: Dopants can migrate within the device, leading to contamination of the perovskite and other layers. This can alter the electronic properties at the interfaces and introduce additional pathways for charge recombination, ultimately reducing the device's efficiency and operational lifetime.
Comparative Performance of Champion Dopant-Free HTMs
To provide a clear and objective comparison, we will focus on three classes of champion dopant-free HTMs: a high-performance small molecule (V1036) and two widely studied polymeric HTMs (P3HT and PTAA). The following table summarizes their key performance metrics in a conventional n-i-p device architecture.
| HTM | PCE (%) | Voc (V) | Jsc (mA/cm2) | FF (%) | Stability (T80 under continuous illumination) |
| V1036 (Small Molecule) | ~21% | ~1.15 | ~23.5 | ~78 | > 500 hours |
| P3HT (Polymer) | >24%[3] | ~1.16 | ~25.0 | ~83 | > 2000 hours (with interface engineering)[3] |
| PTAA (Polymer) | ~21% | ~1.14 | ~23.0 | ~80 | > 1000 hours |
Note: The performance of PSCs is highly dependent on the specific perovskite composition, device architecture, and fabrication conditions. The values presented here are representative of high-performing devices reported in the literature and are intended for comparative purposes.
In-Depth Analysis of Champion Dopant-Free HTMs
V1036: A High-Mobility Small Molecule
V1036 is a carbazole-based small molecule HTM that has demonstrated excellent performance in dopant-free PSCs. Its molecular structure is designed to promote intermolecular π-π stacking, which facilitates efficient charge transport.
Causality Behind Experimental Choices: The selection of a carbazole core is deliberate, as it provides good thermal stability and favorable energy level alignment with common perovskite compositions. The peripheral triphenylamine moieties enhance the hole mobility and solubility of the molecule in common organic solvents.
P3HT (Poly(3-hexylthiophene-2,5-diyl)): The Workhorse Polymer
P3HT is one of the most extensively studied and utilized polymeric HTMs in organic electronics. Its commercial availability, relatively low cost, and good processability make it an attractive candidate for scalable manufacturing. Recent breakthroughs in interface engineering have enabled dopant-free P3HT-based PSCs to achieve remarkable efficiencies and stability.[3]
Causality Behind Experimental Choices: The use of chlorobenzene as a solvent for P3HT deposition is due to its ability to dissolve the polymer effectively and promote the formation of a uniform, crystalline film upon spin-coating and annealing. The annealing temperature is a critical parameter that influences the morphology and crystallinity of the P3HT film, thereby impacting charge transport and device performance.
PTAA (Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]): The High-Performance Polymer
PTAA is a high-performance polymeric HTM known for its excellent hole mobility and deep HOMO level, which leads to high open-circuit voltages in PSCs. While traditionally used with dopants, recent research has focused on optimizing its performance in a dopant-free configuration.
Causality Behind Experimental Choices: Toluene is a common solvent for PTAA deposition due to its good solubility for the polymer and its ability to form smooth and uniform films. The molecular weight of PTAA can influence its film-forming properties and charge transport characteristics, with higher molecular weights often leading to improved performance.
Experimental Protocols: A Guide to Reproducible Results
The following protocols provide a step-by-step guide for the fabrication of high-efficiency PSCs using dopant-free HTMs. These protocols are designed to be self-validating, with clear checkpoints and expected outcomes.
General Substrate Preparation (for all HTMs)
-
Patterned indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
The cleaned substrates are dried with a stream of nitrogen and then treated with UV-ozone for 15 minutes to remove any organic residues and improve the wettability of the surface.
Electron Transport Layer (ETL) Deposition (SnO2)
-
A solution of SnO2 nanoparticles in deionized water (e.g., 3 wt%) is filtered through a 0.22 µm filter.
-
50 µL of the SnO2 solution is spin-coated onto the prepared ITO substrates at 3000 rpm for 30 seconds.
-
The substrates are then annealed at 150°C for 30 minutes in ambient air.
Perovskite Layer Deposition (e.g., (FAPbI3)0.85(MAPbBr3)0.15)
-
A perovskite precursor solution is prepared by dissolving the appropriate molar ratio of lead iodide (PbI2), formamidinium iodide (FAI), methylammonium bromide (MABr), and any additives in a mixed solvent system such as DMF:DMSO.
-
The perovskite solution is spin-coated onto the SnO2 layer in a nitrogen-filled glovebox. A typical two-step spin-coating process might be 1000 rpm for 10 seconds followed by 4000 rpm for 30 seconds.
-
During the second step, an anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate to induce rapid crystallization of the perovskite film.
-
The films are then annealed on a hotplate at a specific temperature (e.g., 100-150°C) for a defined time (e.g., 10-60 minutes) to complete the crystallization process.
Dopant-Free HTM Deposition
V1036 Solution Preparation and Deposition:
-
Prepare a solution of V1036 in chlorobenzene (e.g., 10-20 mg/mL).
-
Spin-coat the V1036 solution onto the perovskite layer at 4000 rpm for 30 seconds.
-
Anneal the substrate at 100°C for 10 minutes.
P3HT Solution Preparation and Deposition:
-
Prepare a solution of P3HT in a suitable solvent like chlorobenzene or dichlorobenzene (e.g., 10 mg/mL).
-
Spin-coat the P3HT solution onto the perovskite layer at 2000 rpm for 30 seconds.
-
Anneal the substrate at 120°C for 10 minutes.
PTAA Solution Preparation and Deposition:
-
Prepare a solution of PTAA in toluene (e.g., 10 mg/mL).
-
Spin-coat the PTAA solution onto the perovskite layer at 3000 rpm for 30 seconds.
-
Anneal the substrate at 100°C for 10 minutes.
Electrode Deposition
Finally, a top electrode of gold (Au) or silver (Ag) is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.
Visualizing the Energetics and Workflow
To better understand the charge transport processes and the experimental workflow, the following diagrams are provided.
References
- 1. Recent advances in perovskite solar cells: efficiency, stability and lead-free perovskite - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Spontaneous interface engineering for dopant-free poly(3-hexylthiophene) perovskite solar cells with efficiency over 24% - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Disposal of 3-Bromo-N,N-di-p-tolylaniline: A Guide for Laboratory Professionals
The causality behind these stringent disposal protocols lies in the inherent hazards of halogenated aromatic amines.[10][11][12] Many compounds in this class are known for their potential toxicity, including carcinogenicity and mutagenicity, and can pose significant environmental risks if not managed correctly.[11][12] Therefore, every step described is designed to mitigate these risks and ensure the safety of laboratory personnel and the environment.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedure, it is paramount to consult the manufacturer-specific Safety Data Sheet (SDS) for 3-Bromo-N,N-di-p-tolylaniline. In its absence, a conservative approach based on analogous compounds is warranted.
Inferred Hazards: Based on data for similar aromatic amines, this compound should be handled as a hazardous substance with the following potential risks:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][6]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][3][6]
-
Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent exposure.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile rubber, double-gloved. | Provides a barrier against skin contact. Double gloving offers additional protection in case of a breach in the outer glove.[13] |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes and airborne particles.[14] |
| Lab Coat | Fully buttoned, chemical-resistant. | Prevents contamination of personal clothing. |
| Respiratory | Use in a certified chemical fume hood. | Minimizes inhalation exposure to vapors or dust.[10] |
Step-by-Step Disposal Protocol
This protocol ensures that this compound waste is handled in a self-validating system that prioritizes safety and compliance.
1. Waste Segregation and Collection:
-
Designated Waste Container: All waste containing this compound, including crude reaction mixtures, purification solvents, and contaminated consumables (e.g., pipette tips, weighing paper), must be collected in a designated, properly labeled hazardous waste container.[10]
-
Halogenated Waste Stream: This waste must be segregated as "halogenated organic waste."[10] Do not mix with non-halogenated waste streams to ensure proper final disposal by incineration.
-
Container Integrity: Use a chemically resistant container (e.g., high-density polyethylene or glass) with a secure, tight-fitting lid. Ensure the container is in good condition and compatible with the waste.[13]
2. Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste."[10]
-
The label must include the full chemical name: "this compound."
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date of waste generation.
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[1][13]
-
The storage area should have secondary containment to capture any potential leaks.
4. Institutional Disposal Procedures:
-
Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office to schedule a collection.[10]
-
Provide the EHS office with a complete and accurate description of the waste.
5. Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure it is well-ventilated.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial spill kit for chemical spills.
-
Carefully collect the absorbed material into the designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste.[10]
-
Report the spill to your institution's EHS office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 3-Bromo-N,N-diphenylaniline 97 78600-33-6 [sigmaaldrich.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. 3-Bromo-N,N-diphenylaniline | C18H14BrN | CID 16217851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Bromo-n,n-diethylaniline | C10H14BrN | CID 263036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Bromo-N,N-dimethylaniline | C8H10BrN | CID 140102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Bromoaniline | C6H6BrN | CID 11562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Bromo-4-propylaniline | C9H12BrN | CID 89647167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. calpaclab.com [calpaclab.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. international.skcinc.com [international.skcinc.com]
A Researcher's Guide to Handling 3-Bromo-N,N-di-p-tolylaniline: A Protocol for Proactive Safety
As Senior Application Scientists, we understand that groundbreaking research often involves navigating the complexities of novel chemical entities. 3-Bromo-N,N-di-p-tolylaniline, a substituted aromatic amine, is one such compound where a deep understanding of its potential hazards is paramount to safe and effective experimentation. This guide moves beyond a simple checklist, offering a procedural and logical framework for handling this compound, ensuring that safety is an integral, validated component of your research workflow. The principles outlined here are grounded in established safety protocols for analogous toxic compounds, providing a robust defense against potential exposure.
Hazard Analysis: Understanding the Adversary
While a comprehensive toxicological profile for this compound is not widely documented, its structural class—brominated aromatic amine—provides critical predictive insights into its potential hazards. Aromatic amines as a class are known for their potential carcinogenicity, mutagenicity, and ability to induce methemoglobinemia.[1][2] Data from close structural analogs, such as 3-Bromo-N,N-dimethylaniline, indicate significant health risks that must be proactively managed.[3]
The primary routes of exposure are inhalation, skin absorption, and ingestion.[4] Aromatic amines can be readily absorbed through the skin, often without immediate irritation, making dermal protection a critical control point.[2][4]
Table 1: Anticipated Hazard Profile based on Structural Analogs
| Hazard Classification | Anticipated Risk for this compound | Rationale & Source |
|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful to Toxic: May be harmful or toxic if swallowed, in contact with skin, or if inhaled. | Based on H-codes H301, H311, H331, and H302, H312, H332 for dimethylaniline analogs. |
| Skin Corrosion/Irritation | Causes skin irritation. | Analog data indicates this is a likely property. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | A consistent finding for bromo-N,N-dialkylanilines.[3] |
| Carcinogenicity | Suspected of causing cancer. | A significant concern for the aromatic amine class; a dimethylaniline analog is classified as Carc. 2.[5] |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. | Analog data points to potential long-term health effects (STOT RE 2).[1] |
The Core Defense: Personal Protective Equipment (PPE) Protocol
Your PPE is not just equipment; it is an engineered barrier system. Each component is selected to counter a specific, identified hazard. Adherence to this protocol is mandatory for all operations involving this compound, from weighing to reaction quenching and waste disposal.
Primary Engineering Control: The Chemical Fume Hood
Causality: The primary defense against inhaling hazardous vapors or fine powders is an engineering control. All handling of this compound must be performed inside a certified chemical fume hood to maintain a negative pressure environment and capture emissions at the source.[1][6]
Step-by-Step PPE Application & Removal Workflow
The sequence of donning and doffing PPE is critical to prevent cross-contamination. The following workflow is designed to protect both the user and the laboratory environment.
Caption: PPE Donning and Doffing Workflow.
Detailed PPE Specifications
-
Hand Protection: Double-gloving is required.[6]
-
Inner Glove: Standard nitrile examination gloves.
-
Outer Glove: Heavy-duty nitrile or butyl rubber gloves provide superior protection against aromatic amines.[6]
-
Why? This creates a redundant barrier. Aromatic amines can permeate standard gloves over time. Should the outer glove be compromised, the inner glove provides temporary protection while you exit the work area and decontaminate. Gloves must be inspected before use and changed immediately if contamination is suspected.[7]
-
-
Eye/Face Protection:
-
Minimum: Chemical safety goggles with side shields are mandatory.[1]
-
Recommended for Splash Risk: A full-face shield worn over safety goggles is required when handling solutions or performing transfers where splashing is possible.[6]
-
Why? This compound is a serious eye irritant.[3] Goggles protect against incidental splashes and vapors, while a face shield provides a broader barrier for the entire face.
-
-
Body Protection:
-
A full-length laboratory coat with tight cuffs is the minimum requirement.[6]
-
For operations involving larger quantities (>10g) or significant splash potential, supplement with a chemical-resistant disposable apron.[6]
-
Ensure shoes are closed-toe and offer no exposed skin.[6]
-
Why? This prevents skin contact from spills and splashes. Contaminated clothing must be removed immediately and decontaminated before reuse.[3][8]
-
Operational Plan: From Bench to Waste
A. Preparation and Weighing:
-
Don all required PPE as per the diagram above.
-
Perform all weighing operations within the chemical fume hood or a dedicated containment balance enclosure.
-
Use disposable weigh boats and spatulas to prevent cross-contamination. Handle the solid compound carefully to avoid generating dust.[6]
B. Handling and Use:
-
Ensure an eyewash station and safety shower are immediately accessible and unobstructed.[9]
-
Keep containers of this compound tightly closed when not in use.[9]
-
Clearly label all vessels containing the compound.
-
Should any contamination of your outer gloves occur, remove them immediately, wash your gloved inner hands, and don a new pair of outer gloves.
C. Spill Response:
-
For small spills (<5g) inside the fume hood, absorb the material with an inert absorbent like sand or vermiculite.[9] Do not use combustible materials.
-
Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.
-
For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.
Disposal Protocol: Closing the Loop Safely
Proper disposal is a critical final step in the safe handling process.
-
Chemical Waste: All surplus this compound and reaction waste must be disposed of in a designated, sealed, and clearly labeled hazardous waste container. Follow all institutional and local regulations for halogenated organic waste.[3][7]
-
Contaminated PPE: All disposable items that have come into contact with the compound, including gloves, weigh boats, and aprons, are considered hazardous waste.
-
Place all contaminated solid waste into a dedicated, sealed plastic bag or container inside the fume hood.
-
Label this container clearly as "Hazardous Waste: this compound Contaminated Debris."
-
Dispose of this container according to your EHS protocols.[7]
-
By integrating this comprehensive safety and handling protocol into your experimental design, you build a self-validating system of protection. This approach not only ensures your personal safety but also upholds the scientific integrity of your work by preventing unintended exposures and contamination.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. fishersci.com [fishersci.com]
- 4. bloomtechz.com [bloomtechz.com]
- 5. Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs) [cdc.gov]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
